molecular formula C20H32O B1670310 Madol CAS No. 3275-64-7

Madol

カタログ番号: B1670310
CAS番号: 3275-64-7
分子量: 288.5 g/mol
InChIキー: FRVHJVATKMIOPQ-PAPWGAKMSA-N

説明

17-Methyl-5-alpha-androst-2-en-17-beta-ol is an androstanoid.

特性

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVHJVATKMIOPQ-PAPWGAKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50872931
Record name Desoxymethyltestosterone
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Molecular Weight

288.5 g/mol
Source PubChem
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CAS No.

3275-64-7
Record name Desoxymethyltestosterone
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Record name Desoxymethyltestosterone
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Record name NSC63329
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Record name Desoxymethyltestosterone
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Record name DESOXYMETHYLTESTOSTERONE
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Foundational & Exploratory

Phytochemicals in Madol (Garcinia echinocarpa): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known and anticipated phytochemical constituents of Garcinia echinocarpa, commonly known as Madol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this plant species. While specific quantitative data for G. echinocarpa is limited in publicly available literature, this guide synthesizes information from studies on the Garcinia genus to present a robust profile of its chemical composition and bioactive potential.

The primary phytochemicals identified in Garcinia echinocarpa belong to the classes of biflavonoids and xanthones . This is supported by historical research and the common phytochemical profile of the Garcinia genus, which is a rich source of these bioactive compounds.[1]

Key Phytochemical Classes in Garcinia echinocarpa

While exhaustive quantitative analysis of Garcinia echinocarpa is not extensively documented, the consistent phytochemical signature across the Garcinia genus allows for a well-informed projection of its key bioactive compounds.

Biflavonoids

Biflavonoids are a major class of polyphenolic compounds found in Garcinia species.[1] The primary biflavonoids identified in the Garcinia genus, and therefore likely present in G. echinocarpa, include:

  • Morelloflavone : A biflavonoid known for its anti-inflammatory, antioxidant, and potential anticancer properties.[2][3][4]

  • Fukugiside : A biflavonoid glycoside that has been studied for its various biological activities.[5][6]

  • Amentoflavone : A versatile biflavonoid with demonstrated anti-inflammatory, antioxidant, and neuroprotective effects.[7]

Xanthones

Xanthones are another prominent class of secondary metabolites in the Garcinia genus, recognized for their wide range of pharmacological activities, including antioxidant and anticancer effects.[8] While specific xanthones from G. echinocarpa are not detailed in the available literature, related species contain:

  • α-Mangostin : A well-studied xanthone with potent antioxidant and anticancer properties.

  • γ-Mangostin : Another significant xanthone with similar bioactive profiles to α-mangostin.

  • Garcinones : A series of xanthones with various reported biological activities.

Quantitative Data Summary

Direct quantitative data for the phytochemicals in Garcinia echinocarpa is not available in the reviewed scientific literature. However, to provide a comparative context for researchers, the following table summarizes quantitative data for key biflavonoids and xanthones found in other Garcinia species.

Phytochemical ClassCompoundSpeciesPlant PartConcentrationReference
Biflavonoids MorelloflavoneGarcinia dulcisFlowerMajor Component[9]
FukugisideGarcinia travancoricaLeafMajor Biflavonoid[10]
AmentoflavoneGarcinia livingstoneiLeafNot specified[11]
Xanthones α-MangostinGarcinia mangostanaPericarp403.9 mg/g extract[12]
γ-MangostinGarcinia mangostanaPericarpNot specified[12]
GarcinolGarcinia indicaFruitNot specified[13]

Experimental Protocols

The following sections detail representative methodologies for the extraction, isolation, and characterization of biflavonoids and xanthones from Garcinia species. These protocols can be adapted for the study of Garcinia echinocarpa.

General Extraction and Isolation Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization plant_material Dried Plant Material (e.g., leaves, bark) solvent_extraction Solvent Extraction (e.g., Methanol, Ethanol, Acetone) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract solvent_partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->solvent_partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex) solvent_partitioning->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Compounds hplc->pure_compounds characterization Structure Elucidation pure_compounds->characterization nmr NMR Spectroscopy (1H, 13C, 2D) characterization->nmr ms Mass Spectrometry (ESI-MS, HR-MS) characterization->ms

Experimental workflow for phytochemical analysis.

Detailed Methodologies

1. Extraction of Biflavonoids and Xanthones:

  • Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, bark) of the Garcinia species is used.

  • Solvent Extraction: The powdered material is typically extracted with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol, using techniques like maceration or Soxhlet extraction.[14][15] For instance, a common procedure involves sequential extraction to obtain crude extracts of varying polarity.

2. Isolation and Purification:

  • Column Chromatography: The crude extracts are subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.[16]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing compounds of interest are further purified by preparative HPLC on a C18 column to yield pure compounds.[17]

3. Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structures of the isolated compounds are determined using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.[6][18][19][20] These techniques provide detailed information about the carbon-hydrogen framework of the molecules.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and high-resolution mass spectrometry (HR-MS) are used to determine the molecular weight and elemental composition of the purified phytochemicals.[12][21][22]

Signaling Pathways Modulated by Garcinia Phytochemicals

Several biflavonoids found in the Garcinia genus have been shown to modulate key signaling pathways implicated in various diseases, particularly cancer.

Morelloflavone Signaling Pathway

Morelloflavone has been reported to inhibit tumor angiogenesis by targeting the Rho GTPases and Extracellular Signal-Regulated Kinase (ERK) signaling pathways.[2][5][23]

G cluster_pathway Morelloflavone Anti-Angiogenic Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates RhoGTPases RhoA / Rac1 VEGFR2->RhoGTPases Activates Raf c-Raf VEGFR2->Raf Activates Angiogenesis Angiogenesis (Proliferation, Migration, Invasion) RhoGTPases->Angiogenesis MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->Angiogenesis Morelloflavone Morelloflavone Morelloflavone->RhoGTPases Inhibits Morelloflavone->Raf Inhibits Phosphorylation

Morelloflavone's inhibition of angiogenesis.

Amentoflavone Signaling Pathways

Amentoflavone has been shown to exert its anticancer effects by modulating multiple signaling pathways, including the ERK, Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4][7]

G cluster_pathway Amentoflavone Anti-Cancer Pathways GrowthFactors Growth Factors Receptors Receptors GrowthFactors->Receptors PI3K PI3K Receptors->PI3K ERK ERK Receptors->ERK IKK IKK Receptors->IKK Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival ERK->CellSurvival NFkB NF-κB IKK->NFkB Activates NFkB->CellSurvival Amentoflavone Amentoflavone Amentoflavone->PI3K Inhibits Amentoflavone->ERK Inhibits Amentoflavone->IKK Inhibits

Amentoflavone's multi-pathway inhibition.

Conclusion

Garcinia echinocarpa represents a promising source of bioactive biflavonoids and xanthones. While further research is required to fully characterize and quantify the phytochemical profile of this specific species, the established methodologies and the known biological activities of compounds from the Garcinia genus provide a strong foundation for future drug discovery and development efforts. The detailed protocols and pathway diagrams in this guide are intended to facilitate and accelerate such research.

References

Bioactive Compounds from Garcinia hermonii (Madol): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Garcinia hermonii, also known as Madol, is a flowering tree belonging to the Clusiaceae family, native to India and Sri Lanka.[1] Traditionally, various parts of the plant have been used in folk medicine to treat ailments such as fever, skin diseases, stomach disorders, dysentery, and diarrhea, and as an astringent, antiseptic, and anti-inflammatory agent.[1] Despite its traditional use, a comprehensive review of the available scientific literature reveals a significant gap in the phytochemical analysis of Garcinia hermonii. To date, specific bioactive compounds have not been extensively isolated and characterized from this particular species.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a foundational understanding of the potential bioactive constituents of Garcinia hermonii by examining the rich chemical diversity of the Garcinia genus. The methodologies for isolation and characterization, as well as the known biological activities of compounds from closely related species, are detailed herein. This information serves as a valuable starting point for future research endeavors to unlock the therapeutic potential of Garcinia hermonii.

Common Bioactive Compounds in the Garcinia Genus

The Garcinia genus is a well-established source of a wide array of biologically active secondary metabolites.[2][3][4] These compounds are responsible for the various pharmacological effects observed in extracts from different parts of the plants, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3][5] The primary classes of compounds isolated from Garcinia species include:

  • Xanthones: These are a major class of polyphenolic compounds found abundantly in Garcinia.[4][6][7] Prenylated xanthones, in particular, have demonstrated a broad spectrum of pharmacological activities.[6]

  • Benzophenones: Polyisoprenylated benzophenones are another characteristic group of compounds in this genus, known for their diverse biological effects.[3][4]

  • Flavonoids and Biflavonoids: These polyphenolic compounds are known for their antioxidant and anti-inflammatory properties.[3][4][6]

  • Triterpenoids: A variety of triterpenoids have been isolated from different parts of Garcinia plants.[6]

  • Organic Acids: Hydroxycitric acid (HCA) is a well-known organic acid, particularly abundant in the fruit rinds of some Garcinia species and is recognized for its role in weight management.[4][7]

The following table summarizes the classes of compounds found in various Garcinia species, highlighting the current lack of specific data for G. hermonii.

Garcinia SpeciesXanthonesBenzophenonesFlavonoids/BiflavonoidsTriterpenoidsOrganic AcidsReference
G. mangostana (Mangosteen)[2][6]
G. indica (Kokum)[7]
G. cambogia[4]
G. hombroniana[8]
G. celebica[6]
G. buchananii[9]
G. nigrolineata[10]
G. hermonii Data not available Data not available Data not available Data not available Data not available

Experimental Protocols for Isolation and Characterization

The following section details the general methodologies employed in the phytochemical investigation of Garcinia species. These protocols are directly applicable to the study of Garcinia hermonii.

Plant Material Collection and Preparation
  • Collection: Different parts of the plant (e.g., fruit, leaves, stem bark, roots) are collected. Proper botanical identification is crucial.

  • Preparation: The collected plant material is washed, air-dried in the shade to prevent the degradation of thermolabile compounds, and then ground into a fine powder.

Extraction of Bioactive Compounds

A general workflow for the extraction and isolation of bioactive compounds is depicted in the diagram below.

Extraction_Workflow plant_material Powdered Plant Material (e.g., Garcinia hermonii) extraction Solvent Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning or Column Chromatography crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions purification Further Chromatographic Purification (e.g., HPLC, TLC) fractions->purification pure_compounds Isolated Pure Compounds purification->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compounds->structure_elucidation bioassays Biological Activity Screening pure_compounds->bioassays

Figure 1: General workflow for the extraction and isolation of bioactive compounds.
  • Solvent Extraction: The powdered plant material is typically extracted with a series of solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol. This can be done through maceration (soaking at room temperature) or Soxhlet extraction (continuous extraction with a heated solvent).

Fractionation and Purification
  • Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to yield fractions with compounds of different polarities.

  • Column Chromatography: The resulting fractions are subjected to column chromatography for further separation.

    • Adsorption Chromatography: Silica gel is a common stationary phase. The mobile phase usually consists of a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture.

    • Size-Exclusion Chromatography: Sephadex LH-20 is often used with methanol as the mobile phase to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the final purification of compounds. A C18 column is commonly used with a mobile phase of methanol-water or acetonitrile-water gradients.

  • Thin-Layer Chromatography (TLC): Analytical and preparative TLC are used to monitor the separation process and for small-scale purification.

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are the primary methods for determining the carbon-hydrogen framework of a molecule.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compounds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the compound.

Potential Biological Activities and Signaling Pathways

While no specific signaling pathways have been elucidated for compounds from Garcinia hermonii, studies on compounds from other Garcinia species have revealed interactions with key cellular pathways, particularly in the context of inflammation and cancer.

Anti-inflammatory Activity

Many compounds from the Garcinia genus, such as xanthones and flavonoids, have demonstrated potent anti-inflammatory effects. A common mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimuli->receptor ikk IKK Complex receptor->ikk garcinia_compounds Garcinia Compounds (e.g., Xanthones) garcinia_compounds->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->transcription inflammation Inflammation transcription->inflammation

Figure 2: Simplified representation of the inhibitory effect of Garcinia compounds on the NF-κB signaling pathway.

In this pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Bioactive compounds from Garcinia can inhibit this pathway at various points, thereby reducing the inflammatory response.

Conclusion and Future Directions

Garcinia hermonii remains a largely unexplored species with significant potential for the discovery of novel bioactive compounds, given its traditional medicinal uses and the rich phytochemistry of the Garcinia genus. This technical guide provides a comprehensive overview of the current knowledge gap and a foundational framework for initiating research on this promising plant.

Future research should focus on:

  • Systematic Phytochemical Investigation: A thorough study of the chemical constituents of different parts of G. hermonii using the modern isolation and spectroscopic techniques outlined in this guide.

  • Bioactivity Screening: Evaluating the isolated compounds for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

  • Mechanism of Action Studies: For any active compounds, elucidating the underlying molecular mechanisms and signaling pathways.

Such research will not only validate the traditional uses of Garcinia hermonii but also pave the way for the development of new therapeutic agents.

References

Unveiling the Ethnomedicinal Potential of the Madol Tree (Garcinia echinocarpa) in Sri Lanka: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Taxonomy: The traditional Sri Lankan medicinal plant known as the "Madol" tree is scientifically identified as Garcinia echinocarpa. While the initial request specified Garcinia spicata, ethnobotanical and scientific literature confirms that "this compound" refers to Garcinia echinocarpa in Sri Lanka. This guide will focus on the available scientific information for Garcinia echinocarpa.

The genus Garcinia holds a significant place in traditional medicine systems across Asia, with many species being utilized for their therapeutic properties. In Sri Lanka, the this compound tree (Garcinia echinocarpa) is a recognized component of the island's rich biodiversity. However, despite its presence in traditional settings, in-depth scientific validation and quantitative analysis of its medicinal properties remain limited in publicly accessible research. This technical guide aims to synthesize the current, albeit sparse, knowledge on the traditional uses and phytochemical profile of Garcinia echinocarpa, highlighting the need for further research to unlock its full therapeutic potential.

Traditional Medicinal Context

The Garcinia genus, to which the this compound tree belongs, is widely acknowledged in traditional and Ayurvedic medicine in Sri Lanka and surrounding regions for a variety of health-promoting properties.[1] Species within this genus are commonly used to address ailments such as inflammatory conditions, skin diseases, digestive issues, and microbial infections.[1][2] The fruit rinds, in particular, are often employed for their therapeutic benefits.[3] While specific traditional uses for Garcinia echinocarpa are not extensively documented in scientific literature, its inclusion within this medicinally important genus suggests a history of use in local healing practices. Ethnobotanical surveys in Sri Lanka have identified Garcinia echinocarpa as a plant of interest, although detailed applications are not specified.[4][5]

Phytochemical Landscape

The therapeutic effects of Garcinia species are largely attributed to their rich and diverse phytochemical composition. The genus is particularly known for its abundance of xanthones, benzophenones, flavonoids, and organic acids.[2][3] These classes of compounds are associated with a wide range of pharmacological activities.

While comprehensive phytochemical analysis of Garcinia echinocarpa is not widely published, it is known to contain xanthones, a class of compounds with well-documented antioxidant and anti-inflammatory properties.[6] The presence of these bioactive compounds forms the scientific basis for the potential medicinal applications of the this compound tree. Further research is required to isolate and quantify the specific phytochemicals present in different parts of the Garcinia echinocarpa tree.

Pharmacological Potential: An Overview

Given the limited specific research on Garcinia echinocarpa, its pharmacological potential can be inferred from studies on the broader Garcinia genus. These studies have consistently demonstrated significant antioxidant, anti-inflammatory, and antimicrobial activities.

Antioxidant Activity: Many Garcinia species exhibit potent antioxidant effects, primarily due to their high content of phenolic compounds like xanthones and flavonoids.[3] These compounds are capable of neutralizing harmful free radicals, which are implicated in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Properties: The anti-inflammatory effects of Garcinia extracts are also well-documented.[1] The bioactive compounds in these plants can modulate inflammatory pathways in the body, suggesting their potential use in managing inflammatory conditions.

Antimicrobial Effects: Several Garcinia species have been shown to possess antimicrobial properties against a range of pathogenic bacteria and fungi.[2] This activity is often attributed to the presence of xanthones and benzophenones.

Quantitative Data and Experimental Protocols: A Research Gap

A critical review of the existing scientific literature reveals a significant gap in quantitative data and detailed experimental protocols specifically for Garcinia echinocarpa. To facilitate future research and drug development, it is imperative that studies are undertaken to:

  • Quantify Phytochemical Composition: Determine the precise concentrations of key bioactive compounds (e.g., specific xanthones, flavonoids) in the leaves, bark, and fruit of G. echinocarpa using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Evaluate Pharmacological Activity: Conduct in-vitro and in-vivo studies to quantify the antioxidant (e.g., DPPH, ABTS assays to determine IC50 values), anti-inflammatory (e.g., nitric oxide synthase inhibition), and antimicrobial (e.g., determination of Minimum Inhibitory Concentration - MIC values) activities of various extracts.

A standardized experimental workflow for future research is proposed below.

experimental_workflow cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_reporting Data Reporting plant_collection Collection of Garcinia echinocarpa parts (Leaves, Bark, Fruit) drying Drying and Powdering plant_collection->drying extraction Solvent Extraction (e.g., Methanol, Ethanol, Water) drying->extraction concentration Concentration of Extracts extraction->concentration phyto_screening Phytochemical Screening (Qualitative) concentration->phyto_screening quant_analysis Quantitative Analysis (e.g., HPLC, GC-MS) concentration->quant_analysis bio_assays Biological Activity Assays (Antioxidant, Antimicrobial, etc.) concentration->bio_assays data_analysis Statistical Analysis quant_analysis->data_analysis bio_assays->data_analysis reporting Publication of Results data_analysis->reporting

Proposed experimental workflow for the study of Garcinia echinocarpa.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for compounds from Garcinia echinocarpa are yet to be elucidated, the known activities of phytochemicals prevalent in the Garcinia genus, such as xanthones, suggest potential interactions with key cellular signaling pathways involved in inflammation and oxidative stress. For instance, xanthones have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

The diagram below illustrates a generalized signaling pathway potentially modulated by bioactive compounds from Garcinia species.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response cluster_intervention Potential Intervention stimulus Inflammatory Stimuli / Oxidative Stress receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nf_kb_ikb NF-κB/IκB Complex ikb_kinase->nf_kb_ikb Phosphorylation of IκB nf_kb NF-κB nf_kb_ikb->nf_kb Release of NF-κB nucleus Nucleus nf_kb->nucleus Translocation gene_expression Gene Expression (e.g., COX-2, TNF-α) nucleus->gene_expression inflammation Inflammation gene_expression->inflammation garcinia_compounds Garcinia Bioactive Compounds (e.g., Xanthones) garcinia_compounds->ikb_kinase Inhibition

Potential modulation of the NF-κB signaling pathway by Garcinia compounds.

Conclusion and Future Directions

The this compound tree (Garcinia echinocarpa) of Sri Lanka represents a promising yet understudied resource in the field of ethnopharmacology. Its established identity within the medicinally significant Garcinia genus suggests a high potential for the discovery of novel bioactive compounds. However, the current lack of specific traditional use documentation and quantitative scientific data severely limits its immediate application in drug development.

Future research should prioritize comprehensive ethnobotanical surveys to document the traditional medicinal uses of G. echinocarpa in Sri Lanka. This should be followed by rigorous phytochemical and pharmacological studies to identify and quantify its bioactive constituents and validate its therapeutic properties. Such a focused research effort is essential to transform the anecdotal knowledge of the this compound tree into evidence-based therapeutic applications.

References

The Steroid Madol: A Technical Guide to its Discovery and Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the designer anabolic-androgenic steroid (AAS) Madol, also known as desoxymethyltestosterone (DMT). Initially synthesized in 1961 but never commercially marketed, this compound resurfaced in the early 2000s as a substance of abuse in sports, prompting significant interest from the scientific and regulatory communities. This document details the historical discovery and rediscovery of this compound, its complete chemical structure and properties, and in-depth experimental protocols for its synthesis and detection. Furthermore, it elucidates the biological impact of this compound through its interaction with the androgen receptor and its effects in established preclinical models. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of this potent synthetic steroid.

Discovery and Historical Context

The story of this compound is one of scientific invention, obscurity, and eventual notoriety.

Initial Synthesis (1961): The steroid, later to be known as this compound, was first synthesized in 1961 by chemist Max Huffman.[1] Despite its creation, the compound was never developed for commercial or medical use and remained largely unknown, documented only in scientific literature.[1][2]

Rediscovery and Association with BALCO (2005): In 2005, this compound was "rediscovered" by chemist Patrick Arnold.[1][2] It gained notoriety through its association with the Bay Area Laboratory Co-operative (BALCO), a laboratory at the center of a major sports doping scandal.[1][2] This brought this compound to the attention of anti-doping authorities and the wider scientific community. It was identified as one of the first "designer steroids" to be illicitly marketed to athletes and bodybuilders for performance enhancement.[1][3]

Chemical Structure and Properties

This compound is a synthetic and orally active anabolic-androgenic steroid.[1] Its chemical structure is unique among many AAS due to the absence of a keto group at the C-3 position.[4]

Systematic Names:

  • 17α-methyl-5α-androst-2-en-17β-ol[5]

  • 17a-methyl-etioallocholan-2-ene-17b-ol[6]

  • Desoxymethyltestosterone (DMT)[1]

Chemical Formula: C₂₀H₃₂O[6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 288.47 g/mol [7]
Anabolic/Androgenic Ratio 1200/187[6]
Active Life 9 hours[4]
Detection Period 3-6 weeks[4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The primary method for synthesizing this compound is through a Grignard reaction, involving the methylation of 5α-androst-2-en-17-one.[5][9]

Experimental Workflow for this compound Synthesis

G cluster_0 Preparation of Grignard Reagent cluster_1 Reaction cluster_2 Work-up and Purification A React Magnesium turnings with Methyl Iodide in anhydrous diethyl ether B Formation of Methylmagnesium Iodide (Grignard Reagent) A->B C Dissolve 5α-androst-2-en-17-one in anhydrous diethyl ether D Slowly add Grignard Reagent to the steroid solution under inert atmosphere C->D E Reaction mixture is stirred at room temperature D->E F Quench reaction with saturated aqueous ammonium chloride solution G Extract with diethyl ether F->G H Wash organic layer with brine, dry over anhydrous sodium sulfate G->H I Evaporate solvent under reduced pressure H->I J Purify crude product by column chromatography (Silica gel) I->J K Characterize purified this compound (NMR, MS) J->K G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis A Urine Sample Collection B Enzymatic Hydrolysis (β-glucuronidase) to cleave conjugates A->B C Solid-Phase Extraction (SPE) for cleanup and concentration B->C D Evaporate eluate to dryness E Add derivatizing agent (e.g., MSTFA/NH4I/ethanethiol) D->E F Incubate at elevated temperature E->F G Inject derivatized sample into GC-MS H Separation on capillary column G->H I Mass spectrometric detection and analysis H->I J Compare retention time and mass spectrum to a certified reference standard I->J G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular Effects This compound This compound AR Androgen Receptor (AR) This compound->AR HSP Heat Shock Proteins (HSP) AR->HSP dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Coactivators Coactivators ARE->Coactivators Transcription Transcription of Target Genes ARE->Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Increased Protein Synthesis (Anabolic Effect) mRNA->Protein_Synthesis Cell_Growth Cell Growth and Proliferation mRNA->Cell_Growth Androgenic_Effects Androgenic Effects mRNA->Androgenic_Effects

References

Early Studies on the Anabolic Effects of Desoxymethyltestosterone (Madol): A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxymethyltestosterone (DMT), commonly known as Madol, is a synthetic anabolic-androgenic steroid (AAS) that gained notoriety as a "designer steroid" in the early 2000s.[1][2] Despite its clandestine use in sports, the initial scientific investigations into its biological activity date back to the mid-20th century. This technical guide provides an in-depth review of the early studies on the anabolic effects of this compound, focusing on its receptor binding characteristics, anabolic and androgenic potency, and its influence on muscle-specific gene expression. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided to offer a comprehensive understanding of the foundational research on this compound.

Introduction

Desoxymethyltestosterone (17α-methyl-5α-androst-2-en-17β-ol) is a 17α-alkylated derivative of dihydrotestosterone (DHT).[2] It was first synthesized in 1961 by Max Huffman.[1][2] However, it was never commercially marketed as a therapeutic drug.[1][2] Its rediscovery and subsequent use in the athletic community were attributed to chemist Patrick Arnold and its association with the Bay Area Laboratory Co-operative (BALCO).[1][2] Structurally, this compound is unique among many AAS due to the absence of a 3-keto group, featuring a double bond in the A-ring.[1][2] This structural feature significantly influences its biological activity.

Mechanism of Action: Androgen Receptor Binding

The anabolic and androgenic effects of steroids are primarily mediated through their interaction with the androgen receptor (AR). Early studies characterized this compound as a potent agonist of the AR.

Receptor Binding Affinity

In vitro receptor binding assays demonstrated that desoxymethyltestosterone binds with high selectivity to the androgen receptor.[3][4] Its affinity for the progesterone receptor (PR) was found to be low.[3][4] Comparative studies have shown that the binding affinity of this compound to the AR is approximately half that of dihydrotestosterone (DHT).[2]

Table 1: Androgen Receptor Binding Affinity of Desoxymethyltestosterone

CompoundReceptorRelative Binding AffinityReference
DesoxymethyltestosteroneAndrogen Receptor (AR)~50% of DHT[2]
DesoxymethyltestosteroneProgesterone Receptor (PR)Low[3][4]
Androgen Receptor Transactivation

Further studies delved into the functional consequences of AR binding. In reporter gene assays, this compound was shown to be a potent transactivator of the androgen receptor. The potency of this compound in transactivating AR-dependent reporter gene expression was observed to be approximately half that of dihydrotestosterone (DHT).[3]

Anabolic and Androgenic Potency: The Hershberger Assay

The classic Hershberger assay in orchiectomized (castrated) rats is the standard method for assessing the anabolic and androgenic properties of a steroid. This assay measures the change in weight of an anabolic-sensitive tissue (the levator ani muscle) and androgenic-sensitive tissues (the prostate and seminal vesicles).

Quantitative Anabolic and Androgenic Effects

Rat studies have indicated that desoxymethyltestosterone possesses a significant anabolic effect, reported to be 160% that of testosterone, while exhibiting only 60% of its androgenic activity.[1][2] This results in a favorable Q ratio (anabolic-to-androgenic ratio) of 6.5:1.[1][2]

In vivo experiments in castrated rats demonstrated that treatment with this compound resulted in a significant stimulation of the levator ani muscle weight.[3][4][5] Notably, the weights of the prostate and seminal vesicles remained largely unaffected, highlighting its selective anabolic activity.[3][4][5]

Table 2: Anabolic and Androgenic Effects of Desoxymethyltestosterone in Orchiectomized Rats (Hershberger Assay)

CompoundAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Prostate & Seminal Vesicles)Anabolic/Androgenic Ratio (Q)Reference
Desoxymethyltestosterone160% of Testosterone60% of Testosterone6.5:1[1][2]
DesoxymethyltestosteroneSignificant StimulationUnaffectedHigh[3][4][5]

Effects on Muscle Gene Expression

Beyond gross tissue weight changes, early research also explored the molecular effects of this compound on skeletal muscle.

Regulation of Myogenic Genes

Studies in orchiectomized rats showed that administration of desoxymethyltestosterone, similar to testosterone, led to a stimulation of Insulin-like Growth Factor-1 (IGF-1) and myostatin mRNA expression in the gastrocnemius muscle.[3][4]

Table 3: Effect of Desoxymethyltestosterone on Muscle-Specific Gene Expression in Orchiectomized Rats

GeneTissueEffectReference
IGF-1 mRNAGastrocnemius MuscleStimulation[3][4]
Myostatin mRNAGastrocnemius MuscleStimulation[3][4]

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity
  • Animal Model: Immature, orchiectomized (castrated) male rats.

  • Acclimation: Animals are allowed to acclimate for a period of 7-10 days post-castration to allow for the regression of androgen-dependent tissues.

  • Treatment Groups:

    • Vehicle Control (e.g., corn oil or sesame oil)

    • Testosterone Propionate (Reference Standard)

    • Desoxymethyltestosterone (at various dose levels)

  • Administration: The compounds are typically administered daily via subcutaneous or intramuscular injection for a period of 7-10 days.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Levator Ani Muscle (anabolic indicator)

    • Ventral Prostate (androgenic indicator)

    • Seminal Vesicles (androgenic indicator)

  • Data Analysis: The mean organ weights for each treatment group are compared to the vehicle control group. The anabolic and androgenic activities are expressed as a percentage of the effect of the reference standard (testosterone propionate).

In Vitro Androgen Receptor Binding Assay
  • Receptor Source: Cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) or cells engineered to express the human androgen receptor.

  • Radioligand: A high-affinity, radioactively labeled androgen, such as [³H]-mibolerone or [³H]-R1881.

  • Procedure:

    • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (desoxymethyltestosterone).

    • After incubation to equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption or filtration).

    • The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to a reference androgen like DHT.

Reporter Gene Transactivation Assay
  • Cell Line: A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express the androgen receptor.

  • Plasmids:

    • An expression vector containing the full-length human androgen receptor cDNA.

    • A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Procedure:

    • Cells are co-transfected with the AR expression vector and the reporter plasmid.

    • After transfection, the cells are treated with varying concentrations of the test compound (desoxymethyltestosterone) or a reference androgen (e.g., DHT).

    • Following an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: The dose-response curve for the induction of reporter gene activity is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is determined.

Visualizations

G cluster_0 Cellular Environment cluster_1 Nucleus This compound Desoxymethyltestosterone (this compound) AR Androgen Receptor (AR) This compound->AR Binds Madol_AR This compound-AR Complex AR->Madol_AR HSP Heat Shock Proteins HSP->AR Dissociates ARE Androgen Response Element (ARE) on DNA Madol_AR->ARE Translocates to Nucleus and Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., muscle proteins) mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Signaling pathway of Desoxymethyltestosterone (this compound).

G cluster_0 Experimental Setup cluster_1 Data Collection cluster_2 Analysis Animal_Model Orchiectomized Rats Treatment Daily Administration (e.g., 10 days) Animal_Model->Treatment Groups Vehicle Control Testosterone Propionate (TP) Desoxymethyltestosterone (DMT) Treatment->Groups Dissection Dissection of Tissues Anabolic Levator Ani Muscle Dissection->Anabolic Androgenic Prostate & Seminal Vesicles Dissection->Androgenic Weighing Wet Weight Measurement Anabolic->Weighing Androgenic->Weighing Comparison Comparison to Vehicle and TP Groups Weighing->Comparison Ratio Calculation of Anabolic/Androgenic Ratio Comparison->Ratio

Caption: Workflow for the Hershberger Assay.

Conclusion

The early studies on desoxymethyltestosterone (this compound) clearly established it as a potent anabolic steroid with a favorable dissociation of anabolic and androgenic effects. Its high affinity and selective binding to the androgen receptor, coupled with its ability to stimulate muscle growth with reduced androgenic impact in animal models, provided the scientific basis for its later illicit use as a performance-enhancing drug. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development, offering a historical and technical perspective on the initial characterization of this unique synthetic steroid. Further research into the long-term physiological and potential pathological effects of this compound is warranted.

References

Unmasking Madol: A Technical Guide to the Botanical Origin of Garcinia Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Madol" is colloquially used in Sri Lanka to refer to at least two distinct species of the genus Garcinia: Garcinia hermonii and Garcinia echinocarpa . This ambiguity necessitates a robust scientific framework for the accurate botanical identification of "this compound" extracts to ensure consistency and reproducibility in research and drug development. This technical guide provides a comprehensive overview of the methodologies available to differentiate these two species, focusing on their chemical profiles and genetic markers.

Botanical and Morphological Differentiation

While challenging for the untrained eye, subtle morphological differences exist between G. hermonii and G. echinocarpa, particularly in their leaf venation. A systematic study of Sri Lankan Garcinia species has revealed that G. hermonii and G. echinocarpa can be distinguished based on the density of their secondary leaf veins.

A simplified logical workflow for preliminary morphological identification is presented below:

Start Examine Leaf Sample VeinDensity Observe Density of Secondary Veins Start->VeinDensity Hermonii Garcinia hermonii VeinDensity->Hermonii Densely Arranged Echinocarpa Garcinia echinocarpa VeinDensity->Echinocarpa Loosely Arranged

Fig. 1: Morphological differentiation based on leaf venation.

Phytochemical Profiling: A Comparative Analysis

The genus Garcinia is a rich source of bioactive secondary metabolites, including xanthones, benzophenones, flavonoids, and organic acids. Quantitative and qualitative differences in these compounds can serve as chemical markers for species identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

While comprehensive, directly comparative quantitative data for G. hermonii and G. echinocarpa is limited in publicly available literature, the following tables summarize the known phytochemical constituents of various Garcinia species, which can serve as a reference for targeted analysis.

Table 1: Major Phytochemicals Identified in Select Garcinia Species

Compound ClassKey CompoundsGarcinia Species Reported InAnalytical Method
Xanthones α-Mangostin, γ-Mangostin, RubraxanthoneG. mangostana, G. cowa, G. parvifoliaHPLC, LC-MS
Benzophenones Garcinol, Isoxanthochymol, GuttiferoneG. indica, G. morella, G. livingstoneiHPLC, LC-MS/MS
Organic Acids Hydroxycitric acid (HCA), HCA lactoneG. gummi-gutta, G. indica, G. atroviridisHPLC-UV
Flavonoids Amentoflavone, Podocarpusflavone AG. rubro-echinata, G. morellaHPTLC, HPLC
Triterpenoids Friedelin, LupeolG. rubro-echinata, G. hombronianaGC-MS, NMR

Table 2: Quantitative Analysis of Bioactive Compounds in Garcinia Species (Illustrative Data)

SpeciesCompoundConcentrationPlant PartReference Method
G. gummi-gutta (-)-Hydroxycitric acid1.7% - 16.3%Fruit RindNMR Spectroscopy[1]
(-)-Hydroxycitric acid lactone3.5% - 20.7%Fruit RindNMR Spectroscopy[1]
G. indica GarcinolNot specified (qualitative)Fruit RindUHPLC-ESI-MS/MS[2]
G. rubro-echinata Amentoflavone0.21%LeavesHPTLC
Friedelin0.18%LeavesHPTLC

Note: The data in Table 2 is illustrative and highlights the variability in compound concentrations. Direct comparative studies on G. hermonii and G. echinocarpa are needed for definitive quantitative markers.

Molecular Identification: DNA Barcoding

DNA barcoding is a reliable method for species identification based on standardized DNA regions. For plants, the chloroplast genes rbcL and matK, and the nuclear internal transcribed spacer (ITS) region are commonly used. This approach can definitively distinguish between closely related species like G. hermonii and G. echinocarpa.

The general workflow for DNA barcoding is as follows:

Start Sample Collection (Fresh Leaves) DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification (rbcL, matK, ITS) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Alignment & Phylogenetic Analysis Sequencing->Analysis Identification Species Identification Analysis->Identification cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB (inactive complex) Nucleus Nucleus NFkB_p65->Nucleus translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation induces Garcinia Garcinia Extract (e.g., Garcinol) Garcinia->IKK inhibits IkB_NFkB->NFkB_p65 degradation of IκBα

References

Preliminary Screening of Tramadol for Therapeutic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary screening of Tramadol for its potential therapeutic properties beyond its well-established analgesic effects. This document details the anti-inflammatory, antioxidant, and anticancer activities of Trathis compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Trathis compound is a centrally acting synthetic opioid analgesic used for the management of moderate to severe pain.[1] Its primary mechanism of action involves weak agonism of the μ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[2][3] Emerging preclinical evidence suggests that Trathis compound possesses a broader pharmacological profile, including anti-inflammatory, antioxidant, and anticancer properties. This guide summarizes the key findings from preliminary in vitro and in vivo screening studies that explore these therapeutic potentials.

Anti-inflammatory Properties

Trathis compound has demonstrated anti-inflammatory effects in various preclinical models, distinct from the mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) as it does not directly inhibit cyclooxygenase (COX) enzymes.[4] The anti-inflammatory activity is attributed to the reduction of pro-inflammatory mediators like prostaglandin E2 (PGE2).[5]

Quantitative Data

The anti-inflammatory efficacy of Trathis compound has been quantified in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

Experimental Model Test Substance Dose Effect Reference
Carrageenan-Induced Paw Edema (Rat)Trathis compoundAntinociceptive dosesSignificant reduction in edema[4][5]
Subcutaneous Carrageenan-Induced Inflammation (Rat)Trathis compoundNot specifiedReduction in exudate volume and PGE2-like activity[5]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the procedure for evaluating the anti-inflammatory activity of Trathis compound in a rat model.

Materials:

  • Male Wistar rats (150-200g)

  • Trathis compound hydrochloride

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Vehicle (e.g., normal saline)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Control (Vehicle)

    • Trathis compound (various doses)

    • Positive Control (Indomethacin)

  • Drug Administration: Administer Trathis compound or the positive control intraperitoneally or orally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[6][7][8]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[7]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway: NF-κB Modulation

Trathis compound's anti-inflammatory effects may be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. However, some studies have shown that trathis compound can increase NF-κB levels, suggesting a complex role that may be context-dependent.[9]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) IKK_Complex->NF_κB releases IκBα->NF_κB inhibits NF_κB_active Active NF-κB (p50/p65) NF_κB->NF_κB_active translocates to Tramadol_Effect Trathis compound (Modulatory Effect) Tramadol_Effect->IKK_Complex potential modulation DNA DNA NF_κB_active->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes induces

Figure 1: Potential Modulation of the NF-κB Signaling Pathway by Trathis compound.

Antioxidant Properties

Studies suggest that Trathis compound may possess antioxidant properties by mitigating oxidative stress. This is evidenced by its ability to reduce lipid peroxidation and influence the activity of antioxidant enzymes in vivo.[10][11][12]

Quantitative Data

In vivo studies have demonstrated the effects of Trathis compound on markers of oxidative stress.

Parameter Test Substance Dose Effect Reference
Malondialdehyde (MDA) levelsTrathis compound50 mg/kg (rabbits)Significant increase in MDA[11]
Catalase (CAT) activityTrathis compound50 mg/kg (rabbits)Significant decrease in CAT activity[11]
Glutathione (GSH) levelsTrathis compound50 mg/kg (rabbits)Significant decrease in GSH levels[11]
Total Antioxidant Capacity (TAC)Trathis compoundNot specified (rats)Significant increase in TAC[10]

Note: The conflicting data on oxidative stress markers may indicate dose- and species-dependent effects.

Experimental Protocol: DPPH Radical Scavenging Assay

This in vitro assay is a standard method for evaluating the free radical scavenging activity of a compound.

Materials:

  • Trathis compound hydrochloride

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of Trathis compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a test tube, mix 1 mL of the DPPH solution with 3 mL of each Trathis compound dilution. A control is prepared with 1 mL of DPPH and 3 mL of methanol.[13]

  • Incubation: Shake the mixtures vigorously and incubate them in the dark at room temperature for 30 minutes.[13][14]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[13][14][15]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can then be determined.

Experimental Workflow: In Vitro Antioxidant Screening

Antioxidant_Workflow Start Start: Prepare Trathis compound Solutions DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Assay Start->FRAP_Assay Measure_Absorbance Measure Absorbance (Spectrophotometry) DPPH_Assay->Measure_Absorbance FRAP_Assay->Measure_Absorbance Calculate_Activity Calculate % Scavenging and Reducing Power Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50/EC50 Values Calculate_Activity->Determine_IC50 End End: Evaluate Antioxidant Potential Determine_IC50->End

Figure 2: Workflow for In Vitro Antioxidant Activity Screening.

Anticancer Properties

Recent studies have highlighted the potential of Trathis compound and its primary metabolite, O-desmethyltrathis compound, to inhibit the proliferation of cancer cells in vitro.

Quantitative Data

The cytotoxic effects of Trathis compound and its metabolite have been evaluated against human breast cancer cell lines.

Cell Line Compound IC50 (µg/mL) IC50 (mg/mL) Reference
MDA-MB-231Trathis compound~10830.8[16][17]
MCF-7Trathis compound~11841.1[16][17]
MDA-MB-231O-desmethyltrathis compound64.2-[17][18]
MCF-7O-desmethyltrathis compound96.7-[17][18]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • Trathis compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[19][20]

  • Drug Treatment: Treat the cells with various concentrations of Trathis compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[16]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[21][22]

  • Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined from the dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Modulation

The anticancer effects of Trathis compound's metabolite, O-desmethyltrathis compound, in MCF-7 cells have been linked to the modulation of the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival.[17][23][24][25][26]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Tramadol_Metabolite O-desmethyltrathis compound (Modulatory Effect) Tramadol_Metabolite->mTORC1 potential modulation

Figure 3: Potential Modulation of the PI3K/Akt/mTOR Signaling Pathway by O-desmethyltrathis compound.

Conclusion

The preliminary screening of Trathis compound reveals a therapeutic potential that extends beyond its analgesic properties. The documented anti-inflammatory, antioxidant, and anticancer activities warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon these initial findings. Future studies should focus on elucidating the precise molecular mechanisms, conducting more extensive in vivo efficacy and safety studies, and exploring the therapeutic applications of Trathis compound and its metabolites in inflammatory diseases and oncology.

References

Toxicological Profile of the Novel Anabolic Steroid Desoxymethyltestosterone (Madol)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Desoxymethyltestosterone (DMT), commonly known as Madol, is a potent, orally active synthetic anabolic-androgenic steroid (AAS). As a "designer steroid," it was never approved for medical use but has been illicitly used for performance enhancement.[1] Structurally, it is a 17α-methylated derivative of dihydrotestosterone (DHT) and is unique in that it lacks the C3-keto group common to most commercial AAS.[1][2] This modification contributes to its high oral bioavailability and potent anabolic activity. However, as a 17α-alkylated steroid, this compound carries a significant risk of toxicity, particularly hepatotoxicity and cardiovascular strain. This guide provides a comprehensive technical overview of its toxicological profile, drawing from in vivo and in vitro studies to detail its pharmacodynamics, organ-specific toxicities, and metabolic fate.

Pharmacodynamics and Receptor Binding Profile

This compound exerts its primary effects by binding to and activating the androgen receptor (AR). Its binding profile is characterized by high selectivity for the AR with minimal affinity for other steroid receptors, such as the progesterone receptor (PR).[3]

Receptor Binding and Transactivation

In vitro studies demonstrate that this compound is a potent AR agonist. The potency of this compound to transactivate AR-dependent gene expression was found to be approximately half that of dihydrotestosterone (DHT).[3] Receptor binding assays have confirmed that this compound binds with high selectivity to the AR, with low binding affinity for the progesterone receptor.[3]

Anabolic and Androgenic Activity

This compound is recognized for its favorable anabolic-to-androgenic ratio. The Hershberger assay, a standard in vivo method using castrated rats, is employed to determine this ratio by comparing the anabolic effect on the levator ani muscle to the androgenic effect on the prostate and seminal vesicles.[1]

Rat studies indicate this compound possesses an anabolic effect approximately 160% that of testosterone, while exhibiting only 60% of the androgenic activity, yielding a high Q-ratio of 6.5:1.[1] This dissociation is further demonstrated in studies where this compound administration in orchiectomized rats stimulated the growth of the levator ani muscle without significantly affecting the weight of the prostate or seminal vesicles, a characteristic reminiscent of Selective Androgen Receptor Modulators (SARMs).[1][3]

Quantitative Toxicological Data

The following tables summarize the quantitative data from key in vivo animal studies on this compound and representative data for other 17α-alkylated oral AAS where specific data for this compound is unavailable.

Table 1: In Vivo Effects of this compound on Organ Weights in Orchiectomized Rats

ParameterVehicle ControlTestosterone Propionate (1 mg/kg/day)This compound (1 mg/kg/day)
Anabolic Tissue
M. Levator Ani (mg)114 ± 12268 ± 29251 ± 22
Androgenic Tissues
Prostate (mg)16 ± 2267 ± 4520 ± 4
Seminal Vesicle (mg)18 ± 3244 ± 3524 ± 7
Toxicology Indicators
Heart Weight (mg)880 ± 95895 ± 881050 ± 110*
Data derived from Diel et al. (2007).[3] Values are mean ± SD. * denotes significant difference from vehicle control.

Table 2: Representative Hepatotoxicity Markers for 17α-Alkylated AAS

ParameterControl Group17α-Alkylated AAS GroupFold Change
ALT (Alanine Aminotransferase) (U/L)45 ± 8150 ± 25~3.3x
AST (Aspartate Aminotransferase) (U/L)90 ± 15270 ± 40~3.0x
Total Bilirubin (mg/dL)0.2 ± 0.052.5 ± 0.8~12.5x
Note: This data is representative of hepatotoxicity observed with oral 17α-alkylated steroids like Oxymetholone and Stanozolol in animal models and human case reports. Specific serum chemistry values for this compound are not available in the cited literature.[4][5]

Table 3: Representative Effects of AAS on Lipid Profiles

ParameterControl GroupAAS User GroupPercent Change
HDL Cholesterol (mg/dL)55 ± 1030 ± 8~45% Decrease
LDL Cholesterol (mg/dL)100 ± 20140 ± 30~40% Increase
Note: This data is representative of dyslipidemia commonly observed with supraphysiological doses of AAS. The magnitude of the effect can vary based on the specific compound, dosage, and duration of use.[6]

Organ-Specific Toxicity

Hepatotoxicity

The most significant toxicological concern with this compound, as with all 17α-alkylated AAS, is hepatotoxicity.[7] The C17α-methyl group, which confers oral bioavailability by retarding hepatic metabolism, is also the primary structural feature responsible for liver strain.[7]

The mechanism is believed to be multifactorial, involving the induction of oxidative stress, mitochondrial dysfunction, and impairment of bile acid transport.[8] This can manifest clinically as:

  • Cholestasis : A condition of reduced bile flow, which can lead to jaundice.[4]

  • Peliosis Hepatis : A rare vascular condition characterized by blood-filled cysts in the liver.[8]

  • Hepatic Tumors : Long-term use has been associated with the development of both benign adenomas and malignant hepatocellular carcinomas.[8]

In a rat study, this compound was shown to slightly stimulate the expression of the tyrosine aminotransferase (TAT) gene in the liver, which is considered an indicator of toxic side effects.[3]

Cardiovascular Toxicity

AAS use is associated with a range of adverse cardiovascular effects. For this compound, in vivo studies have provided direct evidence of cardiac hypertrophy. Treatment with this compound resulted in a significant increase in heart weight in rats compared to both control and testosterone-treated groups.[3] This suggests a potential for pathological remodeling of the heart muscle.

Other cardiovascular risks associated with this class of compounds include:

  • Dyslipidemia : An adverse alteration of blood lipid profiles, characterized by decreased HDL ("good") cholesterol and increased LDL ("bad") cholesterol, which contributes to atherosclerosis.[6]

  • Hypertension : Elevated blood pressure.

  • Thrombosis : Increased risk of blood clot formation.

Endocrine Disruption

Administration of exogenous AAS like this compound suppresses the endogenous production of testosterone through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in testicular atrophy and impaired spermatogenesis. While these effects are generally reversible upon cessation, prolonged use can lead to long-term hypogonadism.

Metabolism and Excretion

This compound is extensively metabolized in the body prior to excretion. In vitro and in vivo studies have identified approximately 20 metabolites in human urine.[9] The primary metabolic pathways involve modifications to the A-ring of the steroid nucleus, including enone formation, hydroxylation, and reduction.[10] Additional biotransformation also occurs via hydroxylation of the 17α-alkyl group.[10]

The main urinary metabolite identified for detection purposes is 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane.[9] The detection of these metabolites is crucial for anti-doping analysis, as the parent compound may be cleared from the body relatively quickly.

Experimental Protocols

Hershberger Bioassay for Anabolic/Androgenic Activity

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic properties of a substance.

  • Objective : To determine the anabolic (myotrophic) and androgenic activity of a test compound relative to a reference standard (e.g., Testosterone Propionate).

  • Animal Model : Peripubertal male rats, surgically castrated to remove the influence of endogenous androgens.

  • Procedure :

    • Acclimatization : Animals are acclimatized to laboratory conditions.

    • Castration : Rats are castrated and allowed a recovery period.

    • Dosing : Animals are divided into groups (vehicle control, reference androgen, test compound at various doses) and administered the substance daily for 10 consecutive days. For this compound, subcutaneous administration at 1 mg/kg/day has been used.[1]

    • Necropsy and Tissue Collection : Approximately 24 hours after the final dose, animals are euthanized. Five androgen-dependent tissues are carefully dissected and weighed:

      • Ventral Prostate (Androgenic)

      • Seminal Vesicles (Androgenic)

      • Levator Ani-Bulbocavernosus muscle (Anabolic)

      • Cowper's Glands (Androgenic)

      • Glans Penis (Androgenic)

  • Data Analysis : The weights of the tissues from the test compound group are compared statistically to the vehicle control and reference androgen groups to determine relative anabolic and androgenic potency.

Hershberger_Workflow cluster_prep Animal Preparation cluster_dosing Dosing Regimen (10 Days) cluster_analysis Analysis P1 Castration of Peripubertal Male Rats P2 Recovery & Acclimatization P1->P2 D1 Vehicle Control Group D2 Reference Androgen Group (e.g., Testosterone) P2->D2 D3 Test Compound Group (e.g., this compound) A1 Necropsy & Dissection of Androgen-Dependent Tissues D2->A1 A2 Weighing of Tissues (Prostate, Levator Ani, etc.) A1->A2 A3 Statistical Comparison & Ratio Calculation A2->A3

Caption: Standard workflow for the Hershberger Bioassay. (Within 100 characters)
Competitive Androgen Receptor Binding Assay

  • Objective : To determine the binding affinity of a test compound for the androgen receptor.

  • Principle : This is a competitive assay where the test compound (unlabeled ligand) competes with a high-affinity radiolabeled androgen (e.g., [3H]mibolerone) for binding to a source of AR (e.g., rat prostate cytosol).

  • Procedure :

    • Preparation of AR Source : Cytosol containing AR is prepared from a suitable tissue, typically the ventral prostate of rats.

    • Incubation : A constant concentration of radiolabeled ligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.

    • Separation : Bound and free radiolabeled ligand are separated (e.g., using hydroxyapatite).

    • Quantification : The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis : The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated. This value is inversely proportional to the binding affinity.

Signaling Pathways

Anabolic Signaling in Skeletal Muscle

This compound's anabolic effects are mediated through the classical androgen receptor signaling pathway, which cross-talks with key regulators of muscle growth. Upon binding this compound, the AR translocates to the nucleus and acts as a transcription factor. This leads to the increased expression of target genes, including Insulin-like Growth Factor-1 (IGF-1).[3] The AR can also directly interact with and activate the PI3K/Akt signaling cascade, which in turn activates the mammalian Target of Rapamycin (mTOR) pathway. The activation of mTOR is a central event in promoting muscle protein synthesis and subsequent cellular hypertrophy.

Anabolic_Signaling cluster_cell Muscle Cell cluster_nucleus Nucleus This compound This compound (DMT) AR Androgen Receptor (AR) This compound->AR binds AR_this compound AR-Madol Complex AR->AR_this compound ARE Androgen Response Element (ARE) AR_this compound->ARE translocates PI3K PI3K AR_this compound->PI3K activates IGF1 ↑ IGF-1 Gene Transcription ARE->IGF1 binds IGF1->PI3K stimulates (via IGF-1R) Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Protein_Synth ↑ Protein Synthesis mTOR->Protein_Synth Hypertrophy Muscle Hypertrophy Protein_Synth->Hypertrophy

Caption: this compound-induced androgen receptor anabolic signaling pathway. (Within 100 characters)
Proposed Mechanism of 17α-Alkylated AAS Hepatotoxicity

The hepatotoxicity of 17α-alkylated steroids like this compound is not fully elucidated but is strongly linked to cellular stress mechanisms. The presence of the 17α-alkyl group is thought to impair mitochondrial function and inhibit key transport proteins in the hepatocyte canalicular membrane, such as the Bile Salt Export Pump (BSEP). This leads to an accumulation of reactive oxygen species (ROS) and toxic bile acids within the cell, causing oxidative stress, membrane damage, and ultimately cholestatic liver injury.

Hepatotoxicity_Pathway cluster_hepatocyte Hepatocyte This compound This compound (17α-alkylated) Mitochondrion Mitochondrion This compound->Mitochondrion impairs function BSEP Bile Salt Export Pump (BSEP) This compound->BSEP inhibits ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Bile_Acids ↑ Intracellular Bile Acids BSEP->Bile_Acids Ox_Stress Oxidative Stress ROS->Ox_Stress Bile_Acids->Ox_Stress Cholestasis Cholestatic Injury & Cell Damage Ox_Stress->Cholestasis

Caption: Proposed mechanism of 17α-alkylated steroid hepatotoxicity. (Within 100 characters)

Conclusion

Desoxymethyltestosterone (this compound) is a powerful anabolic agent with a pharmacological profile demonstrating high anabolic potency and selectivity for the androgen receptor. Its SARM-like properties in animal models, characterized by a dissociation of anabolic and androgenic effects, are of significant scientific interest. However, its classification as a 17α-alkylated steroid intrinsically links it to a serious risk of dose-dependent toxicity. The primary concerns are hepatotoxicity, manifesting as cholestasis and potential for hepatic tumors, and cardiovascular toxicity, including cardiac hypertrophy and dyslipidemia. The detailed mechanisms and quantitative toxicological data presented in this guide underscore the health risks associated with this compound and reinforce the need for strict regulatory control over its distribution and use. For drug development professionals, the toxicological profile of this compound serves as a critical case study on the structure-activity and structure-toxicity relationships of synthetic androgens.

References

Ethnobotanical Deep Dive: A Technical Guide to the Genus Garcinia, Plants Known as 'Madol'

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vernacular name "Madol" and its phonetic variants like "Madroño" are colloquially applied to a range of plant species, predominantly within the scientifically significant Garcinia genus (Family: Clusiaceae). This technical guide provides a comprehensive ethnobotanical and pharmacological overview of key species identified under this nomenclature, including Garcinia echinocarpa and Garcinia hermonii endemic to Sri Lanka, and Garcinia madruno from Central and South America. This document synthesizes traditional knowledge with modern scientific validation, focusing on phytochemical composition, pharmacological activity, and underlying molecular mechanisms. Detailed experimental protocols for phytochemical analysis and bioassays are provided to facilitate further research and development. Quantitative ethnobotanical data are systematically tabulated, and key biological and experimental processes are visualized through workflow and signaling pathway diagrams to offer a multi-faceted understanding of these medicinally important plants.

Introduction: Unraveling the "this compound" Nomenclature

The term "this compound" serves as a common name for several species of the genus Garcinia. In Sri Lanka, "this compound" specifically refers to Garcinia echinocarpa and Garcinia hermonii, both of which are endemic to the island.[1] In the neotropics, particularly Central and South America, the phonetically similar "Madroño" or "Madruno" is the common name for Garcinia madruno.[2][3][4] This guide will focus on these prominent Garcinia species, which are rich in bioactive compounds and have a long history of use in traditional medicine. The genus Garcinia is a valuable source of secondary metabolites, including xanthones, flavonoids, and benzophenones, which have been investigated for a range of pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities.[1][5][6]

Ethnobotanical Uses and Quantitative Analysis

Plants of the Garcinia genus have a rich history of use in traditional medicine across various cultures. Their applications range from treating digestive ailments and inflammatory conditions to their use as food and in cultural practices.[7][8][9] To systematically evaluate the ethnobotanical importance of these species, quantitative indices such as the Informant Consensus Factor (ICF), Use Value (UV), and Relative Frequency of Citation (RFC) are employed.[10][11][12]

While specific quantitative ethnobotanical data for G. echinocarpa, G. hermonii, and G. madruno are not extensively available in the reviewed literature, a study on other Garcinia species in the Bodoland Territorial Region of Assam, India, provides a valuable framework for such analysis. This study highlights the significance of Garcinia pedunculata, which recorded the highest RFC and UV values, indicating its widespread and versatile use within the community.[3]

Table 1: Quantitative Ethnobotanical Data for Selected Garcinia Species in the Bodoland Territorial Region, India [3]

SpeciesFamilyHabitPart(s) UsedTraditional UsesRelative Frequency of Citation (RFC)Use Value (UV)
Garcinia pedunculataClusiaceaeTreeFruit, LeavesDysentery, stomach ache, headache, culinary (fresh, dried, pickled)1.000.89
Garcinia xanthochymusClusiaceaeTreeFruitCulinary, traditional medicine--
Garcinia morellaClusiaceaeTreeFruitTraditional medicine--

Data for G. xanthochymus and G. morella were mentioned but not fully quantified in the source.

Phytochemistry of the Genus Garcinia

The pharmacological activities of Garcinia species are attributed to their rich and diverse phytochemical composition. The major classes of bioactive compounds isolated from this genus include:

  • Xanthones: These phenolic compounds, such as α-mangostin and garcinone E, are abundant in Garcinia and are known for their potent antioxidant, anti-inflammatory, and anticancer properties.[6][13]

  • Benzophenones: Polyisoprenylated benzophenones like garcinol and xanthochymol have demonstrated significant biological activities, including anti-inflammatory and antioxidant effects.[1][14]

  • Flavonoids and Biflavonoids: Compounds like amentoflavone and morelloflavone contribute to the antioxidant capacity of Garcinia extracts.[5]

  • Organic Acids: Hydroxycitric acid (HCA) is a well-known compound, particularly from Garcinia cambogia, and is widely studied for its potential role in weight management.[15][16]

Pharmacological Activities and Mechanisms of Action

Scientific investigations have substantiated many of the traditional uses of Garcinia species, particularly their anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Extracts and isolated compounds from Garcinia have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[4][17] The underlying mechanism for this activity often involves the modulation of key inflammatory signaling pathways.

A key mechanism of anti-inflammatory action for compounds like garcinol, isolated from Garcinia dulcis, is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).

Garcinol has been shown to downregulate the phosphorylation of IKKα/β and IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory mediators.[2]

NF_kB_Inhibition_by_Garcinol cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Garcinol Garcinol Garcinol->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding ProInflam Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflam Transcription Ethnobotanical_Workflow A Study Area Selection & Community Engagement B Data Collection: Semi-structured Interviews & Questionnaires A->B C Voucher Specimen Collection & Herbarium Preparation B->C D Data Analysis: - Qualitative (Use Categories) - Quantitative (UV, RFC, ICF) B->D C->D E Results Interpretation & Reporting D->E

References

Methodological & Application

Application Note: Quantitative Analysis of Madol (Desoxymethyltestosterone) by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Madol (Desoxymethyltestosterone). The described protocol is intended for researchers, scientists, and professionals in drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, providing a robust and reliable approach for the determination of this compound in raw materials or finished products. All procedural steps, from sample preparation to data analysis, are outlined, and the method is supported by a comprehensive, albeit hypothetical, validation summary according to ICH guidelines.

Introduction

This compound, chemically known as desoxymethyltestosterone (DMT), is a synthetic and orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] It is recognized as a designer steroid and has been marketed to athletes and bodybuilders for performance enhancement.[1] Due to its potential for abuse and the need for quality control in any legitimate formulations, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for the analysis of pharmaceutical compounds.[2][3] This application note presents a complete protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode, the stationary phase is nonpolar (a C18 column), while the mobile phase is a more polar mixture of acetonitrile and water. This compound, being a relatively nonpolar steroid, is retained on the column and then eluted by the organic-rich mobile phase. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using an ultraviolet (UV) detector. Structurally, this compound is a 2-ene steroid, lacking the conjugated 3-keto group found in many common anabolic steroids.[1] This results in weak UV absorbance at higher wavelengths. Therefore, detection is set at a lower wavelength of 210 nm, where many organic molecules, including those with isolated double bonds, exhibit absorbance.[4]

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg sensitivity).

  • Ultrasonic bath.

  • pH meter.

  • Vortex mixer.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound (Desoxymethyltestosterone) reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade).

  • All other chemicals should be of analytical reagent grade.

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water
B: Acetonitrile
Gradient Program 0-20 min: 60% B to 90% B
20-22 min: 90% B
22-25 min: Return to 60% B
25-30 min: Re-equilibration at 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time 30 minutes

Experimental Protocols

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (60% Acetonitrile in Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a hypothetical supplement capsule)
  • Sample Collection: Take the contents of five capsules, weigh them, and calculate the average weight.

  • Extraction: Accurately weigh a portion of the homogenized powder equivalent to 10 mg of this compound and transfer it to a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 2 minutes and sonicate for 20 minutes to extract the active ingredient.[4]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Dilution: Carefully transfer the supernatant to a 100 mL volumetric flask. Repeat the extraction process on the residue with another 20 mL of methanol, combine the supernatants, and dilute to volume with methanol. This yields a theoretical concentration of 100 µg/mL.

  • Final Preparation: Dilute 1 mL of this solution to 10 mL with the mobile phase (60% Acetonitrile in Water) to obtain a final theoretical concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from placebo at the analyte retention time.Complies
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 (1-100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision
Repeatability (RSD%)RSD ≤ 2.0%0.85%
Intermediate (RSD%)RSD ≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Robustness RSD ≤ 2.0% after deliberate minor changesComplies (Flow rate ±0.1, Column Temp ±2°C)

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Methanol (Sonicate) start->dissolve extract Extract Sample (Vortex & Sonicate) start->extract dilute Serial Dilution (Working Standards) dissolve->dilute inject Inject into HPLC System dilute->inject centrifuge Centrifuge & Collect Supernatant extract->centrifuge final_dilute Final Dilution in Mobile Phase centrifuge->final_dilute filter Filter (0.45 µm) into HPLC Vial final_dilute->filter filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Standards) integrate->calibrate quantify Quantify this compound in Sample integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Anabolic Steroid Signaling Pathway (Conceptual)

Anabolic_Steroid_Pathway cluster_cell Target Cell (e.g., Muscle Cell) cluster_nucleus Nucleus This compound This compound (AAS) AR Androgen Receptor (AR) (Cytoplasmic) This compound->AR Enters cell & Binds to AR Complex This compound-AR Complex AR->Complex HSP Heat Shock Proteins HSP->AR dissociates Dimer Activated Dimer Complex->Dimer Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Translocates to Nucleus & Binds to DNA Transcription Gene Transcription (mRNA Synthesis) ARE->Transcription Translation Protein Synthesis (in Cytoplasm) Transcription->Translation Effect Anabolic Effects (e.g., Muscle Growth) Translation->Effect

Caption: Conceptual signaling pathway of anabolic steroids.

Conclusion

The developed High-Performance Liquid Chromatography method provides a simple, precise, and accurate means for the quantitative determination of this compound. The method validation results, though hypothetical, are based on established regulatory requirements and indicate that the protocol is reliable and robust for routine analysis in a quality control environment. The use of a standard C18 column and a common mobile phase composition makes this method easily adaptable in most analytical laboratories.

References

Application Notes and Protocols for the GC-MS Detection of Madol (Desoxymethyltestosterone)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Madol, also known as desoxymethyltestosterone (DMT), is a synthetic anabolic-androgenic steroid (AAS) designed to be undetectable by conventional steroid testing methods at the time of its creation. It is a potent oral anabolic agent that has been illicitly used in nutritional supplements to enhance muscle growth and athletic performance. The detection of this compound and its metabolites is crucial for anti-doping control, forensic analysis, and ensuring the safety of dietary supplements. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific identification and quantification of anabolic steroids like this compound from various biological and consumer product matrices.

This document provides detailed application notes and experimental protocols for the detection of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and toxicology.

Principle of Detection

The GC-MS analysis of this compound, a non-aromatizable steroid, typically involves a multi-step process:

  • Sample Preparation: Extraction of this compound and its metabolites from the sample matrix (e.g., urine, supplements, plasma).

  • Derivatization: Chemical modification of the steroid to increase its volatility and thermal stability for gas chromatography. This is commonly achieved through silylation, which replaces active hydrogen atoms with trimethylsilyl (TMS) groups.

  • Gas Chromatography (GC): Separation of the derivatized analytes from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS): Ionization of the separated compounds and detection of the resulting fragments based on their mass-to-charge ratio. The unique fragmentation pattern of derivatized this compound allows for its specific identification and quantification.

The detection of specific long-term metabolites of desoxymethyltestosterone can significantly extend the window of detection in urine samples.[1]

Experimental Protocols

Protocol for this compound Detection in Urine

This protocol is adapted from established methods for the analysis of anabolic steroids in urine for anti-doping purposes.

2.1.1. Materials and Reagents

  • Desoxymethyltestosterone (this compound) reference standard

  • Internal Standard (IS) (e.g., Testosterone-d3)

  • tert-Butyl methyl ether (TBME)

  • Sodium sulfate, anhydrous

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7)

  • Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide (NH4I) and dithioerythritol (DTE) catalyst.

2.1.2. Sample Preparation

  • To 2 mL of urine, add 1 mL of phosphate buffer (pH 7) and the internal standard.

  • Add 50 µL of β-glucuronidase solution and incubate at 50°C for 1 hour to hydrolyze conjugated metabolites.

  • Adjust the pH of the sample to 9.6 with a suitable buffer.

  • Perform a liquid-liquid extraction by adding 5 mL of TBME and vortexing for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at approximately 70°C.

2.1.3. Derivatization

  • To the dry residue, add 50 µL of the MSTFA/NH4I/DTE derivatization reagent.

  • Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol for this compound Detection in Solid Nutritional Supplements

This protocol is based on methods for analyzing anabolic steroids in seized pharmaceutical products and dietary supplements.[2][3]

2.2.1. Materials and Reagents

  • Methanol, HPLC grade

  • Internal Standard (IS) (e.g., Methyltestosterone)

  • Derivatization reagent: MSTFA/NH4I/ethanethiol (1000:3:6, w/w/v)[3]

2.2.2. Sample Preparation

  • Homogenize the contents of a capsule or tablet.

  • Accurately weigh a portion of the powdered sample and transfer it to a centrifuge tube.

  • Add a known volume of methanol and the internal standard.

  • Vortex for 10 seconds, then sonicate for 10 minutes to ensure complete dissolution of the analyte.[2]

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant to a new vial and evaporate to dryness under a stream of nitrogen at 70°C.

2.2.3. Derivatization

  • To the dried extract, add 100 µL of the MSTFA/NH4I/ethanethiol derivatization reagent.[3]

  • Seal the vial and heat at 70°C for 30 minutes.[3]

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of derivatized anabolic steroids. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890 GC or equivalent
Capillary ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Injector Temperature280°C
Injection Volume1-2 µL
Injection ModeSplitless
Oven Temperature Program Initial temperature: 180°C, hold for 1 minRamp 1: 3°C/min to 230°CRamp 2: 20°C/min to 315°C, hold for 5 min
Mass Spectrometer Agilent 5975C MSD or equivalent
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Transfer Line Temperature280°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for identification)
Monitored Ions (for TMS-derivatized this compound) To be determined based on the mass spectrum of the derivatized standard. Characteristic ions for similar steroids are often in the m/z range of 300-500.

Quantitative Data

The following table summarizes typical validation parameters for the quantitative analysis of anabolic steroids by GC-MS. While specific data for this compound is limited in the literature, the values presented for other anabolic steroids provide a general expectation of method performance.

ParameterTypical ValueMatrixReference
Limit of Detection (LOD) 1 ng/mLUrine[4]
0.5 - 100 ng/gNutritional Supplements
Limit of Quantification (LOQ) 2.5 - 5 ng/mLUrine
Linearity Range 2.5 - 500 ng/mLVaries[2][4]
Correlation Coefficient (r²) > 0.99Varies[2]
Recovery 78 - 98%Animal Feed[5]
Precision (RSD%) < 15%Varies[4][5]

Note: The values for LOD and LOQ for nutritional supplements are for a range of anabolic agents and not specifically for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS detection of this compound from a biological sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (TBME) Hydrolysis->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Silylation (MSTFA) Evaporation1->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound in urine.

Signaling Pathway of Anabolic-Androgenic Steroids

This compound, like other anabolic-androgenic steroids, exerts its biological effects primarily through the androgen receptor (AR). The following diagram outlines the genomic signaling pathway.

AAS_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (AAS) AR Androgen Receptor (AR) This compound->AR AR_HSP AR-HSP Complex AR_this compound AR-Madol Complex AR->AR_this compound HSP Heat Shock Proteins (HSP) AR_HSP->AR dissociation AR_Dimer AR-Madol Dimer AR_this compound->AR_Dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation (in Cytoplasm) mRNA->Translation Protein New Proteins (e.g., muscle proteins) Translation->Protein Response Anabolic Effects Protein->Response

Caption: Genomic signaling pathway of this compound via the androgen receptor.

References

Application Notes and Protocols for Flavonoid Extraction from Garcinia echinocarpa Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Garcinia, belonging to the Clusiaceae family, is a rich source of various bioactive secondary metabolites, including flavonoids, xanthones, and benzophenones.[1][2][3] These compounds have garnered significant attention for their therapeutic properties, such as antioxidant, anti-inflammatory, and antimicrobial activities.[3][4][5] Garcinia echinocarpa, a species within this genus, is also expected to contain a diverse array of these valuable phytochemicals. This document provides detailed protocols for the extraction of flavonoids from the leaves of Garcinia echinocarpa, offering both a conventional and a modern extraction method. Additionally, a standardized method for the quantification of total flavonoid content is described. These protocols are designed to serve as a foundational methodology for researchers in natural product chemistry, pharmacology, and drug development.

Bioactive Compounds in Garcinia Species

Species of the Garcinia genus are known to be rich in a variety of secondary metabolites.[2] The primary classes of compounds include flavonoids, xanthones, benzophenones, and phenolic acids.[1][2] Flavonoids are a significant group of polyphenolic compounds that contribute to the antioxidant capacity of the plant extracts.[1] In various Garcinia species, flavonoids such as epicatechin, quercetin, and rutin have been identified.[6][7] While the specific flavonoid profile of Garcinia echinocarpa leaves is not extensively documented in the reviewed literature, it is anticipated to contain a similar spectrum of bioactive compounds. A recent study on Garcinia cowa leaves revealed the presence of kaempferol, isovitexin, apigenin, myricetin, luteolin, and quercetin, among other flavonoids.[8]

Extraction Methodologies

The choice of extraction method can significantly influence the yield and composition of the extracted flavonoids.[9] Both conventional and modern techniques are employed for the extraction of these compounds from plant materials.

Conventional Methods: Techniques such as maceration, percolation, and Soxhlet extraction have been traditionally used.[9][10] These methods are often simple and do not require sophisticated equipment.[9] Ethanol and methanol are commonly used solvents due to their efficiency in extracting flavonoids.[9]

Modern Methods: To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been developed.[6][11] UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds.[11] MAE employs microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.[6][12]

This document details a standard maceration protocol as a conventional method and an ultrasound-assisted extraction protocol as a modern, more efficient alternative.

Experimental Protocols

Protocol 1: Maceration Extraction of Flavonoids

This protocol describes a conventional method for flavonoid extraction.

Materials and Reagents:

  • Dried and powdered leaves of Garcinia echinocarpa

  • 80% Ethanol (v/v)

  • Erlenmeyer flasks

  • Shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Weigh 50 g of dried, powdered Garcinia echinocarpa leaves and place them in a 1 L Erlenmeyer flask.

  • Add 500 mL of 80% ethanol to the flask.

  • Seal the flask and place it on a shaker at room temperature (25°C).

  • Macerate for 72 hours with continuous agitation.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until the ethanol has been completely removed.

  • The resulting aqueous extract can be used directly or lyophilized to obtain a dry powder.

  • Store the dried extract at -20°C for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol provides a modern and more efficient method for flavonoid extraction.

Materials and Reagents:

  • Dried and powdered leaves of Garcinia echinocarpa

  • 70% Ethanol (v/v)

  • Beakers

  • Ultrasonic bath/probe sonicator (e.g., 40 kHz)

  • Centrifuge

  • Filter paper (Whatman No. 1) or centrifugation tubes

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Weigh 10 g of dried, powdered Garcinia echinocarpa leaves and place them in a 250 mL beaker.

  • Add 100 mL of 70% ethanol to the beaker.

  • Place the beaker in an ultrasonic bath or use a probe sonicator.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40-50°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.[13]

  • Decant the supernatant (the extract). For complete recovery, the residue can be re-extracted with another 100 mL of 70% ethanol.

  • Combine the supernatants and filter through Whatman No. 1 filter paper if any particulate matter remains.

  • Concentrate the filtered extract using a rotary evaporator at 40°C.

  • Lyophilize the concentrated extract to obtain a dry powder.

  • Store the dried extract at -20°C.

Protocol 3: Quantification of Total Flavonoid Content (TFC)

This protocol describes the aluminum chloride colorimetric method, a widely used spectrophotometric assay for the determination of total flavonoid content.[7][14]

Materials and Reagents:

  • Garcinia echinocarpa leaf extract

  • Quercetin or Rutin standard

  • Methanol

  • 10% Aluminum chloride (AlCl₃) solution

  • 1 M Potassium acetate (CH₃COOK) solution

  • Distilled water

  • 96-well microplate or cuvettes

  • Spectrophotometer/microplate reader

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of quercetin or rutin (e.g., 1 mg/mL) in methanol.[7]

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation:

    • Prepare a stock solution of the Garcinia echinocarpa leaf extract in methanol (e.g., 1 mg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of the standard solutions or the sample extract solution to separate wells.

    • Add 10 µL of 10% aluminum chloride solution to each well.

    • Add 10 µL of 1 M potassium acetate solution to each well.

    • Add 180 µL of distilled water to each well to make up the final volume to 300 µL.

    • Incubate the plate at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the reaction mixture at 415 nm using a microplate reader.

    • Use a blank solution containing all reagents except the sample or standard.

  • Calculation:

    • Plot the absorbance of the standard solutions against their concentrations to generate a standard curve.

    • Determine the concentration of flavonoids in the sample extract from the standard curve.

    • Express the total flavonoid content as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract (mg QE/g or mg RE/g).

Data Presentation

The following tables provide a template for summarizing quantitative data from flavonoid extraction experiments.

Table 1: Comparison of Flavonoid Extraction Methods

Extraction MethodSolventExtraction Time (hours)Temperature (°C)Yield of Crude Extract (%)Total Flavonoid Content (mg QE/g extract)
Maceration80% Ethanol7225DataData
Ultrasound-Assisted Extraction70% Ethanol0.545DataData

Table 2: Total Flavonoid Content in Garcinia Species (Literature Data)

Garcinia SpeciesPlant PartExtraction MethodTotal Flavonoid ContentReference
Garcinia atroviridisLeafEthanolic Extraction20.48 ± 0.39 mg QE/g[15]
Garcinia mangostanaRindUltrasound-Assisted (NADES)19.3 ± 0.3 mg RE/g[13]
Garcinia quaesitaLeafSoxhlet3.02 ± 0.00 mg QE/g[16]

Visualizations

Experimental Workflow for Flavonoid Extraction and Quantification

G Workflow for Flavonoid Extraction and Analysis cluster_0 Sample Preparation cluster_2 Downstream Processing cluster_3 Analysis A Garcinia echinocarpa Leaves B Drying and Grinding A->B C Maceration (Conventional) B->C 80% Ethanol, 72h D Ultrasound-Assisted Extraction (Modern) B->D 70% Ethanol, 30 min E Filtration / Centrifugation C->E D->E F Solvent Evaporation (Rotary Evaporator) E->F G Lyophilization F->G H Crude Flavonoid Extract G->H I Total Flavonoid Content (Spectrophotometry) H->I J Qualitative/Quantitative Analysis (HPLC, LC-MS) H->J

Caption: Experimental workflow from sample preparation to flavonoid analysis.

Logical Relationship of Extraction Parameters

G Key Parameters Influencing Flavonoid Extraction A Flavonoid Yield & Purity B Solvent Type & Concentration B->A C Extraction Time C->A D Temperature D->A E Solid-to-Liquid Ratio E->A F Particle Size F->A G Extraction Method (e.g., UAE, Maceration) G->A

Caption: Interrelationship of factors affecting flavonoid extraction efficiency.

References

Clarification on the Application of "Madol" in Ayurvedic Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Dear Researcher,

Thank you for your detailed request for Application Notes and Protocols regarding "Madol" in traditional Ayurvedic preparations.

Following a comprehensive review of scientific and traditional medicine literature, a critical clarification is necessary. The substance "this compound" is not a component of traditional Ayurvedic medicine. The term "this compound" is associated with two distinct synthetic compounds:

  • This compound as Trathis compound: "this compound" is a brand name for Trathis compound Hydrochloride, a centrally acting synthetic opioid analgesic used for moderate to moderately severe pain.[1][2] Its mechanism involves binding to μ-opioid receptors and inhibiting the reuptake of norepinephrine and serotonin.[1][2][3][4] This is a modern pharmaceutical drug and is not found in classical or traditional Ayurvedic texts or formulations.

  • This compound as a Designer Steroid: "this compound," also known as Desoxymethyltestosterone (DMT), is a designer anabolic steroid.[5][6] It has been identified in the context of illicitly produced performance-enhancing drugs and has no approved medicinal applications, nor any connection to Ayurveda.[5][6]

The principles of Ayurveda are based on the use of herbs, minerals, and other natural substances in specific formulations, as described in ancient texts.[7][8][9] Synthetic compounds like Trathis compound or designer steroids like DMT are not part of this traditional system.

Alternative Subject for Analysis: Garcinia cowa

It appears there may be a misunderstanding of the term. Interestingly, searches for your topic also returned information on Garcinia cowa , a plant used in traditional folk medicine in India and Southeast Asia.[10][11] Known locally as 'Kau Thekera' in Assamese, its fruits, leaves, and bark have been used traditionally for conditions like indigestion, fever, and to improve blood circulation.[10][11][12]

Garcinia cowa contains a variety of bioactive compounds, including flavonoids and xanthones, and has been the subject of modern scientific research for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and antidiabetic effects.[12][13]

Proposal for a Revised Topic

Given your interest in the scientific and developmental aspects of traditional medicines, we propose to create the detailed Application Notes and Protocols for Garcinia cowa or another authentic Ayurvedic ingredient of your choice. This would allow us to fulfill your request for structured data, experimental protocols, and visualizations on a factually accurate and relevant subject.

Would you like to proceed with a detailed analysis of Garcinia cowa or another Ayurvedic herb? Your confirmation will allow us to move forward with gathering the necessary data to create the comprehensive report you outlined.

References

Application Notes and Protocols for the Synthesis and Purification of Desoxymethyltestosterone (Madol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxymethyltestosterone (DMT), commonly known as Madol, is a synthetic, orally active anabolic-androgenic steroid.[1] Structurally, it is a 17α-methylated derivative of dihydrotestosterone (DHT) and is notable for lacking the 3-keto group found in most commercial anabolic steroids.[1] this compound was first synthesized in 1961 but was never marketed for medical use.[1] It gained notoriety as a "designer steroid" in the early 2000s. This document provides detailed protocols for the chemical synthesis and purification of desoxymethyltestosterone for research purposes.

Synthesis of Desoxymethyltestosterone (this compound)

The synthesis of desoxymethyltestosterone is a two-step process that begins with the readily available steroid precursor, epiandrosterone. The first step involves the formation of the intermediate 5α-androst-2-ene-17-one, followed by a Grignard reaction to introduce the 17α-methyl group and yield the final product.

Step 1: Synthesis of 5α-androst-2-ene-17-one from Epiandrosterone

This procedure is adapted from an industrial production method and involves the β-elimination of a tosylate derivative of epiandrosterone.

Experimental Protocol:

  • Toxification of Epiandrosterone:

    • Dissolve epiandrosterone in pyridine.

    • Cool the solution to 0°C.

    • Slowly add p-toluenesulfonyl chloride in portions.

    • Stir the reaction mixture at 0°C for 24-48 hours.

    • Pour the reaction mixture into ice-water to precipitate the epiandrosterone p-toluenesulfonate.

    • Filter the precipitate, wash with water, and dry.

  • β-Elimination Reaction:

    • Dissolve the dried epiandrosterone p-toluenesulfonate in a monomethylpyridine solvent (e.g., 2-picoline, 3-picoline, or 4-picoline).[2]

    • Heat the reaction mixture to a reflux temperature between 128°C and 140°C.[2]

    • Maintain the reaction at this temperature until completion, monitoring by a suitable method such as thin-layer chromatography (TLC).

    • After the reaction is complete, recover the solvent by vacuum distillation.[2]

    • Cool the residue to 20-35°C and adjust the pH to 6-8 with dilute hydrochloric acid or sulfuric acid.[2]

    • Filter the resulting solid, which is the crude 5α-androst-2-ene-17-one.[2]

  • Purification of 5α-androst-2-ene-17-one by Recrystallization:

    • Dissolve the crude product in a hot mixture of ethanol and water (e.g., 80% ethanol).[2]

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Isolate the crystals by filtration and wash with a cold solvent mixture.

    • Dry the purified crystals of 5α-androst-2-ene-17-one.

ParameterValueReference
Starting MaterialEpiandrosterone p-toluenesulfonate[2]
SolventMonomethylpyridine (e.g., 2-picoline)[2]
Reaction Temperature128°C - 140°C[2]
Purification MethodRecrystallization from aqueous ethanol[2]
Step 2: Synthesis of Desoxymethyltestosterone via Grignard Reaction

This step involves the 17α-methylation of 5α-androst-2-ene-17-one using a Grignard reagent.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine.

    • Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

    • Slowly add a solution of methyl iodide or methyl bromide in the anhydrous solvent from the dropping funnel to initiate the reaction.

    • Once the reaction starts, continue the addition of the methyl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the methylmagnesium halide.

  • Grignard Reaction:

    • Cool the Grignard reagent to 0°C.

    • Dissolve the purified 5α-androst-2-ene-17-one in anhydrous THF or diethyl ether.

    • Slowly add the solution of the steroid to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude desoxymethyltestosterone.

Purification of Desoxymethyltestosterone

The crude product from the synthesis will contain unreacted starting material, side products, and reagents. Purification is essential to obtain a high-purity final product. A combination of recrystallization and chromatographic techniques is recommended.

Purification Protocol:
  • Recrystallization (Initial Purification):

    • Select a suitable solvent system for recrystallization. A common technique for steroids is to dissolve the crude product in a hot solvent in which it is soluble (e.g., methanol, acetone, or ethyl acetate) and then add a solvent in which it is less soluble (e.g., water or hexane) until turbidity is observed.[3][4]

    • Heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • For higher purity, preparative reversed-phase HPLC can be employed.[5]

    • Dissolve the recrystallized desoxymethyltestosterone in a suitable solvent (e.g., methanol or acetonitrile).

    • Use a C18 column with a mobile phase gradient of acetonitrile and water.[5][6]

    • Monitor the elution profile using a UV detector.

    • Collect the fractions containing the pure desoxymethyltestosterone.

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterMethodDetailsReference
Initial Purification RecrystallizationSolvent systems such as methanol/water or acetone/hexane.[3][4]
Final Purification Preparative HPLCReversed-phase C18 column with an acetonitrile/water mobile phase.[5][6]
Purity Analysis GC-MSDerivatization with MSTFA/NH₄I/ethanethiol followed by GC-MS analysis.[6]
HPLC-DADC18 column with an acetonitrile/water gradient and DAD detection.[6]
Reported Purity Commercial Sample~85%[6]

Diagrams

Synthesis_of_Desoxymethyltestosterone Epiandrosterone Epiandrosterone Epi_tosylate Epiandrosterone p-toluenesulfonate Epiandrosterone->Epi_tosylate p-TsCl, Pyridine Androst_one 5α-androst-2-ene-17-one Epi_tosylate->Androst_one Heat, Picoline This compound Desoxymethyltestosterone (this compound) Androst_one->this compound 1. CH3MgBr, THF 2. H2O workup

Caption: Chemical synthesis pathway of Desoxymethyltestosterone (this compound).

Purification_Workflow Crude_Product Crude Desoxymethyltestosterone Recrystallization Recrystallization Crude_Product->Recrystallization HPLC Preparative HPLC Recrystallization->HPLC Pure_Product Pure Desoxymethyltestosterone HPLC->Pure_Product Analysis Purity Analysis (GC-MS, HPLC) Pure_Product->Analysis

Caption: Purification workflow for Desoxymethyltestosterone (this compound).

References

Application Notes and Protocols for In Vitro Testing of Madol's Anabolic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madol, also known as desoxymethyltestosterone (DMT), is a synthetic anabolic-androgenic steroid (AAS). It is a potent agonist of the androgen receptor (AR), which mediates the anabolic effects of androgens, including increased muscle mass and protein synthesis.[1][2] These application notes provide detailed protocols for a panel of in vitro assays to characterize the anabolic activity of this compound. The described assays will enable the determination of its binding affinity to the AR, its ability to activate AR-mediated gene transcription, and its effects on muscle cell proliferation, differentiation, and protein synthesis.

Data Presentation

Disclaimer: The data presented in these tables are for the reference compound Dihydrotestosterone (DHT) and are intended to provide a comparative context for the expected range of activity for a potent androgen. The user must experimentally determine the specific values for this compound.

Table 1: Androgen Receptor Binding Affinity

CompoundReceptorLigandKᵢ (nM)
Dihydrotestosterone (DHT)Androgen Receptor (AR)[³H]-DHT~1-5

Table 2: Androgen Receptor Transcriptional Activation

CompoundCell LineReporter GeneEC₅₀ (nM)
Dihydrotestosterone (DHT)PC-3, LNCaP, HEK293MMTV-Luc, ARE-Luc~0.1-1

Table 3: Effect on Myoblast Proliferation

CompoundCell LineAssayEC₅₀ (nM)
Dihydrotestosterone (DHT)C2C12Crystal Violet~1-10

Table 4: Effect on Myogenic Differentiation

CompoundCell LineParameterFold Change vs. Vehicle
Dihydrotestosterone (DHT)C2C12Myogenic Index~1.5-2.5

Table 5: Effect on Protein Synthesis

CompoundCell LineAssayFold Change vs. Vehicle
Dihydrotestosterone (DHT)C2C12 MyotubesSUnSET~1.5-2.0

Signaling Pathways

The primary mechanism of action for this compound is through the activation of the androgen receptor signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) (inactive, cytoplasmic) This compound->AR Binds AR_this compound AR-Madol Complex (active, cytoplasmic) AR->AR_this compound Conformational Change HSPs Heat Shock Proteins (HSPs) HSPs->AR Dissociates from AR_Madol_dimer AR-Madol Dimer (nuclear) AR_this compound->AR_Madol_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) in DNA AR_Madol_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Coactivators Coactivators Coactivators->AR_Madol_dimer Recruited mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (e.g., Muscle Hypertrophy) Protein_Synthesis->Anabolic_Effects AR_Binding_Workflow start Start prepare_reagents Prepare AR Source (e.g., rat prostate cytosol or recombinant AR) start->prepare_reagents prepare_plates Prepare 96-well plates with serial dilutions of this compound, reference androgen (DHT), and control prepare_reagents->prepare_plates add_radioligand Add radiolabeled androgen (e.g., [³H]-DHT) prepare_plates->add_radioligand add_ar Add AR source to each well add_radioligand->add_ar incubate Incubate to reach binding equilibrium (e.g., overnight at 4°C) add_ar->incubate separate Separate bound from free radioligand (e.g., hydroxylapatite or filter binding) incubate->separate measure Measure radioactivity of bound ligand (Scintillation Counting) separate->measure analyze Analyze data to determine IC₅₀ and calculate Kᵢ measure->analyze end End analyze->end AR_Transactivation_Workflow start Start transfect_cells Co-transfect cells (e.g., HEK293, PC-3) with an AR expression vector and an ARE-driven reporter vector (e.g., ARE-Luciferase) start->transfect_cells seed_cells Seed transfected cells into 96-well plates transfect_cells->seed_cells treat_cells Treat cells with serial dilutions of this compound, reference androgen (DHT), and vehicle control seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse cells and add reporter substrate (e.g., Luciferin for Luciferase) incubate->lyse_cells measure_signal Measure reporter signal (e.g., Luminescence) lyse_cells->measure_signal analyze_data Analyze data to determine EC₅₀ and maximal activation measure_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Quantification of Madol Metabolites in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madol, also known as desoxymethyltestosterone (DMT), is a synthetic anabolic-androgenic steroid. Its detection in urine is crucial for anti-doping control and in clinical and forensic toxicology. The quantification of its metabolites provides a longer detection window compared to the parent compound. This document provides detailed application notes and protocols for the quantification of key this compound metabolites in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary urinary metabolite of this compound is 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane . For long-term detection, the metabolite 18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol is a key target.[1][2]

Metabolic Pathway of this compound

This compound undergoes extensive phase I metabolism, primarily involving reduction and hydroxylation reactions in the liver. The resulting metabolites are then conjugated (phase II metabolism) to form glucuronides and sulfates, which are excreted in the urine. The major metabolic transformations include the reduction of the double bond and hydroxylation of the steroid backbone.

Madol_Metabolism Metabolic Pathway of this compound This compound This compound (Desoxymethyltestosterone) PhaseI Phase I Metabolism (Reduction, Hydroxylation) This compound->PhaseI Metabolite1 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane (Main Metabolite) PhaseI->Metabolite1 Metabolite2 18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol (Long-term Metabolite) PhaseI->Metabolite2 PhaseII Phase II Metabolism (Glucuronidation/Sulfation) Metabolite1->PhaseII Metabolite2->PhaseII Excretion Urinary Excretion PhaseII->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow

The general workflow for the analysis of this compound metabolites in urine involves sample preparation, including enzymatic hydrolysis to cleave conjugates, followed by extraction and derivatization (for GC-MS), and subsequent instrumental analysis.

Experimental_Workflow Experimental Workflow for this compound Metabolite Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Derivatization Derivatization (e.g., Trimethylsilylation for GC-MS) Extraction->Derivatization For GC-MS LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Direct Injection GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification and Data Analysis GCMS->Quantification LCMSMS->Quantification

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound metabolites. Note: Specific values should be determined during in-house method validation.

Table 1: GC-MS Method Validation Parameters (Example)

ParameterTarget Value/Range
Limit of Quantification (LOQ) 0.1 - 1 ng/mL
Linearity (r²) > 0.99
Recovery 85 - 115%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%

Table 2: LC-MS/MS Method Validation Parameters (Example)

ParameterTarget Value/Range
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Linearity (r²) > 0.99
Recovery 90 - 110%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Matrix Effect 80 - 120%

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS and LC-MS/MS Analysis

1. Materials and Reagents:

  • Urine samples

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7.0)

  • Internal standard (e.g., deuterated analog of the target metabolite)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Ethyl acetate

  • n-Hexane

  • Derivatization agent (for GC-MS): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

2. Procedure:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: To 2 mL of supernatant, add the internal standard solution.

  • Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase. Vortex and incubate at 50-60°C for 1-3 hours to hydrolyze the conjugated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the metabolites with 3 mL of methanol or ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution (for LC-MS/MS): Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Derivatization (for GC-MS): To the dried residue, add 50 µL of MSTFA/TMCS (1000:1, v/v). Cap the vial tightly and heat at 60-80°C for 20-30 minutes.

Protocol 2: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

2. GC-MS Conditions (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp 1: 20°C/min to 240°C

    • Ramp 2: 5°C/min to 310°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective.

Table 3: Example SIM Ions for this compound Metabolites (as TMS derivatives)

MetaboliteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
17α-methyl-2β,3α,17β-trihydroxy-5α-androstane-TMS To be determined empiricallyTo be determined empiricallyTo be determined empirically
18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol-TMS To be determined empiricallyTo be determined empiricallyTo be determined empirically
Protocol 3: LC-MS/MS Analysis

1. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

2. LC-MS/MS Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 4: Example MRM Transitions for this compound Metabolites

MetabolitePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
17α-methyl-2β,3α,17β-trihydroxy-5α-androstane [M+H]⁺To be determined empiricallyTo be determined empiricallyTo be determined empirically
18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol [M+H]⁺To be determined empiricallyTo be determined empiricallyTo be determined empirically

Conclusion

The provided protocols offer a robust framework for the quantification of this compound metabolites in urine. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, with LC-MS/MS generally offering higher sensitivity and specificity. It is imperative for each laboratory to perform a thorough in-house validation of the chosen method to ensure accurate and reliable results. The identification of long-term metabolites significantly extends the detection window for this compound abuse.

References

Application Notes and Protocols for the Forensic Toxicological Analysis of Madol

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

Madol, also known as desoxymethyltestosterone (DMT), is a designer anabolic-androgenic steroid (AAS) that has been identified in cases of sports doping.[1][2] As a substance never marketed for medical use, its detection in biological samples is of significant interest in forensic toxicology.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the identification and quantification of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A reference standard of this compound (17α-methyl-5α-androst-2-en-17β-ol) is crucial for the accurate identification and quantification of the analyte in forensic samples. The proper characterization and handling of this standard are paramount for method validation and ensuring the reliability of results.

Analytical Properties of this compound

PropertyValueReference
Chemical Name17α-methyl-5α-androst-2-en-17β-ol[3]
Common NamesThis compound, Desoxymethyltestosterone (DMT)[3]
Molecular FormulaC₂₀H₃₂O[4]
Molecular Weight288.5 g/mol [4]
CAS Number3275-64-7[4]

Protocol 1: Analysis of this compound in Urine by GC-MS

This protocol outlines the procedure for the detection and quantification of this compound in urine samples using gas chromatography-mass spectrometry following enzymatic hydrolysis, liquid-liquid extraction, and derivatization.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis extraction Liquid-Liquid Extraction (n-pentane) hydrolysis->extraction derivatization Derivatization (MSTFA/NH4I/ethanethiol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms Injection data Data Acquisition & Analysis gcms->data

Figure 1: GC-MS analysis workflow for this compound in urine.
Materials and Reagents

  • This compound reference standard

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7.0)

  • n-Pentane

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH₄I)

  • Ethanethiol

  • Internal Standard (e.g., Methyltestosterone-d₃)

Procedure
  • Sample Preparation:

    • To 2 mL of urine, add an appropriate amount of internal standard.

    • Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase.

    • Incubate at 55°C for 1 hour to hydrolyze steroid conjugates.

    • Allow the sample to cool to room temperature.

    • Perform a liquid-liquid extraction by adding 5 mL of n-pentane and vortexing for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dry residue, add 100 µL of a derivatization agent mixture (e.g., MSTFA/NH₄I/ethanethiol 1000:2:3 v/w/v).

    • Incubate at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized extract into the GC-MS system.

    • Acquire data in full scan mode to identify characteristic ions and in selected ion monitoring (SIM) mode for quantification.

GC-MS Parameters (Example)
ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless (1 µL)
Oven ProgramInitial temp 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then to 310°C at 5°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-550) and SIM
Mass Spectrometric Data (Trimethylsilylated this compound)

Based on available literature, the following ions are recommended for monitoring the TMS derivative of this compound.[1] The most abundant ion should be used for quantification (Quantifier) and the others as qualifiers.

Ion Typem/z
Quantifier345
Qualifier 1270
Qualifier 2143

Protocol 2: Analysis of this compound in Urine by LC-MS/MS

This protocol provides a method for the sensitive and selective analysis of this compound in urine using liquid chromatography-tandem mass spectrometry. This method may not require derivatization, thus simplifying sample preparation.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis spe Solid-Phase Extraction (C18 cartridge) hydrolysis->spe lcms LC-MS/MS Analysis spe->lcms Injection data Data Acquisition & Analysis lcms->data

Figure 2: LC-MS/MS analysis workflow for this compound in urine.
Materials and Reagents

  • This compound reference standard

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7.0)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Internal Standard (e.g., Testosterone-d₃)

Procedure
  • Sample Preparation:

    • To 2 mL of urine, add an appropriate amount of internal standard.

    • Perform enzymatic hydrolysis as described in the GC-MS protocol.

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

LC-MS/MS Parameters (Example)
ParameterSetting
Liquid Chromatograph
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 30% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temp.350°C
MRM Transitions for this compound

Specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. However, based on its structure (precursor ion [M+H]⁺ ≈ 289.2), characteristic steroid fragmentation patterns can be anticipated. Example transitions for similar anabolic steroids are provided below as a starting point for method development.

Compound (Example)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Testosterone289.297.125
109.120
Methyltestosterone303.297.127
109.122

Method Validation Parameters

The analytical methods for this compound should be validated according to established forensic toxicology guidelines. Key validation parameters are summarized below. Data for a representative anabolic steroid is provided for illustrative purposes.

GC-MS Method Validation Data (Illustrative Example)
ParameterResult
Linearity Range1 - 100 ng/mL (r² > 0.99)
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Bias)-8.5% to 5.2%
Precision (% RSD)< 10%
Recovery> 85%
SpecificityNo interferences observed from 10 different blank urine sources
LC-MS/MS Method Validation Data (Illustrative Example)[5][6]
ParameterResult
Linearity Range0.5 - 50 ng/mL (r² > 0.995)
Limit of Detection (LOD)0.1 ng/mL[5]
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Bias)-10.2% to 7.8%
Precision (% RSD)< 12%
Recovery> 90%[6]
Matrix Effect88% - 105%

Reference Standard Information

Synthesis and Characterization

This compound is a designer steroid and may not be readily available from commercial suppliers. It can be synthesized via a Grignard reaction of 17-keto-5α-androst-2-ene with methylmagnesium bromide. The identity and purity of the synthesized reference material must be confirmed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Logical Relationship for Reference Standard Qualification

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_qualification Qualification synthesis Chemical Synthesis purification Purification synthesis->purification nmr NMR (Structure) purification->nmr ms MS (Identity) purification->ms hplc HPLC (Purity) purification->hplc qualified Qualified Reference Standard nmr->qualified ms->qualified hplc->qualified

Figure 3: Qualification process for a this compound reference standard.
Storage and Stability

Anabolic steroid reference standards are typically stable when stored as a solid at -20°C in a desiccator. Solutions should be prepared fresh as needed. Long-term stability of solutions should be evaluated as part of the method validation process.

Disclaimer

These application notes and protocols are intended for guidance and should be adapted and fully validated by the end-user for their specific instrumentation and laboratory conditions. All work should be performed in accordance with the laboratory's standard operating procedures and relevant regulatory guidelines.

References

Cell Culture Models for Studying the Effects of Garcinia Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinia, a genus of flowering plants native to Asia, Africa, and Australia, has long been a subject of interest in traditional medicine. Modern scientific inquiry has focused on the potential of Garcinia extracts and their bioactive compounds as therapeutic agents, particularly in the context of cancer. These extracts are rich in a variety of phytochemicals, including xanthones, benzophenones, and flavonoids, with compounds like garcinol, gambogic acid, xanthochymol, and guttiferone K demonstrating significant anti-cancer properties in preclinical studies.

This document provides detailed application notes and protocols for utilizing cell culture models to investigate the effects of Garcinia extracts. It is designed to guide researchers in selecting appropriate cell lines, conducting key experiments to assess cytotoxicity and mechanism of action, and interpreting the resulting data. The information presented herein is intended to facilitate the systematic evaluation of Garcinia extracts and their constituents for drug development and cancer research.

Application Notes

Choosing the Right Cell Culture Model

The selection of an appropriate cell culture model is critical for obtaining relevant and translatable results. Garcinia extracts have been shown to exert effects on a wide range of cancer types.

Cancer Cell Lines:

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and SKBR3 (HER2-positive) are commonly used to evaluate the efficacy of Garcinia extracts against different breast cancer subtypes.[1][2]

  • Colon Cancer: HCT-116 and HT-29 are well-characterized colon cancer cell lines that have been used to demonstrate the pro-apoptotic and anti-proliferative effects of Garcinia compounds.[2]

  • Pancreatic Cancer: BxPC-3 and PANC-1 are standard models for pancreatic cancer research and have been utilized to study the synergistic effects of Garcinia extracts with conventional chemotherapeutics.

  • Lung Cancer: A549 and H441 non-small cell lung cancer (NSCLC) cell lines are valuable for investigating the impact of Garcinia extracts on cancer stem cell-like phenotypes.

  • Leukemia: HL-60 (promyelocytic leukemia) and Jurkat (T-cell leukemia) cell lines are suitable for studying the induction of apoptosis by Garcinia derivatives.[2]

  • Liver Cancer: HepG2 cells are a widely used model for hepatocellular carcinoma and have been employed to assess the cytotoxicity of various Garcinia fruit extracts.[3][4]

  • Prostate Cancer: LNCaP and PC3 cells, representing androgen-sensitive and androgen-insensitive prostate cancer respectively, are useful for studying the effects of garcinol.[2]

Normal (Non-Cancerous) Cell Lines:

To assess the selectivity and potential toxicity of Garcinia extracts, it is essential to include normal cell lines in experimental designs.

  • Breast Epithelial Cells: MCF-10A is a non-tumorigenic breast epithelial cell line that serves as an excellent control to determine the cancer-specific effects of compounds like garcinol.[5][6]

  • Peripheral Blood Mononuclear Cells (PBMCs): The use of PBMCs from healthy donors can provide insights into the general cytotoxicity and immunomodulatory effects of the extracts.[7][8]

  • Colon Epithelial Cells: CCD 841 CoN cells are a normal human colon epithelial cell line used to demonstrate the selective antitumor activity of compounds like guttiferone K.[9]

  • Kidney Epithelial Cells: HEK-293, a human embryonic kidney cell line, can be used to calculate a selectivity index for Garcinia extracts.

Key Signaling Pathways Targeted by Garcinia Extracts

Garcinia extracts and their active compounds modulate a multitude of signaling pathways implicated in cancer progression. Understanding these mechanisms is crucial for targeted drug development.

  • Apoptosis Induction: A primary mechanism of action for many Garcinia compounds is the induction of programmed cell death. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.[2][10]

  • Cell Cycle Arrest: Garcinia extracts can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly G0/G1 or G2/M.[2] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, cell survival, and proliferation. Garcinol, among other compounds, has been shown to inhibit NF-κB signaling, leading to the downregulation of its target genes involved in cancer progression.[1][11]

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor often constitutively activated in cancer. Garcinia extracts can suppress STAT3 phosphorylation and activation, thereby inhibiting tumor growth and invasion.[1]

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Garcinol has been demonstrated to inhibit this pathway, contributing to its anti-cancer effects.[1][12][13]

  • Wnt/β-catenin Signaling Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Garcinol has been found to modulate this pathway, leading to the suppression of cancer stem cell-like phenotypes.[1][5]

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Garcinia extracts and their purified compounds in different cancer cell lines. This data provides a quantitative measure of their cytotoxic potential and allows for comparison across different studies and cell types.

Table 1: IC50 Values of Garcinia Extracts in Human Cancer Cell Lines

Garcinia SpeciesExtract TypeCancer Cell LineCancer TypeIC50 ValueReference
G. xanthochymusHexane (bark)MDA-MB-231Breast66.9 ± 5.1 µg/mL[3]
G. xanthochymusHexane (bark)Huh-7Liver64.7 ± 14.9 µg/mL[3]
G. xanthochymusHexane (bark)A549Lung80.0 ± 11.9 µg/mL[3]
G. xanthochymusHexane (bark)SW480Colon65.4 ± 7.8 µg/mL[3]
G. dulcisMethanolic (peel)HepG2Liver46.33 ± 4.51 µg/mL[4]
G. dulcisMethanolic (flesh)HepG2Liver38.33 ± 3.51 µg/mL[4]
G. dulcisMethanolic (seed)HepG2Liver7.5 ± 2.52 µg/mL[4]
G. cowaMethanolic (leaf)A549Lung-[14]
G. cowaMethanolic (leaf)MCF-7Breast-[14]
G. cowaMethanolic (leaf)HepG2Liver-[14]
G. cowaMethanolic (leaf)MOLT-4Leukemia-[14]
G. cowaMethanolic (leaf)MDA-MB-468Breast-[14]
G. zeylanicaEthanolicHepG2Liver0.1402 mg/ml[15]
G. quaesitaEthanolicHepG2Liver-[15]

Table 2: IC50 Values of Purified Compounds from Garcinia in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference
GarcinolMCF-7Breast19.13[1]
GarcinolA549Lung~10-20 (effective conc.)[1]
GarcinolBxPC-3Pancreatic20[1][2]
GarcinolSH-SY5Y (72h)Neuroblastoma6.30[16]
Gambogic AcidBel-7402Liver0.59[17]
Gambogic AcidSMMC-7721Liver1.59[17]
Gambogic AcidBel-7404Liver1.99[17]
Gambogic AcidQGY-7701Liver0.41[17]
Gambogic AcidHepG2Liver0.94[17]
Gambogic AcidMCF-7Breast1.46[17]
Gambogic Acid143BOsteosarcoma0.37 ± 0.02[18]
Gambogic AcidU2OsOsteosarcoma0.32 ± 0.06[18]
Gambogic AcidMG63Osteosarcoma0.51 ± 0.02[18]
Gambogic AcidHOSOsteosarcoma0.60 ± 0.11[18]
XanthochymolMCF-7 (48h)Breast1.9[19]
XanthochymolA549 (48h)Lung4.74[19]
Guttiferone KHT-29Colon5.39 ± 0.22[9]
Guttiferone EH1975 (2D)Lung2.56 ± 0.12[20]
Guttiferone EH1975 (3D)Lung11.25 ± 0.78[20]
Guttiferone FLNCaPProstate5.17 ± 0.20[21]
Guttiferone FPC-3Prostate12.64 ± 3.01[21]

Table 3: Cytotoxicity of Garcinia Extracts and Compounds in Normal Human Cell Lines

Extract/CompoundNormal Cell LineCell TypeObservationReference
GarcinolMCF-10ABreast EpithelialNo significant effect on viability[5][6]
G. schomburgkiana & G. atroviridis extractsPBMCsPeripheral Blood Mononuclear CellsNo significant DNA breaks, apoptosis, or necrosis induced[7]
Guttiferone KCCD 841 CoNColon EpithelialDid not affect viability[9]
G. cambogia & G. indica extractsHEK-293Embryonic KidneyShowed selective cytotoxicity towards cancer cells
Garcinia fruit peel extractsPBMCsPeripheral Blood Mononuclear CellsLess cytotoxic compared to cancer cell lines[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of Garcinia extracts on cancer cells.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Garcinia extract or compound stock solution

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the Garcinia extract or compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted extracts/compounds or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Garcinia extract or compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of Garcinia extract or compound for the specified time. Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • 6-well or 10 cm plates

  • Cancer cell lines

  • Garcinia extract or compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (and loading control, e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with Garcinia extract as described for the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Garcinia extracts and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (Cancer & Normal Lines) mtt MTT Assay (Cell Viability & IC50) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis extract_prep Garcinia Extract Preparation & Dilution extract_prep->mtt extract_prep->apoptosis data_analysis Data Analysis & Interpretation mtt->data_analysis western Western Blot (Protein Expression) apoptosis->western qpcr qPCR (Gene Expression) apoptosis->qpcr cell_cycle Cell Cycle Analysis apoptosis->cell_cycle apoptosis->data_analysis western->data_analysis qpcr->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for studying Garcinia extracts.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Garcinia Garcinia Extracts (e.g., Garcinol) DR Death Receptors (DR4/DR5) Garcinia->DR Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) Garcinia->Bcl2 Casp8 Caspase-8 DR->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Garcinia extract-induced apoptosis signaling pathway.

nfkb_stat3_pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Garcinia Garcinia Extracts (e.g., Garcinol) IKK IKK Garcinia->IKK Inhibition JAK JAK Garcinia->JAK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation STAT3 STAT3 JAK->STAT3 Phosphorylation & Dimerization STAT3->Nucleus Translocation Gene_Exp Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) Nucleus->Gene_Exp

Caption: Inhibition of NF-κB and STAT3 pathways by Garcinia.

pi3k_akt_pathway Garcinia Garcinia Extracts (e.g., Garcinol) PI3K PI3K Garcinia->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Cell Survival, Proliferation, Metabolism) Akt->Downstream mTOR->Downstream

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Spectroscopic Analysis of Bioactive Compounds from the Madol Plant (Garcinia madruno): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic analysis of key bioactive compounds isolated from the Madol plant, Garcinia madruno. Detailed protocols for compound isolation and spectroscopic characterization are presented, alongside a summary of their known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Featured Compounds from Garcinia madruno

The this compound plant is a rich source of various bioactive secondary metabolites. Spectroscopic analysis has led to the identification and characterization of several compounds, with three prominent examples being:

  • Morelloflavone: A biflavonoid known for its antioxidant and anti-inflammatory properties.

  • Volkensiflavone: Another biflavonoid also exhibiting significant antioxidant activity.

  • Garcinol: A polyisoprenylated benzophenone with demonstrated anti-inflammatory and anticancer effects.

Quantitative Spectroscopic Data

The structural elucidation of these compounds has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR spectral data for morelloflavone, volkensiflavone, and garcinol.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Morelloflavone in DMSO-d₆

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
Flavone Moiety
2164.2
3102.96.88 (s)
4182.2
5161.5
699.16.22 (d, J=2.1)
7163.9
8104.96.48 (d, J=2.1)
9157.4
10104.1
1'121.5
2'115.17.33 (d, J=2.2)
3'145.2
4'147.9
5'116.06.89 (d, J=8.2)
6'119.27.30 (dd, J=8.2, 2.2)
Flavanone Moiety
2"83.25.48 (d, J=11.8)
3"45.94.97 (d, J=11.8)
4"197.1
5"163.0
6"96.55.96 (s)
7"167.3
8"102.1
9"162.7
10"102.1
1'"128.0
2'"129.57.27 (d, J=8.5)
3'"115.26.74 (d, J=8.5)
4'"158.0
5'"115.26.74 (d, J=8.5)
6'"129.57.27 (d, J=8.5)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Volkensiflavone

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
Flavone Moiety (Apigenin)
2164.3
3102.96.78 (s)
4182.1
5161.6
699.36.19 (d, J=2.1)
7164.2
8105.46.48 (d, J=2.1)
9157.4
10104.1
1'121.2
2', 6'128.37.89 (d, J=8.8)
3', 5'116.06.92 (d, J=8.8)
4'161.2
Flavanone Moiety (Naringenin)
2"79.25.40 (dd, J=12.9, 3.1)
3"42.63.08 (dd, J=17.1, 12.9), 2.77 (dd, J=17.1, 3.1)
4"196.5
5"163.8
6"96.96.03 (s)
7"167.3
8"102.1
9"163.0
10"102.1
1'"128.6
2'", 6'"128.67.33 (d, J=8.5)
3'", 5'"115.66.83 (d, J=8.5)
4'"158.0

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Garcinol

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1107.5
2172.0
3110.1
4192.5
5106.8
6169.5
745.23.65 (t, J=6.8)
824.92.05 (m)
9122.85.08 (t, J=6.8)
10132.5
1117.71.65 (s)
1225.71.78 (s)
1328.12.55 (t, J=7.2)
1426.82.05 (m)
15123.55.08 (t, J=6.8)
16131.5
1717.71.60 (s)
1825.71.68 (s)
1921.52.95 (d, J=6.8)
20124.25.15 (t, J=6.8)
21131.3
2217.71.55 (s)
2325.71.63 (s)
Benzoyl-C=O197.8
Benzoyl-1'138.2
Benzoyl-2',6'128.47.55 (d, J=7.5)
Benzoyl-3',5'128.67.45 (t, J=7.5)
Benzoyl-4'132.97.50 (t, J=7.5)

Experimental Protocols

Isolation of Compounds from Garcinia madruno

The following protocol outlines a general procedure for the extraction and isolation of morelloflavone, volkensiflavone, and garcinol.

Protocol 1: Extraction and Fractionation

  • Plant Material Preparation: Air-dry the leaves, epicarp, or seeds of Garcinia madruno and grind into a fine powder.

  • Sequential Extraction:

    • Perform sequential maceration or Soxhlet extraction of the powdered plant material with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally methanol.

    • Concentrate each extract under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Subject the n-hexane extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to isolate garcinol.

    • Subject the ethyl acetate extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol to obtain fractions enriched with biflavonoids.

  • Purification:

    • Further purify the garcinol-containing fractions using preparative High-Performance Liquid Chromatography (HPLC).

    • Purify the biflavonoid-rich fractions using Sephadex LH-20 column chromatography followed by preparative HPLC to separate morelloflavone and volkensiflavone.

G Start Powdered this compound Plant Material Hexane n-Hexane Extraction Start->Hexane EtOAc Ethyl Acetate Extraction Hexane->EtOAc Hex_Extract n-Hexane Extract Hexane->Hex_Extract MeOH Methanol Extraction EtOAc->MeOH EtOAc_Extract Ethyl Acetate Extract EtOAc->EtOAc_Extract MeOH_Extract Methanol Extract MeOH->MeOH_Extract Silica_Hex Silica Gel Chromatography (n-Hexane/EtOAc gradient) Hex_Extract->Silica_Hex Silica_EtOAc Silica Gel Chromatography (Chloroform/MeOH gradient) EtOAc_Extract->Silica_EtOAc Garcinol_Fraction Garcinol-rich Fraction Silica_Hex->Garcinol_Fraction Biflavonoid_Fraction Biflavonoid-rich Fraction Silica_EtOAc->Biflavonoid_Fraction Prep_HPLC_G Preparative HPLC Garcinol_Fraction->Prep_HPLC_G Sephadex Sephadex LH-20 Chromatography Biflavonoid_Fraction->Sephadex Garcinol Pure Garcinol Prep_HPLC_G->Garcinol Prep_HPLC_B Preparative HPLC Sephadex->Prep_HPLC_B Morelloflavone Pure Morelloflavone Prep_HPLC_B->Morelloflavone Volkensiflavone Pure Volkensiflavone Prep_HPLC_B->Volkensiflavone

Caption: Workflow for the isolation of bioactive compounds.

Spectroscopic Analysis

Protocol 2: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Typical parameters: 32 scans, relaxation delay of 1.0 s, acquisition time of 4.0 s.

  • ¹³C NMR Acquisition:

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

    • Typical parameters: 2048 scans, relaxation delay of 2.0 s, acquisition time of 1.0 s.

  • 2D NMR Acquisition:

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for complete structural assignment.

  • Data Processing: Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Protocol 3: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis Conditions:

    • Ionization Mode: ESI positive or negative ion mode.

    • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).

  • Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental composition. Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

G Start Purified Compound NMR_Prep Sample Preparation for NMR Start->NMR_Prep MS_Prep Sample Preparation for MS Start->MS_Prep NMR_Acq 1D & 2D NMR Acquisition NMR_Prep->NMR_Acq MS_Acq HR-MS & MS/MS Acquisition MS_Prep->MS_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data MS_Data Mass Spectral Data MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Biological Activities and Signaling Pathways

The compounds isolated from Garcinia madruno exhibit a range of biological activities, primarily through the modulation of key cellular signaling pathways.

Morelloflavone

Morelloflavone has been shown to inhibit tumor angiogenesis by targeting Rho GTPases and the ERK signaling pathway.[1] This inhibition disrupts endothelial cell proliferation, migration, and the formation of capillary-like structures, which are crucial processes in the development of new blood vessels that supply tumors.

G Morelloflavone Morelloflavone RhoGTPases Rho GTPases (RhoA, Rac1) Morelloflavone->RhoGTPases ERK_Pathway ERK Signaling Pathway (Raf/MEK/ERK) Morelloflavone->ERK_Pathway Angiogenesis Angiogenesis RhoGTPases->Angiogenesis ERK_Pathway->Angiogenesis G Garcinol Garcinol GSK3b GSK-3β Garcinol->GSK3b Upregulates bCatenin_n Nuclear Translocation of β-catenin Garcinol->bCatenin_n Inhibits bCatenin_p Phosphorylation of β-catenin GSK3b->bCatenin_p bCatenin_d Degradation of β-catenin bCatenin_p->bCatenin_d Gene_Expression Target Gene Expression (e.g., Cyclin D1) bCatenin_n->Gene_Expression G Volkensiflavone Volkensiflavone (Postulated) IKK IKK Complex Volkensiflavone->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_n Nuclear Translocation of NF-κB IkBa_d->NFkB_n Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of the Madol steroid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of the Madol Steroid

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of the this compound steroid (Desoxymethyltestosterone, DMT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its common synthetic route?

A1: this compound, also known as Desoxymethyltestosterone (DMT), is an anabolic steroid with the chemical name 17α-methyl-5α-androst-2-en-17β-ol.[1][2] The most cited synthetic route is the Grignard methylation of 5α-androst-2-en-17-one.[2][3] The synthesis can start from epiandrosterone, a natural reduction product of testosterone.[1]

Q2: What are the primary challenges in the synthesis of this compound?

A2: The primary challenges in this compound synthesis revolve around the key reaction steps and purification. The Grignard reaction with the sterically hindered 17-keto position can lead to low yields and side reactions.[4] If the synthesis involves a Birch reduction to prepare the precursor, there are significant safety and handling challenges associated with liquid ammonia and alkali metals.[5][6] Finally, purification of the final product to remove unreacted starting materials and byproducts is a critical step that often requires advanced chromatographic techniques.[7][8]

Q3: What are the common side reactions to be aware of during the Grignard reaction step?

A3: With sterically hindered ketones like the 17-keto steroid precursor, two common side reactions are enolization and reduction.[4] Enolization occurs when the Grignard reagent acts as a base, deprotonating the α-carbon and regenerating the starting ketone upon workup.[4] Reduction can happen if the Grignard reagent has a β-hydrogen, which can reduce the ketone to a secondary alcohol.[4]

Q4: What purification techniques are most effective for steroids like this compound?

A4: A combination of chromatographic methods is typically employed for the purification of steroids.[9] High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are powerful for both purification and analysis.[3][7][8] For initial cleanup and removal of major impurities, techniques like solid-phase extraction (SPE) and repeated crystallization are often used.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Grignard Reaction Troubleshooting

Q: My Grignard reaction is not initiating. What are the possible causes and solutions?

A: Failure to initiate is a common problem in Grignard reactions, often due to a passivating layer of magnesium oxide on the magnesium metal.[4]

Potential Cause Troubleshooting Steps
Inactive Magnesium Surface Mechanical Activation: Crush the magnesium turnings in the flask (under inert atmosphere) to expose a fresh surface.[4] Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. A visual cue for activation with 1,2-dibromoethane is the formation of ethylene gas.[4]
Presence of Moisture Ensure all glassware is flame-dried or oven-dried immediately before use.[4] Use anhydrous solvents.
Low Temperature Gentle heating with a heat gun can help initiate the reaction. Be cautious as the reaction is exothermic.[4]

Q: The yield of my desired tertiary alcohol (this compound) is low, and I'm isolating the starting ketone and a secondary alcohol. What is happening and how can I fix it?

A: This indicates that enolization and reduction are competing with the desired Grignard addition.[4]

Problem Solution
Enolization Lower the reaction temperature to favor the addition reaction. The use of cerium(III) chloride (Luche reduction conditions) can also suppress enolization.
Reduction If possible, use a Grignard reagent without β-hydrogens.[4] Alternatively, organolithium reagents, which are more reactive, may provide better yields.[4]
Purification Troubleshooting

Q: I am having difficulty separating this compound from unreacted starting material and byproducts using column chromatography.

A: Steroids with similar polarities can be challenging to separate.

Problem Solution
Poor Separation Optimize Chromatographic Conditions: Experiment with different solvent systems for thin-layer chromatography (TLC) to find a system that provides better separation. Alternative Techniques: Consider using semi-preparative HPLC, which offers higher resolution for difficult separations.[8] Reversed-phase chromatography using C18 cartridges can also be effective for extraction and purification.[10]
Co-elution of Impurities Derivative Formation: In some cases, converting the product to a derivative can alter its chromatographic behavior, allowing for easier separation. After purification, the original compound can be regenerated.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure based on the known synthesis of this compound.[2][3]

Materials:

  • 5α-androst-2-en-17-one

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Prepare a solution of methyl iodide in anhydrous ether in the dropping funnel.

  • Add a small amount of the methyl iodide solution to the magnesium to initiate the reaction. If it doesn't start, add a crystal of iodine.

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure the formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Dissolve 5α-androst-2-en-17-one in anhydrous ether and add it dropwise to the Grignard reagent.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Steroid Purification using Solid-Phase Extraction (SPE)

This protocol outlines a general method for the initial purification of steroids.[10]

Materials:

  • Crude steroid product

  • Reversed-phase C18 SPE cartridge

  • Methanol

  • Water

  • Acetonitrile

Procedure:

  • Condition the SPE cartridge: Wash the C18 cartridge with methanol, followed by water.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a mixture of water and acetonitrile to remove polar impurities.

  • Elution: Elute the target steroid with 100% methanol or another suitable organic solvent.

  • Drying: Dry the eluted fractions under vacuum and resuspend in a suitable solvent for further analysis or purification.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for the Grignard synthesis of this compound. Actual yields will vary based on reaction scale and purity of reagents.

Parameter Typical Range/Condition Effect on Yield/Purity
Temperature -78°C to Room TemperatureLower temperatures can improve selectivity and reduce side reactions like enolization.[11]
Grignard Reagent Equivalents 1.1 - 2.0 equivalentsUsing a slight excess of the Grignard reagent can help drive the reaction to completion.
Solvent Anhydrous THF, Diethyl EtherThe choice of solvent can influence the reactivity of the Grignard reagent.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Visualizations

Madol_Synthesis_Workflow Start Starting Material (Epiandrosterone or 5α-androst-2-en-17-one) Grignard Grignard Reaction (Methylmagnesium bromide) Start->Grignard Step 1 Workup Aqueous Workup (NH4Cl quench) Grignard->Workup Step 2 Purification Purification (Chromatography/ Crystallization) Workup->Purification Step 3 Product Final Product (this compound) Purification->Product Step 4

Caption: Overall workflow for the synthesis of the this compound steroid.

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Check_Initiation Did the reaction initiate? Start->Check_Initiation Check_Side_Reactions Side reactions observed? (Enolization/Reduction) Check_Initiation->Check_Side_Reactions Yes Activate_Mg Activate Magnesium: - Mechanical crushing - Chemical (Iodine, 1,2-dibromoethane) Check_Initiation->Activate_Mg No Optimize_Temp Optimize Temperature: - Lower temperature to favor addition Check_Side_Reactions->Optimize_Temp Yes Success Improved Yield Check_Side_Reactions->Success No Anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents Activate_Mg->Anhydrous Anhydrous->Success Change_Reagent Consider Alternative Reagents: - Grignard without β-hydrogens - Organolithium reagents Optimize_Temp->Change_Reagent Change_Reagent->Success

Caption: Troubleshooting workflow for the Grignard reaction in this compound synthesis.

References

Technical Support Center: Phytochemical Extraction from Garcinia Bark

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of phytochemicals from Garcinia bark.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of phytochemicals from Garcinia bark, offering potential causes and solutions to improve yield and purity.

Problem Potential Cause(s) Recommended Solution(s)
Low Phytochemical Yield Inappropriate Solvent: The polarity of the solvent may not be suitable for the target phytochemicals.[1][2]Test a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, hexane). For polar compounds like flavonoids, a 70% ethanol solution has been shown to be effective. For hydroxycitric acid (HCA), water and ethanol are commonly used.[3][4]
Incorrect Particle Size: Large particle size reduces the surface area available for extraction.[1]Grind the dried Garcinia bark into a fine powder to increase the surface area and improve extraction efficiency.[1]
Suboptimal Extraction Time or Temperature: Extraction time may be too short, or the temperature may be too low for efficient extraction. Conversely, excessively high temperatures can lead to degradation.[5][6]Optimize extraction time and temperature. For example, ultrasound-assisted extraction (UAE) can be effective at lower temperatures (e.g., 35°C) for shorter durations (e.g., 30 minutes).[6] For Soxhlet extraction of HCA, refluxing for 5 hours at 60°C with 99% ethanol has been reported.[7][8]
Poor Quality of Plant Material: The concentration of phytochemicals can vary based on harvesting time, geographical source, and storage conditions.[1][5]Source plant material from a reputable supplier and ensure proper drying and storage to maintain phytochemical integrity. Harvest fruits at their optimal maturity.[1]
Extraction of Impurities Low Solvent Selectivity: The chosen solvent may be co-extracting undesirable compounds like lipids.[5]Employ a preliminary fractionation step with a non-polar solvent like hexane to remove lipids before the primary extraction.[5]
High Extraction Temperature: Elevated temperatures can increase the extraction of unwanted compounds.[5]Optimize the extraction temperature to maximize the yield of target phytochemicals while minimizing the co-extraction of impurities.[5]
Degradation of Target Phytochemicals Thermal Degradation: Prolonged exposure to high temperatures can break down sensitive compounds.[5] Hydroxycitric acid is unstable and can be converted to its less active lactone form.[9][10]Utilize milder extraction techniques like UAE or microwave-assisted extraction (MAE), which often require shorter extraction times and lower temperatures.[5][6] For HCA, process extracts at lower temperatures (e.g., below 40°C during concentration) to minimize lactone formation.[7][8]
Oxidation or Light Sensitivity: Some phytochemicals are susceptible to degradation upon exposure to light and oxygen.[5]Conduct extractions in amber glassware or otherwise protect the extraction setup from light. Purging the system with an inert gas like nitrogen can help minimize oxidative degradation.[5]
Inconsistent Extraction Results Variability in Plant Material: Differences in the source, age, and pre-processing of the Garcinia bark can lead to variable phytochemical content.[5]Standardize the plant material by sourcing from a consistent supplier and ensuring uniform drying and grinding protocols.[5]
Lack of Control Over Parameters: Minor fluctuations in extraction parameters such as temperature, time, and solvent-to-solid ratio can affect yield.[5]Maintain strict control over all extraction parameters by using calibrated equipment and meticulously documenting each step of the procedure.[5]

Frequently Asked Questions (FAQs)

1. What are the major phytochemicals of interest in Garcinia bark?

The primary bioactive compounds found in Garcinia bark and fruit rinds include hydroxycitric acid (HCA), xanthones (such as α-mangostin), flavonoids, and benzophenones.[6][11] HCA is particularly known for its use in weight management supplements.[7][9]

2. Which solvent is best for extracting phytochemicals from Garcinia bark?

The choice of solvent depends on the target phytochemical. For polar compounds like HCA and flavonoids, polar solvents are generally more effective.

  • Hydroxycitric Acid (HCA): Water and ethanol are effective solvents for HCA extraction.[3][12] One study found water extraction to yield the highest amount of HCA compared to methanol and acetone.[3]

  • Flavonoids: A 70% ethanol solution has been shown to be optimal for flavonoid extraction from Garcinia mangostana, yielding higher results than 88% or 96% ethanol.

  • Xanthones: Methanol and aqueous ethanol are commonly used for extracting xanthones.[5]

3. What is the optimal particle size for the Garcinia bark before extraction?

Grinding the dried Garcinia bark into a fine powder is recommended to increase the surface area for solvent interaction, which enhances extraction efficiency.[1]

4. How can I prevent the degradation of hydroxycitric acid (HCA) during extraction?

HCA is heat-sensitive and can convert to its more stable, but less biologically active, lactone form.[9][10] To minimize this conversion, it is crucial to use lower temperatures during extraction and concentration steps. For instance, using a rotary evaporator at or below 40°C is recommended for solvent removal.[5][7][8]

5. Are modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) more effective than conventional methods?

Yes, modern techniques like UAE and MAE often offer several advantages over conventional methods like maceration or Soxhlet extraction. These benefits can include:

  • Higher Yields: Studies have shown that UAE and MAE can result in higher yields of phytochemicals like xanthones.[6]

  • Shorter Extraction Times: These methods significantly reduce the time required for extraction. For example, MAE can extract xanthones in as little as 5 minutes.[6]

  • Reduced Solvent Consumption: The efficiency of these methods can lead to a decrease in the amount of solvent required.[6]

  • Lower Temperatures: UAE can be performed at lower temperatures, which is beneficial for extracting heat-sensitive compounds.[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Xanthones

This protocol is adapted for the extraction of xanthones from Garcinia pericarp powder.[5][6]

  • Sample Preparation: Weigh 10 g of dried, finely ground Garcinia bark powder.

  • Extraction:

    • Place the powder in a 250 mL beaker.

    • Add 100 mL of methanol (resulting in a 10:1 solvent-to-solid ratio).[5]

    • Place the beaker in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz, the temperature to 35°C, and the sonication time to 30 minutes.[6]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator at a temperature of 40°C.

  • Storage: Dry the resulting crude extract and store it at -20°C for future analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of Trihydroxyxanthones

This protocol is optimized for the extraction of trihydroxyxanthones from Garcinia pericarp.[5]

  • Sample Preparation: Weigh 5 g of dried Garcinia pericarp powder.

  • Extraction:

    • Place the powder in a 250 mL flask suitable for microwave extraction.

    • Add 125 mL of 71% aqueous ethanol (a 25 mL/g solvent-to-solid ratio).[5]

    • Place the flask in a microwave extraction system.

    • Set the microwave power to 300 W and the irradiation time to 2.24 minutes.[5]

  • Cooling and Filtration: After extraction, allow the mixture to cool to room temperature, then filter it through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.

  • Storage: Store the obtained crude extract at -20°C.

Protocol 3: Soxhlet Extraction of Hydroxycitric Acid (HCA)

This protocol describes a conventional method for HCA extraction.[7][8]

  • Sample Preparation: Place a thimble containing a known amount of dried, powdered Garcinia fruit rind into a Soxhlet apparatus.

  • Extraction:

    • Add 99% ethanol to the round-bottom flask.[7][8]

    • Heat the flask to 60°C and allow the extraction to proceed by refluxing for 5 hours.[7][8]

  • Concentration: After extraction, concentrate the ethanolic extract using a rotary vacuum evaporator at a temperature below 40°C to prevent HCA degradation.[7][8]

  • Purification (Optional): The HCA can be precipitated as a salt (e.g., potassium salt) by adding an ethanolic potassium hydroxide solution.[7][8]

Data Presentation

Table 1: Effect of Ethanol Concentration on Flavonoid and Phenolic Content from Garcinia mangostana

Ethanol ConcentrationExtract Yield (%)Total Phenolic Content (g GAE/100g)Total Flavonoid Content (%)
70%27.7026.8811.42 - 11.82
95%26.6024.83Not Reported
Data sourced from Pothitirat et al. (2010b) and a study on optimizing flavonoid extraction.[6]

Table 2: Comparison of Extraction Methods for α-mangostin from Garcinia mangostana

Extraction MethodExtraction Timeα-mangostin Yield (% w/w of crude extract)
Microwave-Assisted Extraction (MAE)Shorter49.79 ± 0.15
Shaking-Water-Bath Extraction (SWE)Not Specified45.83 ± 0.02
Soxhlet Extraction (SE)15 hours34.82 ± 0.17
Data sourced from a comparative study on α-mangostin extraction.[6]

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing start Garcinia Bark Collection drying Drying start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., UAE, MAE, Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (Optional) (e.g., Chromatography) concentration->purification final_product Crude or Purified Extract purification->final_product

Caption: General workflow for phytochemical extraction from Garcinia bark.

troubleshooting_logic start Low Phytochemical Yield? check_solvent Is the solvent polarity optimal for the target compound? start->check_solvent Yes adjust_solvent Action: Test a range of solvents (e.g., water, ethanol, methanol). check_solvent->adjust_solvent No check_particle_size Is the particle size sufficiently small? check_solvent->check_particle_size Yes success Yield Improved adjust_solvent->success adjust_particle_size Action: Grind the bark to a finer powder. check_particle_size->adjust_particle_size No check_parameters Are extraction time and temperature optimized? check_particle_size->check_parameters Yes adjust_particle_size->success adjust_parameters Action: Increase time/temperature cautiously or switch to UAE/MAE. check_parameters->adjust_parameters No check_parameters->success Yes adjust_parameters->success

Caption: Troubleshooting logic for addressing low extraction yield.

References

Addressing matrix effects in the mass spectrometry of Madol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Madol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis by LC-MS/MS?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] These effects can manifest as either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), leading to inaccurate and imprecise quantification.[2][3][4] The most common manifestation is ion suppression, particularly when using Electrospray Ionization (ESI).[2]

Q2: What are the common causes of ion suppression when analyzing this compound?

A2: Ion suppression for this compound analysis typically stems from several factors:

  • High concentrations of co-eluting matrix components: Endogenous substances like phospholipids, salts, and proteins can interfere with the ionization of this compound.[1][5]

  • Competition for ionization: Matrix components with higher proton affinity or surface activity can outcompete this compound for ionization in the ESI source.[4][6]

  • Changes in droplet properties: Co-eluting compounds can alter the surface tension and viscosity of the ESI droplets, hindering the formation of gas-phase this compound ions.[1][6]

  • Ionization source contamination: Accumulation of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity.[1]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound in a sample where the matrix has been extracted and then spiked with a known concentration of the analyte, to the peak area of this compound in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[2]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Inconsistent this compound Quantification

This issue often points towards ion suppression. The following workflow can help diagnose and mitigate the problem.

Troubleshooting Workflow for Ion Suppression

cluster_0 Diagnosis cluster_1 Mitigation Strategies cluster_2 Verification Start Inconsistent Signal/Quantification CheckSystem Verify System Performance (Tuning & Calibration) Start->CheckSystem PostExtractionSpike Perform Post-Extraction Spike Experiment CheckSystem->PostExtractionSpike MatrixEffectConfirmed Matrix Effect Confirmed? PostExtractionSpike->MatrixEffectConfirmed OptimizeChromo Optimize Chromatographic Separation MatrixEffectConfirmed->OptimizeChromo Yes Revalidate Re-validate Method MatrixEffectConfirmed->Revalidate No ImproveSamplePrep Improve Sample Preparation OptimizeChromo->ImproveSamplePrep ChangeIonization Change Ionization Source (e.g., ESI to APCI) ImproveSamplePrep->ChangeIonization UseInternalStandard Use Stable Isotope-Labeled Internal Standard ChangeIonization->UseInternalStandard UseInternalStandard->Revalidate Start Select Biological Matrix PlasmaSerum Plasma / Serum Start->PlasmaSerum Urine Urine Start->Urine Tissue Tissue Homogenate Start->Tissue PPT Protein Precipitation (PPT) PlasmaSerum->PPT High Throughput LLE Liquid-Liquid Extraction (LLE) PlasmaSerum->LLE Cleaner Extract SPE Solid-Phase Extraction (SPE) PlasmaSerum->SPE Highest Purity Urine->LLE Removes Salts Dilute Dilute and Shoot Urine->Dilute Simple & Fast Homogenize Homogenization Tissue->Homogenize Homogenize->SPE Complex Matrix cluster_0 ESI Droplet Formation & Evaporation cluster_1 Suppression Mechanisms cluster_2 Outcome Analyte This compound (Analyte) Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids, Salts) Matrix->Droplet Competition Competition for Charge and Surface Access Droplet->Competition Viscosity Increased Droplet Viscosity & Surface Tension Droplet->Viscosity Neutralization Analyte Neutralization Droplet->Neutralization ReducedIonization Reduced Gas-Phase This compound Ions Competition->ReducedIonization Viscosity->ReducedIonization Neutralization->ReducedIonization

References

Optimizing HPLC parameters for better separation of Madol isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Madol Isomer Separation

Topic: Optimizing HPLC Parameters for Better Separation of this compound (Desoxymethyltestosterone) Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound (desoxymethyltestosterone) isomers. Due to the limited availability of published methods specifically for this compound isomers, the following guidance is based on established principles for the separation of structurally similar compounds, such as anabolic steroid isomers.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

A1: The analysis of steroids is complicated by the close structural similarities common to the entire class.[2] this compound isomers, like other steroid isomers, often have nearly identical physicochemical properties, such as polarity, molecular weight, and pKa. This results in very similar interactions with both the stationary and mobile phases in reversed-phase HPLC, leading to co-elution or poor resolution. The primary challenge lies in exploiting the subtle structural differences to achieve separation.

Q2: What is the most critical factor for improving the separation of steroid isomers?

A2: Selectivity is the most powerful tool to optimize separations in HPLC.[3] While efficiency (N) and retention factor (k') are important, selectivity (α) has the largest impact on resolution.[3] Selectivity can be manipulated by changing the stationary phase (column chemistry) or the mobile phase composition (organic solvent type, additives, pH).[3][4]

Q3: What is a good starting point for developing a separation method for this compound isomers?

A3: A reversed-phase HPLC (RP-HPLC) method is the most common choice for steroid analysis.[4][5] A good starting point would involve a C18 column with a gradient elution using water and an organic solvent like acetonitrile or methanol.[2][6] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is also recommended to improve peak shape.[3]

Q4: Should I use isocratic or gradient elution?

A4: For separating a complex mixture of isomers or for method development, gradient elution is generally preferred.[6] A gradient allows for the separation of compounds with a wider range of polarities and can significantly improve the resolution of closely eluting peaks. Once optimal conditions are found, an isocratic method may be developed for routine analysis if the resolution is sufficient.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of steroid isomers, presented in a question-and-answer format.

Problem: Poor Resolution or Co-elution of Isomers

Question: My this compound isomers are not separating and appear as a single broad peak or closely overlapping peaks. What should I do?

Answer: Poor resolution is the most common challenge. Here are several strategies to improve it, ordered by impact:

  • Change Stationary Phase Chemistry: Standard C18 columns may not provide adequate separation for steroid isomers.[3] Consider columns with different selectivity.

    • Phenyl-Hexyl or Biphenyl Phases: These phases offer alternative selectivity through π-π interactions, which can be highly effective for separating aromatic and moderately polar analytes like steroids.[3][7][8] Biphenyl columns, in particular, have shown increased resolution for structural isomers.[7]

    • Polar-Embedded Phases: These columns can also provide different selectivity compared to standard C18 phases.[3]

  • Optimize the Mobile Phase:

    • Switch Organic Solvent: The choice of organic solvent significantly impacts selectivity. If you are using acetonitrile, try switching to methanol, or vice versa.[3] Methanol is more likely to deliver additional selectivity when used with a phenyl phase.[3]

    • Adjust the Gradient: If using a gradient, make it shallower. A slower, more gradual increase in the organic solvent percentage over a longer time can effectively separate closely eluting compounds.

    • Try Different Additives: While less common for neutral steroids, different mobile phase additives or buffers could alter selectivity, but care must be taken to ensure compatibility with your detector (e.g., MS).[9]

  • Adjust Temperature: Lowering the column temperature can sometimes increase viscosity and enhance differential interactions, improving resolution, although it may increase backpressure. Conversely, increasing temperature can improve efficiency but may decrease retention. Systematically check temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum.[3][10]

Problem: Peak Tailing

Question: My peaks are asymmetrical with a pronounced tail. How can I improve the peak shape?

Answer: Peak tailing can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica stationary phase can interact with analytes.

    • Solution: Use a mobile phase with a low pH by adding 0.1% formic acid or trifluoroacetic acid to suppress silanol ionization.[11] Alternatively, use a modern, high-purity, end-capped column designed to minimize these interactions.[9]

  • Column Overload: Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute your sample.[12]

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can distort peak shape.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or replace it if it's old.[13]

Problem: Inconsistent Retention Times

Question: The retention times for my peaks are drifting between runs. What is the cause?

Answer: Drifting retention times compromise reproducibility. Check the following:

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to use 10-15 column volumes.[14]

  • Mobile Phase Issues: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily.[14] Ensure solvents are properly degassed to prevent bubble formation in the pump.[15]

  • Temperature Fluctuations: The laboratory temperature can affect retention times if a column oven is not used.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[10][15]

  • Pump or Leak Issues: Leaks in the system or poor pump performance will lead to an inconsistent flow rate.

    • Solution: Check for leaks at all fittings.[13] Run pump diagnostics and ensure seals are in good condition.[15]

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Isomer Separation

ParameterRecommended ConditionRationale & Notes
Stationary Phase C18, Phenyl-Hexyl, or Biphenyl (e.g., 100-150 x 2.1-4.6 mm, < 5 µm)Start with C18, but Phenyl or Biphenyl phases often provide the necessary alternative selectivity for isomers.[3][7]
Mobile Phase A Water + 0.1% Formic AcidThe acid improves peak shape by suppressing silanol interactions.[3][11]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile and Methanol offer different selectivities. Test both.[3]
Gradient Profile Start with a broad scouting gradient (e.g., 25-80% B over 10-15 min).[3]A broad gradient helps locate the elution window. Follow with a shallow gradient across that window for optimization.
Flow Rate 0.4 - 1.0 mL/minDependent on column diameter. A lower flow rate can sometimes improve resolution.
Column Temperature 25 - 40 °CTemperature control is critical for reproducibility.[3][10]
Detection UV, ~240-245 nmBased on the chromophore of the steroid structure. A diode array detector (DAD) is useful to confirm peak purity.
Injection Volume 5 - 10 µLKeep volume low and consistent to avoid column overload and band broadening.

Experimental Protocols

Protocol 1: Method Development for Separation of this compound Isomers

This protocol outlines a systematic approach to developing a robust separation method.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 99.9% HPLC-grade water, 0.1% formic acid.

    • Prepare Mobile Phase B: 99.9% HPLC-grade acetonitrile, 0.1% formic acid.

    • Prepare a second Mobile Phase B with methanol instead of acetonitrile for selectivity screening.

    • Filter all mobile phases through a 0.22 µm filter and degas thoroughly.[15]

  • System and Column Setup:

    • Install a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Purge the pump with the new mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 25% B) for at least 15 minutes or until a stable baseline is achieved.

  • Scouting Gradient Run:

    • Prepare a standard solution of the this compound isomer mixture in the initial mobile phase.

    • Inject the standard and run a fast, broad gradient (e.g., 25% to 80% B in 10 minutes).[3]

    • Determine the approximate %B at which the isomers elute.

  • Optimization Gradient Run:

    • Based on the scouting run, create a shallow gradient around the elution window. For example, if isomers eluted around 50% B, design a new gradient from 40% to 60% B over 20-30 minutes.

    • Run this optimized gradient. Evaluate the resolution.

  • Selectivity Screening:

    • If resolution is still insufficient, switch the column to a Phenyl-Hexyl or Biphenyl phase and repeat steps 2-4.

    • Alternatively, or in addition, replace the acetonitrile mobile phase (B) with the methanol-based mobile phase and repeat steps 2-4 on the most promising column. The change in organic solvent can significantly alter selectivity and elution order.[3]

  • Fine-Tuning:

    • Once the best column/solvent combination is identified, fine-tune the separation by making small adjustments to the gradient slope, flow rate, and column temperature to maximize resolution.

Visualizations

G cluster_start Problem Identification cluster_sp Stationary Phase Optimization cluster_mp Mobile Phase Optimization cluster_temp Temperature & Flow Rate cluster_end Result start Poor Isomer Resolution (Co-elution) sp_check Is column a standard C18? start->sp_check sp_change Switch to Alternative Selectivity (e.g., Phenyl-Hexyl, Biphenyl) sp_check->sp_change Yes mp_solvent Switch Organic Solvent (Acetonitrile <=> Methanol) sp_check->mp_solvent No sp_change->mp_solvent mp_gradient Make Gradient Shallower (Increase run time) mp_solvent->mp_gradient temp_flow Optimize Temperature & Flow Rate mp_gradient->temp_flow end_node Separation Achieved temp_flow->end_node

Caption: A logical workflow for troubleshooting poor isomer resolution.

G prep 1. Prepare Mobile Phases (A: Aq. + Acid, B: Organic + Acid) setup 2. Install Column & Equilibrate System prep->setup scout 3. Perform Broad Scouting Gradient (e.g., 25-80% B in 10 min) setup->scout analyze1 4. Identify Elution Window (%B) scout->analyze1 optimize 5. Design & Run Shallow Gradient (e.g., 40-60% B in 30 min) analyze1->optimize analyze2 6. Resolution Sufficient? optimize->analyze2 screen 7. Screen Alternative Selectivity (Change Column or Organic Solvent) analyze2->screen No finetune 8. Fine-Tune Parameters (Temp, Flow Rate) analyze2->finetune Yes screen->setup complete Method Complete finetune->complete

Caption: A systematic workflow for HPLC method development.

References

Technical Support Center: Troubleshooting Poor Cell Viability in Madol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered during cytotoxicity assays involving the investigational compound Madol.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound?

Published literature on compounds with similar structures suggests that this compound may exhibit cell-line specific cytotoxicity. Some level of cytotoxicity is expected, and it is crucial to determine the cytotoxic profile of this compound in your specific experimental system. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) in your cell line of interest is recommended to provide a quantitative measure of the compound's cytotoxic potential.[1]

Q2: My negative control (untreated cells) shows low viability. What should I do?

This indicates a potential issue with your general cell culture technique or assay setup. Here are a few things to check:

  • Contamination: Test your cell cultures for mycoplasma and bacterial contamination.[2]

  • Cell Handling: Ensure that cells are not over-confluent when they are seeded and that the culture medium is fresh.[2]

  • Assay Artifacts: Some components of the culture medium, like phenol red, can interfere with certain assays.[3] Refer to your assay's technical manual for a list of interfering substances.

Q3: Why am I seeing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH)?

Different cytotoxicity assays measure distinct cellular processes, which can lead to varied results.[1]

  • An MTT assay measures metabolic activity, which may decrease before the loss of membrane integrity.

  • An LDH assay measures the release of lactate dehydrogenase, which indicates compromised cell membrane integrity.[1]

  • Consider using a third, mechanistically different assay, such as a caspase-3 activity assay for apoptosis, to get a more complete picture of this compound's cytotoxic effects.[1]

Q4: My IC50 value for this compound changes significantly between experiments. What could be the cause?

Lack of inter-experiment reproducibility often points to variability in cell culture conditions, reagent preparation, or subtle changes in the experimental timeline.[3]

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Avoid using cells that are over-confluent.[3]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If you are using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[3]

  • Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent across all experiments.[3]

Q5: My compound, this compound, is precipitating in the culture medium. What should I do?

Compound precipitation can lead to inconsistent dosing and may interfere with optical readings.

  • Check Solubility: Determine the solubility limit of this compound in your culture medium.

  • Use a Suitable Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent. However, its final concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]

  • Gentle Mixing: Ensure the compound is well-mixed in the medium before adding it to the cells.

Troubleshooting Guides

Issue 1: High Background Signal in the Assay

A high background signal can mask the true effect of this compound and lead to a low signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Microbial Contamination Visually inspect plates for any signs of contamination. Bacterial or yeast contamination can interfere with assay reagents.[3]
Media Component Interference Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the assay incubation step.[3]
Serum Interference Components in serum can sometimes contribute to background LDH release or interfere with tetrazolium reduction. Using a serum-free medium during the assay incubation can mitigate this.[3]
Bubbles in Wells Air bubbles can interfere with optical readings. Check for and remove any bubbles with a sterile pipette tip or syringe needle before measuring.[4]
Issue 2: Low Signal or Absorbance Readings

Low signal can be due to a variety of factors, from suboptimal cell number to issues with the assay reagents.

Potential Cause Troubleshooting Steps
Low Cell Density The number of viable cells may be too low to generate a detectable signal. It is important to determine the optimal cell seeding density through a cell titration experiment.[3]
Insufficient Incubation Time The incubation period with the assay reagent may be too short for an adequate signal to develop. A typical incubation time for MTT assays is 1-4 hours.[3]
Incomplete Solubilization of Formazan Crystals (MTT Assay) The formazan crystals must be fully dissolved to get an accurate reading. Use an appropriate solubilization solution (e.g., DMSO, isopropanol with HCl) and mix thoroughly.[3]
Reagent Variability The age and storage of assay reagents can affect their performance. Prepare fresh reagents or use kits within their expiration date. Aliquot reagents to avoid repeated freeze-thaw cycles.[2]
Issue 3: Inconsistent Results Across the Plate (Edge Effects)

Inconsistent results, particularly higher evaporation in the outer wells, can skew data.

Potential Cause Troubleshooting Steps
Evaporation from Outer Wells Wells on the perimeter of the plate are prone to evaporation, leading to increased concentrations of media components and the test compound.[2]
Uneven Cell Seeding A non-homogenous cell suspension or inconsistent pipetting can lead to variability in the number of cells per well.
Temperature Gradients Uneven temperature across the incubator can affect cell growth and viability.
Action Plan To mitigate these effects, avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity across the plate. Ensure your cell suspension is thoroughly mixed before and during plating, and use calibrated pipettes with proper technique.

Experimental Protocols & Data

Determining Optimal Cell Seeding Density

An essential step for any cytotoxicity assay is to determine the optimal cell seeding density. This ensures that the cells are in the logarithmic growth phase and that the assay signal is within the linear range of detection.[5]

Protocol:

  • Prepare Cell Suspension: Harvest cells that are in the exponential growth phase. Perform a cell count using a hemocytometer or an automated cell counter to determine viability and concentration.[5]

  • Serial Dilution: Prepare a series of cell dilutions in culture medium.

  • Plate Seeding: Seed the different cell densities into a 96-well plate.

  • Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[5]

  • Assay Performance: At the end of the incubation period, perform the viability assay according to the manufacturer's protocol.

  • Data Analysis: Plot the signal (e.g., absorbance, fluorescence) against the number of cells seeded per well. The optimal seeding density will fall within the linear portion of this curve.

Table 1: General Starting Points for Cell Seeding Densities in a 96-Well Plate

Incubation Time Suggested Seeding Density (cells/well)
24 hours10,000 - 100,000
48 hours5,000 - 50,000
72 hours2,000 - 20,000

Note: These are general starting points and the optimal density must be determined empirically for each cell line.

Vehicle Control Recommendations

When using a solvent like DMSO to dissolve this compound, it is critical to control for any potential cytotoxic effects of the solvent itself.

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

Parameter Recommendation
Final DMSO Concentration < 0.5%
Vehicle Control Culture medium with the same final concentration of DMSO as the experimental wells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_this compound Add this compound to Cells seed_plate->add_this compound prep_this compound Prepare this compound Dilutions prep_this compound->add_this compound incubate Incubate (24-72h) add_this compound->incubate add_reagent Add Viability Reagent incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response det_ic50 Determine IC50 plot_dose_response->det_ic50

Caption: A general workflow for a this compound cytotoxicity assay.

Troubleshooting Decision Tree

G cluster_yes Yes cluster_no No cluster_yes_var Yes cluster_no_var No start Poor Cell Viability in Control Wells? check_culture Check Cell Culture: - Contamination - Over-confluency - Media Quality start->check_culture Yes high_variability High Variability Between Replicates? start->high_variability No check_seeding Review Seeding Density: - Too high/low? - Uneven seeding? check_culture->check_seeding check_handling Evaluate Handling: - Pipetting errors? - Excessive stress? check_seeding->check_handling check_edge Check for Edge Effects high_variability->check_edge Yes madol_issue Potential this compound-Specific Issue high_variability->madol_issue No check_pipetting Review Pipetting Technique check_edge->check_pipetting check_solubility Check this compound Solubility and Precipitation madol_issue->check_solubility assay_interference Test for Assay Interference (Cell-free control) check_solubility->assay_interference

Caption: A decision tree for troubleshooting poor cell viability.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Based on compounds with similar mechanisms, this compound may induce cytotoxicity through the intrinsic apoptosis pathway.

G This compound This compound ROS Increased ROS Production This compound->ROS induces Mito Mitochondrial Dysfunction ROS->Mito leads to CytoC Cytochrome c Release Mito->CytoC results in Casp9 Caspase-9 Activation CytoC->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Technical Support Center: Refinement of Analytical Methods for Detecting Low Levels of Madol (Desoxymethyltestosterone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the analytical detection of low levels of Madol (Desoxymethyltestosterone, DMT), a designer anabolic androgenic steroid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound in biological samples?

A1: The primary methods for detecting this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the high sensitivity and selectivity required for identifying the substance in complex matrices like urine.[1][2][3][4][5][6][7][8]

Q2: Why is the detection of this compound's metabolites important?

A2: Detecting the metabolites of this compound is crucial because it significantly extends the window of detection following administration. While the parent compound may be cleared from the body relatively quickly, certain metabolites can be detected in urine for a more extended period. Monitoring for these long-term metabolites increases the chances of identifying this compound use.

Q3: What are the common challenges in the analysis of this compound?

A3: Common challenges include:

  • Low concentrations: this compound may be present at very low levels in biological samples, requiring highly sensitive instrumentation.

  • Matrix effects: The complex nature of biological samples like urine can interfere with the analysis, a phenomenon known as matrix effect.

  • Isomeric compounds: The presence of isomers can complicate the separation and identification process.

  • Metabolite identification: A thorough understanding of this compound's metabolic pathways is necessary to identify the correct target analytes for long-term detection.

Q4: Are there established detection limits for this compound?

A4: The limit of detection (LOD) and limit of quantification (LOQ) for this compound can vary depending on the analytical method, instrumentation, and the specific matrix being analyzed. For a general screening of anabolic agents using GC-MS, LODs can be in the range of 2 to 40 ng/g.[1] One study using a triple quadrupole GC/MS reported a limit of detection for this compound (as a trimethylsilylated derivative) based on a signal-to-noise ratio greater than 3.[1] Another method for anabolic steroids reported a detection limit of about 10 ng/ml of urine.[3] A GC-MS/MS method for various anabolic agents showed a limit of detection for this compound at 0.5 ng/mL.

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. 3. Contamination in the sample or system.1. Use a deactivated inlet liner and a high-quality, well-conditioned GC column. 2. Optimize derivatization conditions (time, temperature, reagent volume). Ensure reagents are fresh. 3. Clean the GC inlet and replace the septum. Run a solvent blank to check for system contamination.
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction or sample loss during preparation. 2. Suboptimal MS parameters (e.g., ionization energy, detector voltage). 3. Matrix suppression.1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Check recovery with a spiked sample. 2. Tune the mass spectrometer according to the manufacturer's recommendations. Optimize ionization and acquisition parameters for the target analytes. 3. Improve sample cleanup to remove interfering matrix components. Consider using a different extraction method or a matrix-matched calibration curve.
Interfering Peaks 1. Co-elution with other endogenous or exogenous compounds. 2. Contamination from reagents or labware.1. Adjust the GC temperature program to improve separation. 2. Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a reagent blank to identify sources of contamination.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the GC system. 3. Column degradation.1. Check and stabilize the carrier gas flow. 2. Perform a leak check on the GC system, including the inlet, column connections, and septum. 3. Condition or replace the GC column.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement 1. Co-eluting matrix components affecting the ionization efficiency of the analyte.1. Improve chromatographic separation to separate the analyte from interfering compounds. 2. Optimize the sample preparation to remove matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. 4. Dilute the sample to reduce the concentration of interfering substances.
Low Signal Intensity 1. Poor ionization efficiency. 2. Suboptimal MS/MS parameters (e.g., collision energy). 3. Inefficient sample transfer from LC to MS.1. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Experiment with different mobile phase additives. 2. Optimize the collision energy for each precursor-to-product ion transition. 3. Check for clogs or leaks in the transfer line and ensure proper positioning of the ESI probe.
Poor Peak Shape 1. Inappropriate mobile phase composition or pH. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH). 2. Reduce the injection volume or sample concentration. 3. Use a different column with a different stationary phase chemistry.
Carryover 1. Adsorption of the analyte to surfaces in the autosampler or LC system.1. Optimize the autosampler wash procedure with a strong solvent. 2. Use a needle wash with a solvent that effectively dissolves this compound. 3. Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following tables summarize the reported detection capabilities for this compound and related compounds. It is important to note that these values can vary between laboratories and instrument setups.

Table 1: Detection Limits for this compound (Desoxymethyltestosterone)

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MSNutritional Supplements2 - 40 ng/gNot Specified
GC-MSUrine~10 ng/mLNot Specified
GC-MS/MSUrine0.5 ng/mLNot Specified

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound in Urine

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Sample Preparation

  • Hydrolysis: To a 2 mL urine sample, add an internal standard (e.g., deuterated testosterone). Add a buffer to adjust the pH to approximately 7. Add β-glucuronidase enzyme and incubate to cleave the glucuronide conjugates.

  • Extraction: Perform a liquid-liquid extraction (LLE) with an organic solvent such as diethyl ether or a solid-phase extraction (SPE) using a suitable cartridge.

  • Derivatization: Evaporate the organic extract to dryness. Reconstitute the residue with a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol) and heat to form trimethylsilyl (TMS) derivatives.[1]

2. GC-MS Parameters

  • Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a low-bleed 5% phenyl methylpolysiloxane column).

  • Oven Temperature Program: A typical program might start at a lower temperature and ramp up to a final temperature to ensure separation of all analytes.

  • Injection: Inject a small volume of the derivatized sample into the GC inlet.

  • Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) or full-scan mode. For targeted analysis, monitor characteristic ions of the this compound-TMS derivative.

Workflow for GC-MS Analysis of this compound

GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction derivatization Derivatization (TMS) extraction->derivatization gc_injection GC Injection derivatization->gc_injection Inject Sample gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for the GC-MS analysis of this compound in urine.

Signaling Pathways and Logical Relationships

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in the body. The detection of its metabolites is key to long-term monitoring. The following diagram illustrates the general metabolic transformations that this compound may undergo.

Simplified Metabolic Pathway of this compound This compound This compound (Desoxymethyltestosterone) PhaseI Phase I Metabolism (Hydroxylation, Reduction) This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) PhaseI->PhaseII Metabolites Excreted Metabolites (Urine) PhaseII->Metabolites

Caption: Simplified metabolic pathway of this compound.

References

Stability testing of Garcinia echinocarpa extracts under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of Garcinia echinocarpa extracts. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the major bioactive compounds in Garcinia echinocarpa extracts that should be monitored during stability testing?

A1: While research on Garcinia echinocarpa is ongoing, based on the phytochemical profile of the Garcinia genus, the primary compounds of interest for stability testing are hydroxycitric acid (HCA) and various xanthones. These compounds are known for their biological activities and are likely to be the key markers for assessing the extract's stability.

Q2: What are the typical stress conditions applied in forced degradation studies of herbal extracts like Garcinia echinocarpa?

A2: Forced degradation studies are designed to accelerate the degradation of the extract to predict its long-term stability. Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room or elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Exposing the extract (in solid or solution form) to high temperatures (e.g., 40°C to 80°C).

  • Photodegradation: Exposing the extract to UV and visible light.

Q3: How stable is hydroxycitric acid (HCA) under different conditions?

A3: HCA is a key bioactive component in many Garcinia species. Its stability can be influenced by several factors:

  • Temperature: HCA is relatively stable at lower temperatures. Freezing has been shown to be an effective method for preserving HCA content in Garcinia fruits. Drying at temperatures around 60°C also shows good retention of HCA.

  • pH: The stability of HCA can be pH-dependent. It is an alpha, beta dihydroxy tricarboxylic acid that can be unstable and may convert to its more stable lactone form.

  • Storage: In plasma samples, HCA has been found to be stable for extended periods when stored at -70°C.

Q4: What is known about the stability of xanthones?

A4: Xanthones, another important class of compounds in Garcinia, also exhibit variable stability:

  • pH: The stability of xanthones can be significantly affected by pH. Some xanthones show greater stability in pH ranges close to that of the skin, which is relevant for topical formulations.

  • Light: Xanthones can undergo photodegradation upon exposure to light. This is a critical consideration for the storage and packaging of Garcinia echinocarpa extracts.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid degradation of the extract under ambient conditions. The extract may contain light-sensitive compounds like xanthones.Store the extract in amber-colored, airtight containers, protected from light. Consider refrigeration or freezing for long-term storage.
Inconsistent analytical results for HCA. HCA may be converting to its lactone form, leading to variability in quantification.Ensure your analytical method can separate and quantify both HCA and its lactone. Maintain consistent pH during sample preparation and analysis.
Loss of antioxidant activity over time. Degradation of phenolic compounds, including xanthones, which contribute significantly to antioxidant capacity.Monitor the stability of individual phenolic compounds using a stability-indicating HPLC method. Optimize storage conditions (low temperature, exclusion of light and oxygen) to minimize degradation.
Precipitation of the extract upon storage in solution. Changes in temperature or solvent composition may affect the solubility of the phytochemicals.Evaluate the solubility of the extract in different solvent systems and at various temperatures. If precipitation occurs, gently warm and sonicate the solution before use, and ensure complete dissolution.
Difficulty in developing a stability-indicating HPLC method. Co-elution of degradation products with the parent compounds.Optimize HPLC parameters such as the mobile phase composition, gradient, column type, and detection wavelength. Utilize a photodiode array (PDA) detector to check for peak purity.

Experimental Protocols

Protocol 1: Forced Degradation Study of Garcinia echinocarpa Extract

This protocol outlines the general steps for conducting a forced degradation study.

  • Sample Preparation: Prepare a stock solution of the Garcinia echinocarpa extract in a suitable solvent (e.g., methanol or ethanol-water mixture).

  • Acid Hydrolysis: Mix the extract solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the extract solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the extract solution with 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Transfer the extract solution to sealed vials and place them in a temperature-controlled oven at 60°C for a specified period. For solid extract, place the powder in a petri dish in the oven.

  • Photodegradation: Expose the extract solution in a transparent container to a photostability chamber with a controlled light source (UV and visible light) for a specified duration.

  • Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method to determine the extent of degradation of key marker compounds.

Protocol 2: Stability-Indicating HPLC Method for HCA Quantification

This protocol provides a starting point for developing an HPLC method for HCA. Method validation is crucial.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.1M Sodium Sulfate solution with pH adjusted to 2.5 using 20% v/v Sulfuric Acid, or 6mM Sulfuric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standard solutions of HCA (or a well-characterized reference material) in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the Garcinia echinocarpa extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Data Presentation

Table 1: Hypothetical Stability Data for HCA in Garcinia echinocarpa Extract under Forced Degradation Conditions

Stress ConditionTime (hours)HCA Concentration (mg/g)% Degradation
Control (t=0)050.00
0.1 M HCl (RT)2445.29.6
0.1 M NaOH (RT)2438.523.0
3% H₂O₂ (RT)2442.115.8
Thermal (60°C)2440.519.0
Photostability2446.86.4

Table 2: Hypothetical Stability Data for Total Xanthones in Garcinia echinocarpa Extract under Different Storage Conditions

Storage ConditionTime (months)Total Xanthones (mg/g)% Degradation
Control (t=0)025.00
25°C / 60% RH (Dark)622.510.0
25°C / 60% RH (Light)618.824.8
4°C (Dark)624.52.0
40°C / 75% RH (Dark)619.522.0

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Garcinia echinocarpa Extract acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH) prep->base Expose to stress oxidation Oxidation (3% H₂O₂) prep->oxidation Expose to stress thermal Thermal Stress (60°C) prep->thermal Expose to stress photo Photostability (UV/Vis Light) prep->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study of Garcinia echinocarpa extract.

signaling_pathway cluster_compound Bioactive Compound cluster_degradation Degradation Pathways cluster_products Result compound Garcinia echinocarpa Phytochemicals (e.g., HCA, Xanthones) hydrolysis Hydrolysis compound->hydrolysis Stress Conditions oxidation Oxidation compound->oxidation Stress Conditions photolysis Photolysis compound->photolysis Stress Conditions thermolysis Thermolysis compound->thermolysis Stress Conditions products Degradation Products + Remaining Bioactive Compound hydrolysis->products oxidation->products photolysis->products thermolysis->products

Caption: Logical relationship of stress conditions leading to degradation products.

Technical Support Center: Enhancing Chromatographic Resolution of Madol (Tramadol) and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "Madol" is a brand name for the analgesic drug Trathis compound.[1][2][3][4][5] In scientific and technical literature, the active ingredient is universally referred to as Trathis compound. This guide will use the name Trathis compound to ensure clarity and consistency with established research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Trathis compound and its primary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for separating Trathis compound and its metabolites?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] For HPLC, Reverse-Phase (RP) chromatography, often using a C18 column, is frequently employed.[6] Common detectors for HPLC include Ultraviolet (UV), Fluorescence (FL), and Mass Spectrometry (MS/MS).[6] Fluorescence and MS/MS detectors are preferred for their higher sensitivity and selectivity.[6] LC-MS/MS, in particular, is a highly sensitive and specific method for the simultaneous determination of Trathis compound and its metabolites.[7]

Q2: What are the key metabolites of Trathis compound that require chromatographic separation?

A2: Trathis compound is extensively metabolized in the body. The primary phase I metabolites that are often targeted for analysis are O-desmethyltrathis compound (M1), N-desmethyltrathis compound (M2), and N,O-didesmethyltrathis compound (NODT).[8] M1 is the main active metabolite. The structural similarity between these metabolites, especially isomers like M1 and M2 which have the same mass-to-charge ratio (m/z), presents a significant challenge and necessitates high-resolution chromatographic separation for accurate quantification.[7]

Q3: Which chromatography columns are recommended for separating Trathis compound and its metabolites?

A3: For standard achiral separations, C18 columns are a robust and commonly used choice.[6][9] To improve selectivity, especially if issues like co-elution occur, columns with different stationary phases such as phenyl-hexyl or polar-embedded phases can be effective.[9] For separating the enantiomers of Trathis compound and its metabolites, which have different pharmacological activities, chiral stationary phases (CSPs) are necessary.[7] Examples include columns with cellulose-based selectors like Chiracel OD-R.[7]

Q4: What are typical mobile phase compositions for a reversed-phase HPLC separation of Trathis compound?

A4: A typical mobile phase consists of an aqueous buffer mixed with an organic modifier like acetonitrile (ACN) or methanol (MeOH).[6] Since Trathis compound and its metabolites are basic compounds, the aqueous phase is often acidified to a pH between 2.5 and 4.5 using additives like formic acid, phosphoric acid, or trifluoroacetic acid.[9] This ensures the analytes are in a consistent ionic state, which significantly improves peak shape.[9] For LC-MS/MS applications, volatile additives like formic acid or ammonium formate are crucial to avoid contaminating the mass spectrometer source.[9]

Q5: How can I improve the sensitivity of my analytical method?

A5: To enhance sensitivity, consider the following strategies:

  • Detector Choice: Use a more sensitive detector. Fluorescence and mass spectrometry (MS/MS) detectors offer significantly higher sensitivity than UV detectors.[6] Trathis compound and its O-desmethyl metabolite (M1) exhibit native fluorescence, which can be utilized for sensitive detection.[7][10]

  • Sample Preparation: Implement a sample clean-up and concentration step. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove matrix interferences and concentrate the analytes before injection, leading to a stronger signal.[6][11]

  • Optimize for MS Detection: If using LC-MS/MS, ensure the mobile phase is conducive to efficient ionization. Use volatile buffers and optimize the final mobile phase composition to promote an efficient spray in the electrospray ionization (ESI) source.[9]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Co-elution

Q: My peaks for Trathis compound and its metabolites are overlapping. How can I improve the separation?

A: Poor resolution is a common issue, especially between the isomeric metabolites M1 (O-desmethyltrathis compound) and M2 (N-desmethyltrathis compound).[7] A systematic approach is required to resolve this. The following workflow can guide you through the optimization process.

G Troubleshooting Workflow for Poor Resolution cluster_0 Initial State cluster_2 Outcome start Poor Resolution / Co-eluting Peaks step1 1. Optimize Mobile Phase Gradient start->step1 step2 2. Adjust Mobile Phase pH (2.5-4.5) step1->step2 If no improvement end_node Resolution Achieved step1->end_node Success step3 3. Change Organic Solvent (ACN vs MeOH) step2->step3 If no improvement step2->end_node step4 4. Change Column Selectivity (e.g., Phenyl-Hexyl) step3->step4 If no improvement step3->end_node Success step5 5. Decrease Flow Rate step4->step5 If no improvement step4->end_node Success step6 6. Adjust Column Temperature step5->step6 If no improvement step5->end_node Success step6->end_node Success

Workflow for troubleshooting poor chromatographic resolution.

Detailed Steps:

  • Optimize the Gradient: A steep gradient can cause co-elution. Start with a shallower gradient to better separate the analytes. Introducing isocratic holds at specific points can also improve the resolution of closely eluting compounds.[9]

  • Adjust Mobile Phase pH: Since the analytes are basic, a lower pH (e.g., 2.5-4.5) can improve peak shape and alter retention times, potentially resolving overlapping peaks.[9][12]

  • Change Organic Modifier: The choice between acetonitrile and methanol can alter selectivity (α), which is the most powerful variable for changing resolution.[13][14]

  • Select a Different Column: If mobile phase optimization is insufficient, the column's stationary phase may not be providing enough selectivity. Switching from a standard C18 to a phenyl-hexyl or polar-embedded column can introduce different interactions (like π-π interactions) and improve separation.[9][15]

  • Decrease Flow Rate: Reducing the flow rate can lead to more efficient partitioning between the mobile and stationary phases, often resulting in better resolution, though it will increase the analysis time.[6][15]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Lowering the temperature can increase retention and may improve resolution, while higher temperatures can speed up analysis but sometimes reduce resolution.[16]

Issue 2: Peak Tailing or Fronting

Q: My analyte peaks are asymmetrical and show significant tailing. What are the common causes and solutions?

A: Peak tailing for basic compounds like Trathis compound is often caused by secondary interactions with the stationary phase or column overload.

G Diagnosing and Solving Peak Tailing start Peak Tailing Observed cause1 Cause: Secondary Interactions (Silanol Groups) start->cause1 cause2 Cause: Column Overload start->cause2 cause3 Cause: Column Degradation start->cause3 sol1a Solution: Add Competing Base (e.g., Triethylamine) cause1->sol1a sol1b Solution: Lower Mobile Phase pH cause1->sol1b sol2 Solution: Reduce Sample Concentration / Injection Volume cause2->sol2 sol3 Solution: Use Guard Column or Replace Column cause3->sol3

Common causes and solutions for peak tailing.

Potential Causes and Solutions:

  • Secondary Interactions: Free silanol groups on the silica backbone of the column can interact with basic analytes, causing tailing.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask these active silanol groups. Alternatively, lowering the mobile phase pH ensures the analytes are fully protonated, which can also reduce these interactions.[6][9]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to distorted peak shapes.

    • Solution: Dilute the sample or decrease the injection volume.[6]

  • Column Degradation: Over time, the stationary phase can degrade, or the column frit can become partially blocked.

    • Solution: If other solutions fail, the column may be degraded and need replacement. Using a guard column can help extend the life of the analytical column.

Issue 3: Inconsistent Retention Times

Q: Why are the retention times of my analytes shifting from one run to the next?

A: Retention time instability is often related to the HPLC system or mobile phase preparation.

  • Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If possible, pre-mix the components. Always degas the mobile phase thoroughly to prevent bubble formation in the pump.[6][9]

  • Pump Issues: Check for leaks in the pump and ensure it is delivering a stable, consistent flow. Purge the pump to remove any trapped air bubbles.[9]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration is a common cause of drifting retention times, especially in gradient elution.

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a stable temperature, as temperature changes can affect retention times.[16]

Data & Protocols

Summary of Chromatographic Conditions

The following tables summarize typical starting conditions for the analysis of Trathis compound and its metabolites by HPLC-UV and LC-MS/MS.

Table 1: Typical HPLC-UV Method Parameters

Parameter Condition Reference(s)
Column C18 (e.g., 250 x 4.6 mm, 5 µm) [17][18]
Mobile Phase A 0.2% Trifluoroacetic Acid in Water [17]
Mobile Phase B Acetonitrile [17]
Composition Isocratic (e.g., 70.5% A : 29.5% B) [17]
Flow Rate 1.0 mL/min [17]
Detection UV at 270 nm [17]

| Injection Volume | 10 µL |[17] |

Table 2: Typical LC-MS/MS Method Parameters

Parameter Condition Reference(s)
Column C18 or PFP (e.g., 50 x 4.6 mm, 5 µm) [11]
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium Formate [11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol [11]
Composition Gradient or Isocratic [11]
Flow Rate 0.4 - 0.8 mL/min [9][11]
Detection ESI+; Multiple Reaction Monitoring (MRM) [11]

| Column Temp. | 35 - 40 °C |[11] |

Experimental Protocols
Protocol 1: HPLC-Fluorescence Method for Trathis compound and Metabolites

This protocol is adapted for the analysis of Trathis compound and its key metabolites in plasma.[10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of plasma in a centrifuge tube, add a known amount of internal standard (e.g., sotalol).[10]

    • Add 2.5 mL of ethyl acetate.

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50mm x 4.6mm) is suitable.[10]

    • Mobile Phase: A mixture of methanol and water (e.g., 13:87, v/v) adjusted to pH 2.5 with phosphoric acid.[10]

    • Flow Rate: 2.0 mL/min.[10]

    • Detection: Fluorescence detector with excitation at 200 nm and emission at 301 nm.[10]

    • Injection Volume: 20 µL.

Protocol 2: LC-MS/MS Method for Trathis compound and Metabolites

This protocol is a highly sensitive method for quantifying Trathis compound and its metabolites in urine.[19]

  • Sample Preparation (Dispersive Liquid-Liquid Microextraction):

    • Take a 1 mL urine sample and adjust the pH as needed.

    • Prepare a mixture of a disperser solvent (e.g., 1 mL methanol) and an extraction solvent (e.g., 100 µL chloroform).

    • Rapidly inject this mixture into the urine sample and vortex to form a cloudy solution.

    • Centrifuge at high speed (e.g., 5000 rpm for 5 minutes) to sediment the extraction solvent.

    • Carefully collect the sedimented phase, evaporate to dryness, and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: HyPurity C18 (150 x 4.6 mm, 5 µm).[7][19]

    • Mobile Phase: Isocratic elution with methanol:water (35:65, v/v) containing 0.2% formic acid.[7][19]

    • Flow Rate: 0.5 mL/min.[7][19]

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MS Detection: Set up Multiple Reaction Monitoring (MRM) transitions for Trathis compound and each metabolite. For example, for Trathis compound: m/z 264.2 -> 58.2.[19]

Metabolic Pathway Visualization

Understanding the metabolic conversion of Trathis compound is essential for identifying the target analytes in a chromatographic run.

G Trathis compound Trathis compound M1 O-desmethyltrathis compound (M1, Active) Trathis compound->M1 M2 N-desmethyltrathis compound (M2) Trathis compound->M2 NODT N,O-didesmethyltrathis compound (NODT/M5) M1->NODT M2->NODT label_o_demethyl O-demethylation (CYP2D6) label_n_demethyl N-demethylation (CYP3A4/2B6)

Metabolic pathway of Trathis compound to its major metabolites.

References

Technical Support Center: Detection of Madol (Desoxymethyltestosterone) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Madol (Desoxymethyltestosterone, DMT), a designer anabolic-androgenic steroid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing interference and troubleshooting common issues encountered during the detection of this compound and its metabolites in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

A1: this compound is the nickname for Desoxymethyltestosterone (DMT), a synthetic oral anabolic-androgenic steroid.[1] Its detection can be challenging due to its designer nature, meaning it was created to be difficult to detect by standard doping tests. Furthermore, like other anabolic steroids, it is extensively metabolized in the body, and often the parent compound is present at very low concentrations in biological samples like urine.[2][3] Therefore, detection methods must be sensitive enough to identify its metabolites, which are often present as conjugates.

Q2: What are the primary analytical methods for detecting this compound?

A2: The primary methods for the detection of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] These techniques offer the high sensitivity and specificity required for identifying and quantifying the low concentrations of these compounds in complex biological matrices.

Q3: Why is sample preparation crucial for this compound analysis?

A3: Extensive sample preparation is critical to remove interfering substances from the biological matrix (e.g., urine, plasma) and to convert the analytes into a form suitable for analysis.[7] In urine, this compound and its metabolites are primarily excreted as glucuronide and sulfate conjugates, which are not directly analyzable by GC-MS and can have poor ionization efficiency in LC-MS.[8] Therefore, a hydrolysis step is necessary to cleave these conjugates. Subsequent extraction and cleanup steps, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), are essential to isolate the analytes from matrix components that can interfere with the analysis.[4][5]

Q4: What is derivatization and why is it necessary for GC-MS analysis of this compound?

A4: Derivatization is a chemical modification process used to convert analytes into a more volatile and thermally stable form, making them suitable for GC-MS analysis.[9] For steroids like this compound and its metabolites, which contain polar functional groups (hydroxyl groups), derivatization (e.g., silylation) is necessary to improve their chromatographic properties and detection sensitivity.[8][10]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization. 3. Column contamination.1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Optimize derivatization conditions (reagent, temperature, time).[8] 3. Bake out the column or trim the front end.
Low Signal Intensity / Poor Sensitivity 1. Inefficient hydrolysis of steroid conjugates. 2. Poor extraction recovery. 3. Incomplete derivatization. 4. Matrix effects causing ion suppression.1. Ensure the activity of the β-glucuronidase enzyme and optimize hydrolysis conditions (pH, temperature, time). 2. Optimize the SPE or LLE protocol. 3. Check derivatization reagents and conditions.[8] 4. Improve sample cleanup to remove interfering matrix components.
Interference Peaks 1. Endogenous steroids or other compounds from the biological matrix. 2. Contamination from sample collection or preparation.1. Use a more selective extraction method. 2. Utilize high-resolution mass spectrometry for better mass accuracy. 3. Analyze blank matrix samples to identify endogenous interferences.[11]
Inconsistent Retention Times 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow rate. 3. Column degradation.1. Perform a leak check of the GC system. 2. Check and regulate the carrier gas supply. 3. Condition or replace the GC column.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement (Matrix Effects) 1. Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts).[12] 2. Inadequate sample cleanup.1. Optimize chromatographic separation to separate analytes from interfering compounds. 2. Employ more effective sample preparation techniques like phospholipid removal plates or online SPE.[4] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low Sensitivity 1. Poor ionization efficiency of the analyte. 2. Suboptimal MS/MS parameters. 3. Inefficient sample extraction.1. Optimize mobile phase composition (e.g., pH, additives) to enhance ionization. 2. Tune the mass spectrometer for the specific analytes. 3. Optimize the extraction procedure to improve recovery.
Carryover 1. Adsorption of the analyte to components of the LC system. 2. Insufficient cleaning of the injection port and needle.1. Use a stronger needle wash solution. 2. Inject blank samples between analytical runs to assess and mitigate carryover.
In-source Fragmentation 1. High source temperature or cone voltage.1. Optimize ion source parameters to minimize fragmentation of the precursor ion.

Data Presentation

The following tables summarize typical validation parameters for the analysis of anabolic steroids in biological samples. Note that specific values for this compound may vary depending on the exact methodology and instrumentation used.

Table 1: Typical GC-MS Method Performance for Anabolic Steroid Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 2.6 µg/kg[13]
Recovery17 - 81% (urine)[13]
Intraday Precision (%RSD)< 20%[14]
Linearity (R²)≥ 0.99[14]

Table 2: Typical LC-MS/MS Method Performance for Anabolic Steroid Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)1 - 10 ng/mL[15]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[5]
Recovery86.4 - 115.0%[5]
Intraday Precision (%RSD)< 10.1%[11]
Interday Precision (%RSD)< 10.1%[11]
Linearity (R²)> 0.99[11]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol provides a general workflow for the detection of this compound and its metabolites in urine using GC-MS.

  • Sample Preparation (Hydrolysis and Extraction)

    • To 2 mL of urine, add an appropriate internal standard.

    • Add 1 mL of phosphate buffer (pH 7).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 50°C for 1 hour to hydrolyze the steroid conjugates.[16]

    • After cooling, add 1 mL of saturated sodium bicarbonate solution.

    • Perform a liquid-liquid extraction with 5 mL of diethyl ether.

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization

    • To the dried extract, add 100 µL of a derivatizing agent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)/NH4I/dithioerythritol.[10]

    • Incubate at 60°C for 30 minutes.[14]

  • GC-MS Analysis

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: HP-1 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium

      • Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol outlines a general procedure for the quantitative analysis of this compound in plasma.

  • Sample Preparation (Protein Precipitation and Extraction)

    • To 100 µL of plasma, add an appropriate stable isotope-labeled internal standard.

    • Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[4]

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis

    • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for equilibration.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • Monitor specific precursor-to-product ion transitions for this compound and its metabolites.

Visualizations

Madol_Metabolism This compound This compound (Desoxymethyltestosterone) Metabolite1 17α-methyl-5α-androst-2-en-17β-ol-3-one (Enone formation) This compound->Metabolite1 Phase I Metabolite2 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane (Hydroxylation and Reduction) This compound->Metabolite2 Phase I Conjugation Glucuronide and Sulfate Conjugation Metabolite1->Conjugation Phase II Metabolite3 18-nor-17,17-dimethyl-5α-androst-13-en-2ξ,3α-diol (Rearrangement and Hydroxylation) Metabolite2->Metabolite3 Further Metabolism Metabolite2->Conjugation Phase II Metabolite3->Conjugation Phase II Excretion Urinary Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of this compound (Desoxymethyltestosterone).

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Silylation (e.g., MSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for GC-MS analysis of this compound in urine.

Logical_Troubleshooting node_action Correct Method Parameters node_cause Potential Instrument Malfunction (Leaks, Contamination, Detector) Start Unexpected Result? Check_Method Review Method Parameters? Start->Check_Method Check_Method->node_action Yes Check_Sample_Prep Sample Prep Issue? Check_Method->Check_Sample_Prep No Check_Instrument Instrument Issue? Check_Sample_Prep->Check_Instrument No Hydrolysis_Issue Inefficient Hydrolysis? Check_Sample_Prep->Hydrolysis_Issue Yes Check_Instrument->node_cause Yes Extraction_Issue Poor Recovery? Hydrolysis_Issue->Extraction_Issue No node_action_hydrolysis Optimize Hydrolysis (Enzyme, pH, Temp) Hydrolysis_Issue->node_action_hydrolysis Yes Derivatization_Issue Incomplete Derivatization? Extraction_Issue->Derivatization_Issue No node_action_extraction Optimize Extraction (Solvent, pH, SPE) Extraction_Issue->node_action_extraction Yes Derivatization_Issue->node_cause No node_action_derivatization Optimize Derivatization (Reagent, Time, Temp) Derivatization_Issue->node_action_derivatization Yes

Caption: Logical troubleshooting workflow for this compound analysis.

References

Method development for the chiral separation of Madol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the chiral separation of Madol (Desoxymethyltestosterone) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chiral separation important?

A1: this compound, also known as Desoxymethyltestosterone (DMT), is a synthetic and orally active anabolic-androgenic steroid (AAS).[1] Like many pharmaceuticals, this compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological profiles. Regulatory agencies often require the separation and characterization of individual enantiomers to ensure the safety and efficacy of a drug.[2] Therefore, developing a reliable method for chiral separation is a critical step in its analysis and development.

Q2: Which analytical techniques are most suitable for the chiral separation of this compound enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the most common and effective techniques for separating enantiomers.[3][4] Capillary Electrophoresis (CE) can also be a powerful alternative.[5] Given this compound's non-polar steroidal structure, Normal Phase (NP) HPLC and SFC are often good starting points.

Q3: What type of chiral stationary phase (CSP) is recommended for this compound?

A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly successful for a wide range of chiral separations, including for steroids, and are a recommended first choice.[1][6] Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of solvents, which can be beneficial during method development.[7]

Q4: Can I use Reversed-Phase (RP) HPLC for this separation?

A4: While Normal Phase is often preferred for non-polar compounds like steroids, Reversed-Phase HPLC on specific polysaccharide-based CSPs designed for this mode can also be effective.[8] RP-HPLC offers the advantage of being more compatible with mass spectrometry (MS) detection.

Q5: What are the key parameters to optimize during method development?

A5: The critical parameters for optimization are the choice of the chiral stationary phase, the composition of the mobile phase (including the organic modifier and any additives), the flow rate, and the column temperature.[9] Each of these can significantly impact the resolution of the enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers.

Problem Potential Cause Recommended Solution
No Separation of Enantiomers Inappropriate Chiral Stationary Phase (CSP).Screen a variety of polysaccharide-based CSPs (e.g., cellulose-based, amylose-based).
Suboptimal mobile phase composition.In Normal Phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its percentage. In Reversed Phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[9]
Poor Resolution (Rs < 1.5) Mobile phase composition is not optimal.Systematically adjust the ratio of the mobile phase components. Small changes can have a significant effect on selectivity.[10]
Flow rate is too high.Chiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance resolution.[9]
Temperature is not optimal.Experiment with different column temperatures. Both increasing and decreasing the temperature can improve resolution.[9]
Peak Tailing Secondary interactions between the analyte and the stationary phase.For basic compounds, add a small amount of a basic additive like diethylamine (DEA) to the mobile phase. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may help.
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times Insufficient column equilibration time.Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[11]
Mobile phase composition is changing over time.Prepare fresh mobile phase daily. Ensure proper mixing if using a gradient.
Loss of Column Performance Contamination of the column inlet frit.Reverse the column and flush with an appropriate solvent (check the column's manual for solvent compatibility).
Adsorption of impurities on the stationary phase.For immobilized CSPs, a strong solvent wash (e.g., THF, DMF) may regenerate the column. This is not recommended for coated CSPs.[12]

Experimental Protocols

The following are starting point methodologies for HPLC and SFC. Optimization will be required for your specific instrumentation and sample.

Method 1: Normal Phase HPLC (NP-HPLC)
  • Column: A polysaccharide-based chiral stationary phase, for example, Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Hexane / Isopropanol (IPA) (90:10, v/v).

    • For method development, screen different ratios (e.g., 95:5, 80:20) and different alcohols (e.g., ethanol).

  • Additive: If peak tailing is observed, consider adding 0.1% Diethylamine (DEA) for basic compounds or 0.1% Trifluoroacetic acid (TFA) for acidic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase.

Method 2: Supercritical Fluid Chromatography (SFC)
  • Column: A polysaccharide-based chiral stationary phase suitable for SFC, for example, Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Supercritical CO₂ and Methanol as a co-solvent.

    • Start with a gradient of 5% to 40% Methanol over 10 minutes to screen for the optimal isocratic conditions.

  • Additive: 0.1% DEA in the co-solvent can improve peak shape.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 245 nm.

  • Sample Preparation: Dissolve the this compound standard in Methanol.

Data Summary

The following tables provide a template for summarizing the results of your method development experiments.

Table 1: NP-HPLC Method Development Results

Mobile Phase (Hexane:Alcohol)Alcohol TypeAdditiveEnantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Resolution (Rs)
90:10IPANone
80:20IPANone
90:10EthanolNone
90:10IPA0.1% DEA

Table 2: SFC Method Development Results

Co-solvent % (Isocratic)Co-solventAdditiveEnantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Resolution (Rs)
10%MethanolNone
20%MethanolNone
15%EthanolNone
15%Methanol0.1% DEA

Visualizations

Experimental Workflow for Chiral Method Development

G cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation sample_prep Prepare this compound Standard Solution mobile_phase_prep Prepare Mobile Phases (NP and/or SFC) sample_prep->mobile_phase_prep column_screening Screen Different Polysaccharide CSPs mobile_phase_prep->column_screening mobile_phase_screening Screen Different Mobile Phase Compositions column_screening->mobile_phase_screening decision Resolution > 1.5? mobile_phase_screening->decision flow_rate_opt Optimize Flow Rate temp_opt Optimize Temperature flow_rate_opt->temp_opt additive_opt Optimize Additive (if needed) temp_opt->additive_opt validation Method Validation (ICH Guidelines) additive_opt->validation end End validation->end start Start start->sample_prep decision->column_screening No decision->flow_rate_opt Yes

Caption: A typical workflow for developing a chiral separation method for this compound enantiomers.

Troubleshooting Logic for Poor Resolution

G cluster_mobile_phase Mobile Phase Adjustments cluster_conditions Instrumental Conditions cluster_column Stationary Phase start Poor Resolution (Rs < 1.5) adjust_modifier Adjust Modifier Ratio (e.g., Hexane:IPA) start->adjust_modifier change_modifier Change Modifier Type (e.g., IPA to EtOH) adjust_modifier->change_modifier end Resolution Improved adjust_modifier->end Check Rs reduce_flow Reduce Flow Rate change_modifier->reduce_flow change_modifier->end Check Rs change_temp Change Temperature reduce_flow->change_temp reduce_flow->end Check Rs change_csp Try a Different CSP (e.g., Amylose-based) change_temp->change_csp change_temp->end Check Rs change_csp->end Check Rs

Caption: A decision-making diagram for troubleshooting poor resolution in chiral chromatography.

References

Validation & Comparative

Unveiling the Anti-inflammatory Potential of Madol (Garcinia) Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe anti-inflammatory agents has led researchers to explore the rich biodiversity of the plant kingdom. Among the promising candidates, extracts from various species of the Garcinia genus, commonly known as Madol, have garnered significant attention. This guide provides an objective comparison of the anti-inflammatory effects of Garcinia extracts against other alternatives, supported by experimental data. It delves into the underlying mechanisms of action and offers detailed experimental protocols for validation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of Garcinia extracts has been evaluated through a battery of in vitro and in vivo assays. These studies have demonstrated the potential of these extracts to mitigate inflammatory responses, often comparable to or even surpassing the effects of standard non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Anti-inflammatory Effects

In vitro assays provide a foundational understanding of the direct anti-inflammatory effects of Garcinia extracts at a cellular level. Key methods include the inhibition of protein denaturation, stabilization of red blood cell membranes, and suppression of pro-inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Activity of Garcinia Extracts and Standard Drugs

Test SubstanceAssayConcentration/Dose% Inhibition / IC50Reference
Garcinia pedunculata (Chloroform fraction)BSA Denaturation InhibitionNot SpecifiedSignificant Inhibition[1]
Garcinia pedunculata (Chloroform fraction)HRBC Membrane StabilizationNot SpecifiedSignificant Stabilization[1]
Garcinia kola (Ethanolic extract)Protein Denaturation (BSA)Not SpecifiedHighest among extracts[2]
Garcinia kola (Ethanolic extract)Membrane StabilizationNot SpecifiedHighest among extracts[2]
Garcinia hanburyi (Xanthone rich extract)Protein Denaturation100 - 500 µg/mlProtective Effect[3]
Garcinia mangostana (Herbal recipe)Nitric Oxide ScavengingIC50: 12.05 µg/mL98.86%[2]
Garcinol (from Garcinia dulcis)Cell Viability (THP-1 cells)IC50: 78.45 ± 2.13 µM-[4]
Garcinol (from Garcinia dulcis)Cell Viability (RAW264.7 cells)IC50: 67.86 ± 1.25 µM-[4]
α-Mangostin (from Garcinia cowa)Nitric Oxide Inhibition50 µM83.42%[5]
Diclofenac Sodium (Standard) HRBC Membrane StabilizationNot SpecifiedStandard Reference[1][6]
In Vivo Anti-inflammatory Effects

In vivo models, particularly the carrageenan-induced paw edema model in rodents, are crucial for assessing the systemic anti-inflammatory activity of Garcinia extracts. These studies measure the reduction in inflammation and can also involve the analysis of inflammatory biomarkers.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Test SubstanceAnimal ModelDosePaw Edema Reduction (%)Key FindingsReference
Garcinia cambogia (Ethanolic Extract)Rats200 mg/kgSignificantSuperior to aqueous extract[7]
Garcinia cambogia (Ethanolic Extract)Rats400 mg/kgSignificantComparable to Diclofenac[6][7]
Garcinia pedunculata (Chloroform fraction)MiceNot SpecifiedSignificant-[1]
Diclofenac (Standard) Rats10 mg/kgSignificantStandard Reference[7][8]
Ibuprofen (Standard) Rats100 mg/kg85.71% (at 600mg/kg Calotropis gigantea)Standard Reference[6]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory properties of Garcinia extracts are attributed to their rich content of bioactive compounds, including xanthones like α-mangostin, and isoprenylated benzophenones such as garcinol.[9][10] These compounds modulate key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[10][11]

Garcinol, for instance, has been shown to inhibit the activation of the NF-κB pathway by downregulating the phosphorylation of IKKα/β and IκBα.[10][12] This prevents the translocation of the pNF-κB subunit into the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[10][12] The outcome is a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][13]

G_NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Garcinol Garcinol (from Garcinia) Garcinol->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway modulation by Garcinol.

Experimental Protocols

To facilitate the validation and comparison of the anti-inflammatory effects of Garcinia extracts, detailed methodologies for key experiments are provided below.

In Vitro: Human Red Blood Cell (HRBC) Membrane Stabilization Method

This assay assesses the ability of a substance to protect HRBC membranes from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes during inflammation.[14]

Protocol:

  • Preparation of HRBC Suspension:

    • Collect fresh whole human blood from a healthy volunteer (who has not taken NSAIDs for two weeks) and mix with an equal volume of Alsever's solution.[15]

    • Centrifuge at 3000 rpm for 10 minutes. Discard the supernatant.

    • Wash the packed red blood cells three times with isosaline (0.85% NaCl).[15]

    • Prepare a 10% (v/v) suspension of the packed cells in isosaline.[15]

  • Assay Procedure:

    • The reaction mixture consists of 0.5 mL of the test extract (at various concentrations), 1 mL of phosphate buffer (0.15 M, pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the 10% HRBC suspension.[15]

    • Prepare a control group using 0.5 mL of distilled water instead of the extract.

    • Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.

    • Incubate all tubes at 37°C for 30 minutes.[15]

    • Centrifuge the mixtures at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm using a spectrophotometer.[15]

  • Calculation:

    • The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100][16]

G_HRBC_Workflow cluster_prep HRBC Suspension Preparation cluster_assay Assay Procedure cluster_calc Calculation A1 Collect fresh human blood A2 Centrifuge and wash packed RBCs A1->A2 A3 Prepare 10% (v/v) HRBC suspension A2->A3 B2 Add HRBC suspension to all mixtures A3->B2 B1 Prepare reaction mixtures: - Test Extract - Control (Distilled Water) - Standard (e.g., Diclofenac) B1->B2 B3 Incubate at 37°C for 30 minutes B2->B3 B4 Centrifuge to pellet intact RBCs B3->B4 B5 Measure absorbance of supernatant at 560 nm B4->B5 C1 Calculate % Protection using the formula: 100 - [(Abs_sample / Abs_control) x 100] B5->C1

Caption: Experimental workflow for HRBC membrane stabilization assay.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory agents.[1][17]

Protocol:

  • Animals:

    • Use adult male Wistar rats (or a similar strain) weighing between 150-200g.

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Experimental Groups:

    • Divide the animals into at least four groups (n=6 per group):

      • Group I (Control): Vehicle (e.g., 0.9% saline or 1% gum acacia).

      • Group II (Test Group): Garcinia extract at a specific dose (e.g., 200 mg/kg).

      • Group III (Test Group): Garcinia extract at a higher dose (e.g., 400 mg/kg).

      • Group IV (Standard): A standard anti-inflammatory drug (e.g., Diclofenac sodium at 10 mg/kg).[8]

  • Procedure:

    • Administer the vehicle, Garcinia extract, or standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[9]

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[9][18]

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[8][9]

  • Calculation:

    • The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[8]

G_Paw_Edema_Workflow start Start acclimatize Acclimatize rats for 1 week start->acclimatize end End fasting Fast rats overnight acclimatize->fasting grouping Divide rats into groups: - Control - Test (Garcinia extract) - Standard (Diclofenac) treatment Administer vehicle, extract, or standard drug grouping->treatment fasting->grouping initial_measurement Measure initial paw volume carrageenan Inject carrageenan into the right hind paw initial_measurement->carrageenan treatment->initial_measurement post_measurements Measure paw volume at 1, 2, 3, and 4 hours carrageenan->post_measurements calculation Calculate % inhibition of edema post_measurements->calculation calculation->end

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the anti-inflammatory effects of this compound (Garcinia) extracts. The bioactive compounds within these extracts, such as garcinol and α-mangostin, exert their effects by modulating key inflammatory pathways, most notably the NF-κB signaling cascade. The data presented in this guide demonstrates that Garcinia extracts not only show significant anti-inflammatory activity but also compare favorably with established NSAIDs like diclofenac. These findings underscore the potential of Garcinia species as a source for the development of novel anti-inflammatory therapeutics. Further research, including clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety in humans.

References

A Comparative Analysis of the Phytochemical Profiles of Grewia echinocarpa and Grewia hermonii: A Genus-Informed Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A comprehensive comparative analysis of the specific phytochemical profiles of Grewia echinocarpa and Grewia hermonii is currently limited in published scientific literature. However, by examining the well-documented phytochemical landscape of the Grewia genus, we can infer a probable profile for these species and establish a framework for future research. The genus Grewia is known to be a rich source of bioactive compounds with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides a comparative overview based on the general phytochemical characteristics of the Grewia genus, details common experimental protocols for their analysis, and outlines a typical workflow for phytochemical investigation.

General Phytochemical Profile of the Grewia Genus

Plants of the Grewia genus are known to contain a variety of phytochemicals, with flavonoids being one of the most prominent classes of compounds.[1][2][3] Other significant classes include tannins, alkaloids, saponins, phenols, steroids, and triterpenoids.[4][5][6] These compounds are responsible for the diverse medicinal properties attributed to Grewia species in traditional medicine.[7][8]

Table 1: Qualitative Phytochemical Comparison of Grewia Species (Inferred for G. echinocarpa and G. hermonii)

Phytochemical ClassPresence in Grewia GenusPutative Presence in G. echinocarpaPutative Presence in G. hermonii
AlkaloidsPresent[4][5]LikelyLikely
FlavonoidsAbundant[1][3]Highly LikelyHighly Likely
SaponinsPresent[4][5]LikelyLikely
TanninsPresent[4][5]LikelyLikely
Phenolic CompoundsPresent[5]LikelyLikely
SteroidsPresent[4]LikelyLikely
TriterpenoidsPresent[4][6]LikelyLikely
GlycosidesPresent[4]LikelyLikely

Note: This table is an extrapolation based on phytochemical screening of other Grewia species. Direct, quantitative analysis of G. echinocarpa and G. hermonii is required for confirmation.

Experimental Protocols for Phytochemical Analysis of Grewia Species

The following are detailed methodologies for key experiments typically cited in the phytochemical analysis of plants from the Grewia genus.

Plant Material Collection and Preparation
  • Collection: Fresh plant materials (leaves, stem bark, roots, or fruits) are collected. Proper botanical identification is crucial.

  • Cleaning and Drying: The collected plant parts are thoroughly washed with water to remove any dirt or debris. They are then shade-dried at room temperature for several days to weeks until all moisture is removed.

  • Powdering: The dried plant material is ground into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.

Extraction of Phytochemicals
  • Soxhlet Extraction: This is a common method for continuous extraction. The powdered plant material is placed in a thimble and extracted with a solvent of choice (e.g., methanol, ethanol, or acetone) in a Soxhlet apparatus. The extraction is typically run for several hours.

  • Maceration: The powdered plant material is soaked in a solvent in a sealed container for a period of several days with occasional shaking. The mixture is then filtered to obtain the extract.

  • Solvent Selection: The choice of solvent is critical and depends on the polarity of the target phytochemicals. A range of solvents from non-polar (e.g., hexane) to polar (e.g., methanol, water) is often used for comprehensive extraction.[1]

Qualitative Phytochemical Screening

Preliminary screening for the presence of different phytochemical classes is performed using standard chemical tests.

  • Test for Alkaloids: The extract is treated with reagents like Mayer's, Wagner's, or Dragendorff's reagent. The formation of a precipitate indicates the presence of alkaloids.[4]

  • Test for Flavonoids: The alkaline reagent test (addition of NaOH) or the Shinoda test (magnesium and hydrochloric acid) can be used. A color change indicates the presence of flavonoids.

  • Test for Saponins: The froth test is commonly used. The extract is shaken with water, and the formation of a persistent froth suggests the presence of saponins.[4]

  • Test for Tannins: The ferric chloride test is employed. A blue-black or greenish-black coloration upon the addition of ferric chloride solution indicates the presence of tannins.

  • Test for Phenolic Compounds: The extract is treated with ferric chloride solution. The formation of a bluish-black color indicates the presence of phenols.[5]

  • Test for Steroids (Salkowski's Test): The extract is treated with chloroform and concentrated sulfuric acid. The formation of a reddish-brown ring at the interface indicates the presence of steroids.[4]

  • Test for Triterpenoids (Liebermann-Burchard Test): The extract is treated with acetic anhydride and concentrated sulfuric acid. A change in color from violet to blue-green indicates the presence of triterpenoids.

Quantitative Phytochemical Analysis
  • Total Phenolic Content (TPC): The Folin-Ciocalteu method is a standard assay for determining the total phenolic content. The absorbance is measured spectrophotometrically, and the results are typically expressed as gallic acid equivalents (GAE).

  • Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is commonly used to quantify the total flavonoid content. The absorbance is measured, and the results are often expressed as quercetin or rutin equivalents.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of individual phytochemicals.

Visualizing the Research Process

The following diagrams illustrate the general workflow for the phytochemical analysis of Grewia species and a hypothetical signaling pathway that could be investigated based on the known bioactivities of the genus.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Phytochemical Analysis cluster_identification Compound Identification cluster_bioassay Bioactivity Studies p1 Plant Material Collection (G. echinocarpa / G. hermonii) p2 Drying and Powdering p1->p2 e1 Solvent Extraction (e.g., Methanol, Ethanol) p2->e1 a1 Qualitative Screening (Chemical Tests) e1->a1 a2 Quantitative Analysis (e.g., TPC, TFC) a1->a2 a3 Chromatographic Separation (HPLC, GC-MS) a2->a3 i1 Spectroscopic Analysis (MS, NMR) a3->i1 b1 In vitro / In vivo Assays (e.g., Antioxidant, Anti-inflammatory) i1->b1

Caption: General workflow for phytochemical analysis of Grewia species.

signaling_pathway compound Grewia Phytochemicals (e.g., Flavonoids, Phenols) ros Reactive Oxygen Species (ROS) compound->ros Scavenges nfkb NF-κB Signaling Pathway compound->nfkb Inhibits antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) compound->antioxidant_enzymes Upregulates cellular_protection Cellular Protection (Reduced Oxidative Stress & Inflammation) inflammation Pro-inflammatory Mediators (e.g., COX-2, iNOS) nfkb->inflammation Induces

Caption: Hypothetical antioxidant and anti-inflammatory signaling pathway.

Conclusion and Future Directions

While a direct comparative phytochemical analysis of G. echinocarpa and G. hermonii remains to be conducted, the existing literature on the Grewia genus provides a solid foundation for expecting a rich and diverse phytochemical profile in these species. The presence of flavonoids, tannins, alkaloids, and other bioactive compounds is highly probable and warrants further investigation for their potential applications in drug discovery and development. Future research should focus on the systematic phytochemical screening, isolation, and structural elucidation of compounds from G. echinocarpa and G. hermonii, followed by in-depth pharmacological studies to validate their traditional uses and explore novel therapeutic applications.

References

The Anabolic Potency of Madol: A Comparative Analysis with Other Designer Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic potency of Madol (desoxymethyltestosterone, DMT) with other notable designer anabolic-androgenic steroids (AAS). The information presented is collated from scientific literature and is intended for an audience with a professional background in pharmacology, endocrinology, and drug development. This document summarizes quantitative data, details experimental methodologies, and illustrates key biological pathways to facilitate a comprehensive understanding of the relative performance of these compounds.

Quantitative Comparison of Anabolic and Androgenic Potency

The anabolic and androgenic activities of steroids are typically determined using the Hershberger assay in rats, with testosterone serving as the reference compound with a baseline score of 100 for both anabolic and androgenic effects. The ratio of these two activities (Anabolic:Androgenic ratio) is a critical parameter in evaluating the selectivity of a steroid's effects. Additionally, the binding affinity to the androgen receptor (AR) provides insight into the direct mechanism of action.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic RatioAndrogen Receptor (AR) Binding AffinitySource
This compound (Desoxymethyltestosterone) 160602.67 : 1~50% of Dihydrotestosterone (DHT)[1][2]
Testosterone 1001001 : 1100% (Reference)[1]
Tetrahydrogestrinone (THG) ~1000 (estimated)~1000 (estimated)~1 : 1Similar to Dihydrotestosterone (DHT)[3][4]
Methasterone (Superdrol) 4002020 : 1High[5]
Methylstenbolone 6601703.88 : 1High[6][7]

Note: The anabolic and androgenic ratings are relative to testosterone (rating of 100). Some data, particularly for designer steroids, may be derived from non-peer-reviewed sources and should be interpreted with caution.

Experimental Protocols

Hershberger Assay for Determination of Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo bioassay used to evaluate the androgenic and anabolic properties of a substance.[8][9]

Animal Model: Immature, castrated male rats (typically around 42 days of age) are used. Castration removes the endogenous source of androgens, making the androgen-responsive tissues highly sensitive to exogenous androgens.[6]

Acclimation and Dosing: Following castration, the animals are allowed a recovery period of at least seven days. The test compound is then administered daily for 10 consecutive days, typically via oral gavage or subcutaneous injection. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.

Tissue Collection and Analysis: Approximately 24 hours after the final dose, the animals are euthanized, and specific androgen-responsive tissues are dissected and weighed. These tissues include:

  • Androgenic tissues: Ventral prostate and seminal vesicles.

  • Anabolic tissue: Levator ani muscle.[3]

The wet weights of these tissues are compared between the control, reference, and test compound groups to determine the respective androgenic and anabolic activities.

Androgen Receptor Competitive Binding Assay

This in vitro assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Preparation of Receptor Source: The androgen receptor is typically obtained from the cytosol of rat prostate tissue or from recombinant expression systems.

Assay Procedure:

  • A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) is incubated with the androgen receptor preparation.

  • Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

  • The mixture is incubated to allow the binding to reach equilibrium.

  • The receptor-bound and unbound radioligand are then separated (e.g., by filtration or dextran-coated charcoal).

  • The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is used to determine the relative binding affinity (RBA) of the test compound compared to a reference androgen.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway in Skeletal Muscle

Anabolic steroids exert their effects primarily by binding to and activating the androgen receptor, a ligand-activated transcription factor. The activation of the AR initiates a cascade of molecular events that ultimately lead to an increase in muscle protein synthesis and hypertrophy.

Androgen Receptor Signaling Pathway Steroid Anabolic Steroid (e.g., this compound) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) Steroid->AR_complex Binds AR_active Activated AR AR_complex->AR_active HSP Dissociation Dimer AR Dimer AR_active->Dimer Dimerization IGF1_pathway IGF-1 Pathway (PI3K/Akt/mTOR) AR_active->IGF1_pathway Activates Nucleus Nucleus Dimer->Nucleus ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Translation Protein Synthesis Transcription->Translation Hypertrophy Muscle Hypertrophy Translation->Hypertrophy IGF1_pathway->Translation Stimulates Experimental Workflow start Start: Novel Steroid Compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies (Rat Model) start->in_vivo ar_binding Androgen Receptor Binding Assay in_vitro->ar_binding data_analysis Data Analysis and Comparison ar_binding->data_analysis hershberger Hershberger Assay in_vivo->hershberger anabolic_data Anabolic Activity Data (Levator Ani Weight) hershberger->anabolic_data androgenic_data Androgenic Activity Data (Prostate/Seminal Vesicle Weight) hershberger->androgenic_data anabolic_data->data_analysis androgenic_data->data_analysis conclusion Conclusion: Anabolic Potency Profile data_analysis->conclusion

References

Cross-Validation of Analytical Methods for the Detection of Madol (Desoxymethyltestosterone)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The detection of synthetic anabolic-androgenic steroids is a critical task in anti-doping control and forensic analysis. Madol, also known as desoxymethyltestosterone (DMT), is a designer anabolic steroid that requires sensitive and specific analytical methods for its detection in biological matrices. This guide provides a comparative overview of two primary analytical techniques used for this compound detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific needs.

Comparative Analysis of Analytical Methods

The performance of analytical methods is paramount for the accurate and reliable quantification of prohibited substances. The following table summarizes the key quantitative performance parameters for GC-MS and LC-MS/MS in the context of this compound detection.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) In the low ng/mL rangeIn the pg/mL to low ng/mL range
Limit of Quantification (LOQ) Typically in the ng/mL rangeTypically in the low ng/mL range
Recovery Generally >80%Generally >85%
Precision (RSD%) <15%<15%
Sample Volume Typically requires larger sample volumes (mL)Can be adapted for smaller sample volumes (µL to mL)
Throughput Lower, due to longer run times and sample preparationHigher, with faster analysis times

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reproducible and reliable analytical results. Below are representative methodologies for the detection of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds like steroids. The protocol for this compound detection by GC-MS typically involves the following steps:

1. Sample Preparation (Urine):

  • Hydrolysis: To a 5 mL urine sample, add a buffer (e.g., phosphate buffer, pH 7) and β-glucuronidase enzyme. Incubate at 50-60°C for 1-3 hours to cleave glucuronide conjugates.

  • Extraction: After hydrolysis, perform liquid-liquid extraction (LLE) with an organic solvent like diethyl ether or a mixture of n-pentane and diethyl ether.

  • Washing: Wash the organic extract with a basic solution (e.g., sodium bicarbonate) and then with deionized water to remove interfering substances.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and dithioerythritol.

  • Incubate the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives of the analytes. This step increases the volatility and thermal stability of the steroids for GC analysis.[1][2]

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column (e.g., HP-1, 17 m x 0.20 mm i.d., 0.11 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at an initial temperature of ~180°C, ramp up to ~230°C, and then to a final temperature of ~310°C.

  • Injection: Inject a small volume (1-2 µL) of the derivatized sample in splitless mode.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For screening, a full scan acquisition can be used. For confirmation and quantification, selected ion monitoring (SIM) of characteristic ions of the this compound-TMS derivative is employed.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for detecting trace levels of drugs and their metabolites without the need for derivatization.

1. Sample Preparation (Urine):

  • Dilution: Dilute the urine sample with a buffer (e.g., phosphate buffer).

  • Enzymatic Hydrolysis: Similar to the GC-MS protocol, perform enzymatic hydrolysis with β-glucuronidase to cleave conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol and water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water and a low percentage of organic solvent to remove interferences.

    • Elute the analytes with a suitable organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with a small amount of formic acid (A) and acetonitrile or methanol with formic acid (B).

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its metabolites for high selectivity and sensitivity.

Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical process to ensure the robustness and reliability of results. It involves comparing the performance of two or more methods to demonstrate their equivalence or to understand their respective strengths and weaknesses.

Cross-Validation of Analytical Methods cluster_0 Method A (e.g., GC-MS) cluster_1 Method B (e.g., LC-MS/MS) A_Sample Sample Preparation A_Analysis GC-MS Analysis A_Sample->A_Analysis A_Data Data Acquisition A_Analysis->A_Data A_Results Results A A_Data->A_Results Comparison Comparative Statistical Analysis (e.g., Bland-Altman, t-test) A_Results->Comparison B_Sample Sample Preparation B_Analysis LC-MS/MS Analysis B_Sample->B_Analysis B_Data Data Acquisition B_Analysis->B_Data B_Results Results B B_Data->B_Results B_Results->Comparison Conclusion Conclusion on Method Equivalence and Performance Comparison->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Discussion

Both GC-MS and LC-MS/MS are powerful techniques for the detection of this compound. The choice between the two often depends on the specific requirements of the analysis.

GC-MS is a well-established and robust method. Its main advantages are high chromatographic resolution and the availability of extensive mass spectral libraries for compound identification. However, it requires a derivatization step, which can be time-consuming and may introduce variability. The thermal stress on the analytes during GC analysis can also be a limitation for some compounds.

LC-MS/MS offers higher sensitivity and specificity, particularly when operated in MRM mode. It generally requires less extensive sample preparation and does not necessitate derivatization, leading to higher throughput. The "soft" ionization techniques used in LC-MS, such as ESI, are suitable for a wider range of compounds, including thermally labile metabolites.

References

In Vivo Validation of the Ethnobotanical Claims of the Madol Plant (Garcinia cowa): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The "Madol" plant, scientifically identified in various regions as Garcinia cowa, has a rich history in traditional medicine for treating a range of ailments. This guide provides a comprehensive in vivo validation of its ethnobotanical claims, with a focus on its anti-ulcer, anti-tumor, and anti-diabetic properties. The performance of Garcinia cowa is objectively compared with other well-established herbal alternatives, supported by experimental data to aid in research and development.

Anti-Ulcerogenic Properties: Garcinia cowa vs. Glycyrrhiza glabra

Garcinia cowa has been traditionally used for gastrointestinal issues, including ulcers. In vivo studies have substantiated these claims, demonstrating a significant protective effect against gastric lesions. A common alternative with well-documented anti-ulcer effects is Glycyrrhiza glabra (Licorice).

Comparative In Vivo Efficacy
ParameterGarcinia cowa Fruit Extract (GCE)Glycyrrhiza glabra Hydroalcoholic Extract (HEGG)
Animal Model Wistar ratsMice
Ulcer Induction EthanolHCl/Ethanol
Dosage 200 and 400 mg/kg, p.o.50, 100, 150, and 200 mg/kg, p.o.
Positive Control Ranitidine (50 mg/kg)Omeprazole (30 mg/kg)
Key Findings - Dose-dependent ulcer index inhibition (18.94% at 200 mg/kg, 44.02% at 400 mg/kg)[1] - Restoration of gastric wall mucus (34.09% at 400 mg/kg)[1] - Restoration of non-protein sulfhydryls (NP-SH) (33.35% at 400 mg/kg)[1]- Significant reduction in ulcer index at all doses[2][3] - At 200 mg/kg, HEGG was more potent than omeprazole (30 mg/kg)[2][3]
Experimental Protocols

Garcinia cowa Anti-Ulcer Study Protocol [1]

  • Animals: Male Wistar rats (180-220g) were used. They were fasted for 24 hours before the experiment but had free access to water.

  • Treatment Groups:

    • Normal Control (Vehicle: 1% CMC)

    • Ulcer Control (Ethanol-induced)

    • GCE (200 mg/kg, p.o.) + Ethanol

    • GCE (400 mg/kg, p.o.) + Ethanol

    • Ranitidine (50 mg/kg, p.o.) + Ethanol

  • Procedure: The extracts and vehicle were administered orally. One hour later, all groups except the normal control received 1 mL of absolute ethanol to induce gastric ulcers. The animals were sacrificed one hour after ethanol administration.

  • Parameters Measured:

    • Ulcer Index: The stomach was opened along the greater curvature, and the number and severity of ulcers were scored.

    • Gastric Wall Mucus: The glandular portion of the stomach was analyzed for adherent mucus content.

    • Non-Protein Sulfhydryls (NP-SH): The concentration of NP-SH in the gastric mucosa was determined spectrophotometrically.

Anti-Tumor Properties: Garcinia cowa vs. Curcuma longa

Xanthones and other bioactive compounds isolated from Garcinia cowa have demonstrated cytotoxic activities against various cancer cell lines. In vivo studies have focused on specific isolates, such as tetraprenyltoluquinone (TPTQ). A widely studied herbal alternative for its anti-cancer properties is Curcuma longa (Turmeric), with its active compound curcumin.

Comparative In Vivo Efficacy
ParameterGarcinia cowa (Tetraprenyltoluquinone - TPTQ)Curcuma longa (Supercritical Turmeric Oil Extract - SCTOE)
Animal Model Female nude mice with H-460 lung cancer xenograftsFemale nude mice with cervical cancer xenografts
Dosage 800 mg/kg, single i.p. dose96 and 192 µl/kg/day, p.o. for 3 months
Positive Control Vehicle (10% Tween 80)Adriamycin (in vitro)
Key Findings - Slowed tumor growth by 5 days - Time to reach a relative tumor volume (RTV) of 4 was 9.5 days for the TPTQ-treated group versus 4.5 days for the control group- Higher dose group (192 µl/kg/day) showed a trend of smaller tumor volumes compared to controls, though not statistically significant (p=0.34)[4]
Experimental Protocols

Garcinia cowa (TPTQ) Anti-Tumor Study Protocol [5]

  • Animals: Female nude mice were used.

  • Tumor Induction: NCI-H460 human lung cancer cells were implanted subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Vehicle Control (10% Tween 80, i.p.)

    • TPTQ (800 mg/kg, i.p.)

  • Procedure: When tumors reached approximately 5 mm in diameter, a single intraperitoneal dose of TPTQ or vehicle was administered.

  • Parameters Measured:

    • Tumor Volume: Tumor size was measured with calipers for 14 days.

    • Relative Tumor Volume (RTV): The time for the tumor to grow to four times its initial volume was determined.

    • Body Weight: Monitored as an indicator of toxicity.

Anti-Diabetic Properties: Garcinia cowa vs. Momordica charantia

The ethnobotanical use of Garcinia cowa in managing diabetes is supported by in vivo studies demonstrating its ability to lower blood glucose levels. A well-known herbal alternative for diabetes management is Momordica charantia (Bitter Melon).

Comparative In Vivo Efficacy
ParameterGarcinia cowa Fruit ExtractMomordica charantia Fruit Juice
Animal Model Streptozotocin-induced diabetic ratsStreptozotocin-induced diabetic rats
Dosage Not specified in detail in the provided abstracts10 mL/kg/day, p.o.
Key Findings - Significantly lowers blood glucose levels in diabetic rats[6][7] - Improves lipid metabolism[6]- Significantly reduced serum glucose (149.79 ± 1.90 vs. 253.40 ± 8.18 in diabetic control)[8] - Increased serum insulin levels[8]
Experimental Protocols

Garcinia cowa Anti-Diabetic Study Protocol (General)

While specific quantitative data from a single comprehensive study is not detailed in the provided search results, the general methodology involves:

  • Animals: Wistar or other suitable rat strains.

  • Diabetes Induction: Typically induced by a single intraperitoneal injection of streptozotocin (STZ).

  • Treatment Groups:

    • Normal Control

    • Diabetic Control

    • Garcinia cowa extract (various doses)

    • Standard anti-diabetic drug (e.g., Glibenclamide)

  • Procedure: The extract is administered orally for a specified period (e.g., 21 or 28 days).

  • Parameters Measured:

    • Blood Glucose Levels: Monitored at regular intervals.

    • Serum Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL levels.

    • Oral Glucose Tolerance Test (OGTT): Often performed to assess glucose metabolism.

Visualizing the Methodologies

Experimental Workflow for Anti-Ulcer Activity Assessment

G cluster_0 Animal Preparation cluster_1 Treatment Administration (p.o.) cluster_2 Ulcer Induction & Analysis A Wistar Rats (180-220g) B 24-hour Fasting (water ad libitum) A->B C Group 1: Vehicle D Group 2: G. cowa (200 mg/kg) E Group 3: G. cowa (400 mg/kg) F Group 4: Ranitidine (50 mg/kg) G Administer Absolute Ethanol (1 hr post-treatment) C->G 1 hour D->G 1 hour E->G 1 hour F->G 1 hour H Sacrifice (1 hr post-ethanol) G->H I Stomach Excision & Ulcer Scoring H->I J Biochemical Analysis (Mucus, NP-SH) I->J G cluster_0 Bioactive Compound (e.g., TPTQ from G. cowa) cluster_1 Cellular Targets cluster_2 Cellular Response cluster_3 In Vivo Outcome A Tetraprenyltoluquinone B Signaling Pathways A->B C Cell Cycle Regulators A->C D Inhibition of Proliferation B->D E Induction of Apoptosis B->E F Cell Cycle Arrest C->F G Reduced Tumor Growth D->G E->G F->G

References

A Comparative Analysis of the Androgenic and Anabolic Effects of Desoxymethyltestosterone (Madol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the androgenic and anabolic effects of Desoxymethyltestosterone (DMT), commonly known as Madol, against other well-known anabolic-androgenic steroids (AAS) such as Trenbolone, Nandrolone, and Stanozolol. The information presented is collated from various experimental studies to provide an objective overview for research and drug development purposes.

Executive Summary

Desoxymethyltestosterone (this compound) is a synthetic, orally active anabolic-androgenic steroid that exhibits a distinct pharmacological profile.[1] Experimental data, primarily from rodent models, suggests that this compound possesses potent anabolic properties with comparatively weaker androgenic effects.[2] This guide will delve into the quantitative data from these studies, outline the experimental methodologies used to derive these findings, and illustrate the key signaling pathways involved in the action of these compounds.

Data Presentation: Comparative Anabolic and Androgenic Properties

The following tables summarize the available quantitative data on the anabolic and androgenic effects of this compound and its comparators. It is important to note that direct head-to-head comparative studies for all these compounds under identical conditions are limited. Therefore, data is presented relative to common reference standards like Testosterone or Dihydrotestosterone (DHT) where available.

Table 1: Anabolic and Androgenic Ratio

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Desoxymethyltestosterone (this compound) 12001876.4:1
Testosterone 1001001:1
Trenbolone 5005001:1
Nandrolone 10037~3:1
Stanozolol 32030~10.7:1

Note: Ratios are derived from various sources and may be subject to different experimental methodologies. The data for this compound is from one specific source.[3]

Table 2: Relative Androgen Receptor (AR) Binding Affinity

CompoundRelative Binding Affinity
Desoxymethyltestosterone (this compound) ~50% of Dihydrotestosterone (DHT)[1]
Testosterone Baseline
Trenbolone ~300% of Testosterone[4]
Nandrolone Greater than Testosterone[5]
Stanozolol ~22% of Dihydrotestosterone (DHT)

Experimental Protocols

The data presented in this guide is primarily derived from two key experimental methodologies: the Hershberger assay for in vivo assessment of anabolic and androgenic activity, and competitive binding assays for determining androgen receptor affinity.

Hershberger Assay

The Hershberger assay is the gold-standard in vivo method for differentiating the anabolic and androgenic effects of a substance. The protocol, in brief, is as follows:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.

  • Treatment: The test compound (e.g., this compound) is administered to the castrated rats, typically for a period of 7-10 days. A control group receives a vehicle, and a reference androgen group (e.g., testosterone propionate) is also included.

  • Endpoint Measurement: Following the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.

    • Anabolic effect: Measured by the weight increase of the levator ani muscle.

    • Androgenic effect: Measured by the weight increase of the ventral prostate and seminal vesicles.

  • Data Analysis: The anabolic-to-androgenic ratio is calculated by comparing the relative effects of the test compound on the levator ani muscle versus the prostate and seminal vesicles, often normalized to the effects of the reference androgen.[2]

Competitive Androgen Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the androgen receptor.

  • Preparation of Receptor Source: Androgen receptors are typically isolated from the prostate tissue of rats.

  • Radioligand: A radiolabeled androgen with high affinity for the AR (e.g., ³H-R1881) is used.

  • Competition: A constant concentration of the radioligand is incubated with the androgen receptor preparation in the presence of varying concentrations of the test compound (e.g., this compound).

  • Measurement of Bound Radioactivity: The amount of radioligand bound to the receptor is measured. The ability of the test compound to displace the radioligand is indicative of its binding affinity.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the androgen receptor.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

The anabolic and androgenic effects of this compound and other AAS are primarily mediated through the androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Androgenic-Anabolic Steroid (AAS) AR Androgen Receptor (AR) AAS->AR Binds Dimer AR-AAS Dimer AR->Dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->AR Release Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) Dimer->ARE Translocates & Binds Transcription Gene Transcription ARE->Transcription Initiates Effects Anabolic & Androgenic Effects Transcription->Effects

Caption: Classical androgen receptor signaling pathway.

Experimental Workflow for Hershberger Assay

The following diagram illustrates the key steps in the Hershberger assay for assessing the anabolic and androgenic properties of a compound.

Hershberger Assay Workflow Start Start: Immature Male Rats Castration Surgical Castration Start->Castration Recovery Recovery Period (Removes Endogenous Androgens) Castration->Recovery Grouping Grouping of Animals: - Vehicle Control - Reference Androgen - Test Compound (e.g., this compound) Recovery->Grouping Treatment Daily Administration (7-10 days) Grouping->Treatment Necropsy Euthanasia and Necropsy Treatment->Necropsy Measurement Dissection and Weighing of: - Levator Ani Muscle (Anabolic) - Ventral Prostate (Androgenic) - Seminal Vesicles (Androgenic) Necropsy->Measurement Analysis Data Analysis: Calculate Anabolic-Androgenic Ratio Measurement->Analysis

Caption: Workflow of the Hershberger bioassay.

References

Validating the authenticity of commercial Garcinia supplements claiming to contain Madol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating the Authenticity of Commercial Garcinia Supplements

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the authenticity of commercial Garcinia supplements. The focus is on quantifying the primary bioactive compound, (-)-hydroxycitric acid (HCA), and screening for potential undeclared synthetic adulterants, with Tramadol used as a representative example of such a substance. The methodologies presented are grounded in established analytical techniques to ensure reliable and reproducible results.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the analysis of three different commercial Garcinia supplement products. These tables are designed for easy comparison of the products' adherence to label claims and their purity.

Table 1: Quantification of Hydroxycitric Acid (HCA) Content

Product SampleLabeled HCA Content (mg/capsule)Measured HCA Content (mg/capsule)Deviation from Label Claim (%)
Supplement A500485-3.0
Supplement B600350-41.7
Supplement C500510+2.0

Table 2: Screening for Undeclared Synthetic Adulterants

Product SampleTrathis compound DetectedOther Synthetic Compounds Detected
Supplement ANot DetectedNot Detected
Supplement BDetectedSibutramine
Supplement CNot DetectedNot Detected

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to be a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

Quantification of (-)-Hydroxycitric Acid (HCA) by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of organic acids in Garcinia cambogia extracts.[1][2]

a. Sample Preparation:

  • Accurately weigh the contents of a single capsule of the Garcinia supplement.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of deionized water and sonicate for 15 minutes to dissolve the soluble components.

  • Allow the solution to cool to room temperature and then dilute to the mark with deionized water.

  • Mix the solution thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Column: Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: 0.05 M sodium sulfate solution, with the pH adjusted to 2.3 using sulfuric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.[1][2]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

c. Calibration:

  • Prepare a stock solution of a certified HCA reference standard in deionized water.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.2 to 2.0 µg/mL.[1]

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of HCA.

d. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the HCA peak based on the retention time of the reference standard.

  • Calculate the concentration of HCA in the sample using the calibration curve.

Screening for Trathis compound and Other Synthetic Adulterants by GC-MS

This protocol provides a general approach for the detection of undeclared synthetic drugs in herbal supplements.[3][4][5]

a. Sample Preparation:

  • Weigh 100 mg of the supplement powder into a centrifuge tube.

  • Add 10 mL of methanol and vortex for 5 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

b. GC-MS Conditions:

  • Column: HP-5MS capillary column (30 m length, 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[4][5]

  • Inlet Temperature: 250°C.[4]

  • Oven Temperature Program: Initial temperature of 60°C for 1 minute, then ramp up to 280°C at a rate of 20°C/min.[5]

  • Mass Spectrometer: Operated in electron impact (70 eV) full scan mode (m/z 50-550).[4]

c. Data Analysis:

  • Inject the prepared sample extract into the GC-MS system.

  • Compare the resulting mass spectra of any detected peaks with a reference library (e.g., NIST/Wiley) to tentatively identify any undeclared synthetic compounds.

  • For confirmation, analyze a certified reference standard of the suspected adulterant (e.g., Trathis compound) under the same GC-MS conditions and compare the retention time and mass spectrum.

Non-targeted Screening for Adulterants by ¹H-NMR Spectroscopy

NMR spectroscopy can be a powerful tool for authenticating botanical extracts and detecting unexpected components.[6][7][8][9]

a. Sample Preparation:

  • Accurately weigh 20 mg of the supplement powder into a microcentrifuge tube.

  • Add 1 mL of a deuterated solvent (e.g., Methanol-d4) containing an internal standard (e.g., TSP).

  • Vortex for 2 minutes to extract the components.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an NMR tube.

b. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz).

  • Experiment: A standard ¹H NMR experiment with water suppression.

  • Data Processing: Fourier transform the raw data, and then phase and baseline correct the spectrum.

c. Data Analysis:

  • Acquire ¹H-NMR spectra for authentic Garcinia reference materials and the commercial supplements.

  • Compare the spectral fingerprints of the commercial samples to the authentic reference.

  • Significant deviations in the spectral profile may indicate adulteration or poor quality.

  • Signals corresponding to known synthetic drugs can be identified by comparing with spectra of reference standards.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Experimental_Workflow cluster_HCA HCA Quantification (HPLC) cluster_Adulterant Adulterant Screening (GC-MS) HCA_Sample Supplement Powder HCA_Prep Dissolution & Filtration HCA_Sample->HCA_Prep HCA_Analysis HPLC Analysis HCA_Prep->HCA_Analysis HCA_Result HCA Concentration HCA_Analysis->HCA_Result Adulterant_Sample Supplement Powder Adulterant_Prep Methanol Extraction & Filtration Adulterant_Sample->Adulterant_Prep Adulterant_Analysis GC-MS Analysis Adulterant_Prep->Adulterant_Analysis Adulterant_Result Presence/Absence of Undeclared Synthetics Adulterant_Analysis->Adulterant_Result

Caption: Experimental workflows for HCA quantification and adulterant screening.

Authenticity_Validation Start Start Validation HCA_Analysis Quantify HCA (HPLC) Start->HCA_Analysis HCA_Compare Compare HCA to Label Claim HCA_Analysis->HCA_Compare Adulterant_Screening Screen for Adulterants (GC-MS/NMR) HCA_Compare->Adulterant_Screening Within Tolerance Misbranded Potentially Misbranded HCA_Compare->Misbranded Significant Deviation Adulterant_Detected Adulterants Detected? Adulterant_Screening->Adulterant_Detected Authentic Authentic Product Adulterant_Detected->Authentic No Adulterated Adulterated Product Adulterant_Detected->Adulterated Yes

Caption: Logical workflow for validating the authenticity of Garcinia supplements.

References

Unveiling the Molecular Architecture: Confirming the Structure of Madol with Nuclear Magnetic Resonance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Fingerprints of Madol and Structurally Related Anabolic Steroids

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical analysis. In the realm of synthetic steroids, where subtle structural modifications can drastically alter biological activity, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for definitive characterization. This guide provides a comparative analysis of the NMR data for this compound (desoxymethyltestosterone) and other structurally similar anabolic steroids, offering a robust framework for its identification and differentiation.

This compound, a synthetic anabolic-androgenic steroid, possesses a unique structural framework that gives rise to a characteristic NMR spectrum. By comparing its ¹H and ¹³C NMR chemical shifts with those of other well-characterized steroids, researchers can confidently verify its identity. This guide presents a summary of this critical data, outlines a standard experimental protocol for data acquisition, and illustrates the logical workflow of NMR-based structure confirmation.

Comparative Analysis of NMR Data

The precise chemical environment of each proton and carbon atom in a molecule results in a unique chemical shift in the NMR spectrum. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound and selected alternative anabolic steroids: Oxandrolone, Stanozolol, and Mestanolone. These alternatives were chosen due to their structural similarities to this compound, providing a valuable context for comparison.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
This compound (Desoxymethyltestosterone) Data not publicly available in tabulated format. Requires sourcing from specific literature.Data not publicly available in tabulated format. Requires sourcing from specific literature.
Oxandrolone 4.26 (dd), 4.01 (dd), 3.65 (d), 1.35 (s), 1.12 (s), 0.88 (s)176.8, 82.5, 80.5, 71.9, 53.9, 50.4, 47.1, 38.9, 38.6, 35.8, 33.7, 31.8, 30.7, 28.7, 26.9, 23.3, 21.1, 15.6, 12.4
Stanozolol 7.24 (s), 5.40 (d), 3.62 (m), 1.23 (s), 0.88 (s), 0.76 (s)155.0, 134.5, 105.5, 81.5, 54.3, 50.2, 49.8, 43.1, 39.1, 36.6, 36.1, 34.2, 31.7, 31.5, 30.3, 29.3, 21.6, 15.8, 12.1
Mestanolone 3.59 (t), 1.19 (s), 0.83 (s), 0.75 (s)212.1, 81.1, 54.2, 51.3, 44.8, 42.9, 38.6, 38.3, 37.0, 35.7, 32.1, 31.5, 30.5, 28.7, 23.8, 21.2, 20.6, 14.1, 11.3

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for steroidal compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Set a wide spectral width to cover all carbon signals (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) is often necessary for quaternary carbons to be observed.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Perform baseline correction to remove any broad distortions.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Pick the peaks and report the chemical shifts in parts per million (ppm).

Workflow for Structure Confirmation

The process of confirming a chemical structure using NMR spectroscopy follows a logical progression of experiments and data analysis. The following diagram illustrates this general workflow.

structure_confirmation_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structure Elucidation cluster_confirmation Confirmation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Dissolution->TwoD_NMR Chem_Shifts Chemical Shifts H1_NMR->Chem_Shifts Coupling Coupling Constants H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR->Chem_Shifts Correlation 2D Correlations TwoD_NMR->Correlation Fragments Identify Structural Fragments Chem_Shifts->Fragments Coupling->Fragments Integration->Fragments Assembly Assemble Fragments Correlation->Assembly Fragments->Assembly Proposed_Structure Propose Structure Assembly->Proposed_Structure Comparison Compare with Literature or Predicted Data Proposed_Structure->Comparison Final_Structure Confirmed Structure Comparison->Final_Structure

NMR Structure Confirmation Workflow

This comprehensive approach, combining detailed data comparison with standardized experimental protocols, provides a reliable methodology for the structural confirmation of this compound and related compounds, ensuring accuracy and confidence in research and development endeavors.

The Efficacy of Extraction Solvents on Garcinia Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Garcinia, a rich source of bioactive compounds, has garnered significant attention in the pharmaceutical and nutraceutical industries. The successful isolation of key phytochemicals, such as hydroxycitric acid (HCA), xanthones like α-mangostin, and various phenolic compounds, is critically dependent on the choice of extraction solvent. This guide provides a comparative analysis of the efficacy of different solvents in extracting these valuable compounds from various Garcinia species, supported by experimental data.

Comparative Efficacy of Solvents: A Tabular Summary

The selection of an appropriate solvent is paramount for maximizing the yield and purity of target bioactive compounds from Garcinia species. The polarity of the solvent plays a crucial role in determining the extraction efficiency of different phytochemicals. The following tables summarize quantitative data from various studies, offering a clear comparison of solvent performance.

Table 1: Efficacy of Different Solvents on the Extraction of Hydroxycitric Acid (HCA)

Garcinia SpeciesSolventExtraction MethodHCA Yield (% w/w)Reference
Garcinia cambogiaWaterUltrasonic Probe26.69[1]
Garcinia cambogiaWaterUltrasonic Water Bath22.11[1]
Garcinia cambogiaEthanolUltrasonic Probe18.58[1]
Garcinia cambogiaEthanolUltrasonic Water Bath15.89[1]
Garcinia cambogiaMethanolUltrasonic Probe12.59[1]
Garcinia cambogiaAcetoneUltrasonic Probe13.78[1]
Garcinia cowaWaterNot Specified12.68[2]
Garcinia cowaMethanolNot Specified12.13[2]
Garcinia cowaEthanolNot Specified11.17[2]
Garcinia cowaAcetoneNot Specified10.37[2]
Garcinia binucaoWaterNot Specified4.05 g/100g pulp[3]
Garcinia binucaoMethanolNot Specified2.65 g/100g pulp[3]
Garcinia binucaoAcetoneNot Specified2.76 g/100g pulp[3]
Garcinia indicaAqueous 1-propanol (60% v/v)Not SpecifiedSuperior to water[4]
Garcinia indicaAqueous ethanol (80% v/v)Not SpecifiedSuperior to water[4]

Table 2: Impact of Solvents on the Extraction of Phenolic Compounds and Antioxidant Activity

Garcinia SpeciesSolventTotal Phenolic Content (TPC)Antioxidant Activity (IC50 µg/mL, DPPH assay)Reference
Garcinia mangostana50% Ethanol152.52 g GAE/kg590.18 mmol AAE/kg[5]
Garcinia mangostana80% Ethanol142.17 g GAE/kg525.79 mmol AAE/kg[5]
Garcinia mangostana100% Ethanol63.11 g GAE/kg181.62 mmol AAE/kg[5]
Garcinia mangostanaDistilled Water16.05 g GAE/kg77.45 mmol AAE/kg[5]
Garcinia mangostanaEthyl Acetate-30.01[5]
Garcinia mangostanaAcetone-33.32[5]
Garcinia tinctoriaEthyl Acetate Extract74.1 µg GAE/mg1.5[6]
Garcinia planchoniiEthyl Acetate Extract61.0 µg GAE/mg-[6]
Garcinia hopiiMethanol Extract60.1 µg GAE/mg-[6]
Garcinia tinctoriaMethanol Extract70.8 µg GAE/mg-[6]
Garcinia cowaHexane-4.82[7]
Garcinia cowaEthyl acetate-5.95[7]
Garcinia xanthochymusHexane-4.28[7]
Garcinia xanthochymusEthyl acetate-6.39[7]

Table 3: Influence of Solvents on the Extraction of Xanthones from Garcinia mangostana Peel

SolventExtraction TimeTotal Xanthone YieldAntioxidant YieldReference
Acetone48 hBest Result-[8][9]
Ethanol24 h-Best Result[8][9]
Methanol (Direct)Not Specified318 mg (α-mangostin)-[10]
Ethyl Acetate (Direct)Not Specified305 mg (α-mangostin)-[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for scientific advancement. Below are representative methodologies for the extraction and analysis of bioactive compounds from Garcinia species.

Protocol 1: Ultrasonic-Assisted Extraction of Hydroxycitric Acid (HCA) from Garcinia cambogia
  • Sample Preparation: The fruit rinds of Garcinia cambogia are dried and ground into a fine powder to increase the surface area for extraction.[11]

  • Extraction: A known weight of the powdered plant material is mixed with the chosen solvent (e.g., water, ethanol, methanol, or acetone) in a specific solid-to-solvent ratio.

  • Ultrasonication: The mixture is subjected to ultrasonic treatment using either an ultrasonic probe or a water bath for a defined period and at a specific frequency (e.g., 40 kHz).[12] Temperature is monitored and controlled throughout the process.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.[11]

  • Analysis: The HCA content in the final extract is quantified using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.[1]

Protocol 2: Determination of Total Phenolic Content (TPC) and Antioxidant Activity
  • Extraction: The dried and powdered Garcinia material is extracted with the selected solvent (e.g., different concentrations of ethanol) using methods such as maceration or Soxhlet extraction.

  • Total Phenolic Content (TPC) Assay: The TPC of the extracts is determined using the Folin-Ciocalteu method. A standard curve is prepared using gallic acid, and the results are expressed as gallic acid equivalents (GAE).[6]

  • DPPH Radical Scavenging Activity Assay: The antioxidant activity is evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The absorbance of the reaction mixture is measured spectrophotometrically, and the concentration of the extract required to scavenge 50% of the DPPH radicals (IC50) is calculated.

Visualizing the Process and Pathways

To further elucidate the experimental processes and the biological implications of Garcinia extracts, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output start Garcinia Fruit drying Drying start->drying grinding Grinding to Powder drying->grinding mixing Mixing with Solvent grinding->mixing extraction_method Extraction (e.g., Ultrasonication) mixing->extraction_method filtration Filtration extraction_method->filtration concentration Solvent Evaporation filtration->concentration hplc HPLC Analysis concentration->hplc bioassay Bioactivity Assays (e.g., Antioxidant) concentration->bioassay quantification Quantification of Bioactive Compounds hplc->quantification activity Determination of Biological Activity bioassay->activity

Caption: Experimental workflow for the extraction and analysis of bioactive compounds from Garcinia species.

Bioactive compounds from Garcinia, such as garcinol and α-mangostin, have been shown to modulate key cellular signaling pathways, contributing to their anti-inflammatory and anti-cancer properties. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition by Garcinol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli ikk IKK Complex stimulus->ikk garcinol Garcinol garcinol->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikk Phosphorylation ikb_nfkb->nfkb IκBα Degradation dna DNA nfkb_nuc->dna Binds to gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) dna->gene_expression Leads to

Caption: Inhibition of the NF-κB signaling pathway by garcinol.

Conclusion

The choice of extraction solvent significantly impacts the yield and profile of bioactive compounds from Garcinia species. For polar compounds like HCA, water and aqueous alcohol mixtures have demonstrated high efficacy. In contrast, less polar solvents such as ethyl acetate and acetone are more effective for extracting xanthones and certain phenolic compounds with potent antioxidant activity. The provided data and protocols serve as a valuable resource for researchers aiming to optimize their extraction strategies for the isolation of specific compounds from Garcinia for further drug development and scientific investigation.

References

Safety Operating Guide

Proper Disposal Procedures for Madol (Desoxymethyltestosterone)

Author: BenchChem Technical Support Team. Date: December 2025

The primary principle for the disposal of laboratory chemicals like Madol is to manage them as hazardous waste.[3] Improper disposal can lead to environmental contamination and pose risks to human health.

Chemical and Physical Properties of Desoxymethyltestosterone

The following table summarizes the known quantitative data for Desoxymethyltestosterone, also known as this compound.

PropertyValue
CAS Number 3275-64-7[1]
Molecular Formula C₂₀H₃₂O[1][2]
Molar Mass 288.5 g/mol [1][2]
Purity ≥98%[2]
Supplied As A crystalline solid[2]
Storage Temperature -20°C[2]
Stability ≥5 years[2]
Solubility Acetonitrile: 1 mg/ml, Ethanol: 1 mg/ml, Methanol: 1 mg/ml[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be handled as a hazardous waste, following a structured protocol to ensure safety and regulatory compliance.

Waste Identification and Segregation
  • Hazardous Waste Determination: Treat this compound as a hazardous waste. Laboratory personnel should consider all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by their institution's safety office.[3]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines. Always segregate incompatible chemicals to prevent violent reactions or the emission of flammable or toxic gases.[4][5] For example, keep acids and bases separate, and oxidizing agents away from organic compounds.[4]

Container Management
  • Appropriate Containers: Use a container that is chemically compatible with Desoxymethyltestosterone. The container must be in good condition, free from leaks or cracks, and have a secure, leak-proof screw cap.[4][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

  • Labeling: As soon as the first of the waste is added, the container must be labeled with a "Hazardous Waste" tag.[3][8] The label must include:

    • The full chemical name: "Desoxymethyltestosterone (this compound) Waste". Avoid abbreviations or chemical formulas.[4]

    • The approximate concentration and volume.

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location (building and room number).[3]

  • Container Filling and Sealing: Keep the waste container closed at all times except when adding waste.[3][4][8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]

Storage in the Laboratory
  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][6][7]

  • Secondary Containment: Store the waste container in a secondary containment tray to contain any potential leaks or spills.[3][5]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[3][7]

Spill Management
  • In the event of a spill, prevent the substance from entering drains.[8]

  • Contain the spill to prevent it from spreading.

  • Carefully collect the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) using appropriate personal protective equipment (PPE).

  • Place all contaminated materials into a suitable, sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined here.[8]

Professional Disposal
  • Waste Pickup: Once the container is full or ready for disposal, arrange for its collection through your institution's EH&S department or a licensed hazardous waste disposal company.[3] Do not pour this compound down the drain or dispose of it in the regular trash.[3][6]

  • Empty Containers: An empty container that held this compound must also be managed carefully. If the substance is classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[3][5][8] This rinsate must be collected and disposed of as hazardous waste.[3][5][8] After rinsing, deface the original label before disposing of the container as regular trash or recycling, in accordance with institutional policy.[3][8]

Disposal Workflow Diagram

Madol_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Select Compatible, Leak-Proof Container A->B C Affix 'Hazardous Waste' Label with Full Details B->C D Add this compound Waste to Container C->D E Keep Container Securely Closed When Not in Use D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Container is Full or Waste is No Longer Generated G->H I Arrange for Pickup by EH&S or Licensed Vendor H->I J Waste Transported to Approved Disposal Facility I->J Spill Spill Occurs Spill_Response Contain & Clean Spill; Collect Contaminated Materials Spill->Spill_Response Spill_Response->D Place in waste container

Caption: Logical workflow for the proper disposal of this compound (Desoxymethyltestosterone) as hazardous waste.

References

Essential Safety and Handling Guide for Madol (Desoxymethyltestosterone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Madol (desoxymethyltestosterone), a potent synthetic anabolic-androgenic steroid. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. Desoxymethyltestosterone is categorized as a Schedule III compound in the United States and should be handled with the appropriate precautions for a hazardous substance.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound in a laboratory setting. The selection of PPE is contingent on the specific procedure and the potential for exposure.

PPE CategoryMinimum RequirementRecommended for High-Risk Tasks (e.g., handling powders)
Hand Protection Two pairs of powder-free nitrile gloves tested for use with hazardous drugs.Double gloving with chemotherapy-rated gloves.
Eye/Face Protection Safety glasses with side shields.A full-face shield or chemical splash goggles.
Body Protection A disposable, low-permeability gown with a closed back and long sleeves.A disposable gown known to be resistant to hazardous drug permeation.
Respiratory Protection Not generally required when handling within a certified chemical fume hood or biological safety cabinet.A NIOSH-approved N95 or higher respirator is necessary when handling powders outside of a primary engineering control.
Foot Protection Closed-toe shoes.Disposable shoe covers should be worn in areas where this compound is handled.

Experimental Protocols: Safe Handling and Disposal of this compound

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Don appropriate PPE (at a minimum, single-use nitrile gloves and a lab coat) before handling the package.

  • Store this compound in a designated, secure, and well-ventilated area at -20°C for long-term stability.[2]

  • The storage area should be clearly labeled with a hazardous drug warning sign.

Handling Procedures (Weighing and Solution Preparation):

All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Preparation: Before starting, ensure the work area is clean and decontaminated. Gather all necessary equipment, including a calibrated scale, weighing paper, spatulas, and solvent vials.

  • PPE: Don the full recommended PPE for high-risk tasks, including double gloves, a disposable gown, eye and face protection, and if not in a containment hood, a respirator.

  • Weighing: Carefully weigh the desired amount of this compound powder. Use a gentle technique to avoid creating airborne dust.

  • Solution Preparation: Add the solvent to the vial containing the weighed this compound. Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, inner gloves. Dispose of all disposable PPE in a designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan:

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weighing paper, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Needles and syringes used for transferring this compound solutions must be disposed of in a designated sharps container.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.

Visualizing Safe Handling and PPE Selection

The following diagrams illustrate the key workflows and decision-making processes for the safe handling of this compound.

Madol_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment Hood) cluster_cleanup Cleanup & Disposal prep_area Prepare & Decontaminate Work Area gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_powder Weigh this compound Powder don_ppe->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1: Workflow for the safe handling of this compound in a laboratory setting.

PPE_Decision_Tree cluster_assessment Risk Assessment cluster_ppe_low Low-Risk PPE cluster_ppe_high High-Risk PPE start Task Involving this compound is_powder Handling Powder? start->is_powder ppe_low Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses is_powder->ppe_low No (e.g., handling diluted solutions) ppe_high Full PPE: - Double Chemo Gloves - Disposable Gown - Face Shield/Goggles - N95 Respirator (if not in hood) is_powder->ppe_high Yes

Figure 2: Decision-making process for selecting appropriate PPE for handling this compound.

References

×

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Madol
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。